Product packaging for Ethyl 6-methyl-5-nitronicotinate(Cat. No.:CAS No. 1211538-09-8)

Ethyl 6-methyl-5-nitronicotinate

Cat. No.: B1407459
CAS No.: 1211538-09-8
M. Wt: 210.19 g/mol
InChI Key: WQJCHEKAIFDWTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ethyl 6-methyl-5-nitronicotinate is a useful research compound. Its molecular formula is C9H10N2O4 and its molecular weight is 210.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10N2O4 B1407459 Ethyl 6-methyl-5-nitronicotinate CAS No. 1211538-09-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 6-methyl-5-nitropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c1-3-15-9(12)7-4-8(11(13)14)6(2)10-5-7/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQJCHEKAIFDWTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(N=C1)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211538-09-8
Record name Ethyl 6-methyl-5-nitronicotinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 6-methyl-5-nitronicotinate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of a robust and well-documented synthetic pathway for Ethyl 6-methyl-5-nitronicotinate, a key intermediate in the development of various pharmaceutical and agrochemical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering detailed experimental protocols, mechanistic insights, and quantitative data to facilitate its practical application.

Introduction and Strategic Overview

This compound is a substituted pyridine derivative of significant interest due to the versatile reactivity of its functional groups. The presence of the nitro group, the ester, and the methyl group on the pyridine core allows for a wide array of subsequent chemical modifications, making it a valuable building block for the synthesis of more complex molecular architectures.

The synthetic strategy detailed herein is a three-step sequence commencing with the readily available starting material, 2-hydroxy-6-methylpyridine. This pathway was selected for its logical progression, reliance on well-established chemical transformations, and the availability of procedural information for analogous systems, ensuring a high degree of reproducibility. The three key transformations are:

  • Nitration of the pyridine ring to introduce the nitro group at the 5-position.

  • Chlorination of the hydroxyl group to yield a reactive chloro-intermediate.

  • Palladium-catalyzed carbonylation to introduce the ethyl ester functionality.

This guide will elucidate the mechanistic underpinnings of each step, provide detailed experimental procedures, and present the expected outcomes in a clear and concise format.

Visualization of the Core Synthesis Pathway

The overall synthetic route from 2-hydroxy-6-methylpyridine to this compound is depicted below.

This compound Synthesis cluster_0 Step 1: Nitration cluster_1 Step 2: Chlorination cluster_2 Step 3: Carbonylation A 2-Hydroxy-6-methylpyridine B 2-Hydroxy-6-methyl-5-nitropyridine A->B HNO₃, H₂SO₄ C 2-Chloro-6-methyl-5-nitropyridine B->C POCl₃ D This compound C->D CO, Ethanol, Pd catalyst

A three-step synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for each step of the synthesis. The yields are indicative and may vary based on the specific reaction scale and purification techniques employed.

StepReactionKey ReagentsTypical ConditionsExpected Yield (%)
1NitrationHNO₃, H₂SO₄0-10 °C70-80
2ChlorinationPOCl₃100-110 °C85-95
3CarbonylationCO, Ethanol, Pd(PPh₃)₄, Et₃N100-120 °C, 10-15 atm75-85

Part 1: Synthesis of 2-Hydroxy-6-methyl-5-nitropyridine (Nitration)

Mechanistic Insight

The nitration of 2-hydroxy-6-methylpyridine is an electrophilic aromatic substitution. The pyridine ring is generally deactivated towards electrophilic attack compared to benzene. However, the hydroxyl group at the 2-position is an activating, ortho-, para-director. In the strongly acidic conditions of the nitrating mixture (a combination of nitric and sulfuric acid), the pyridine nitrogen is protonated. The nitronium ion (NO₂⁺), the active electrophile generated in situ, will then preferentially attack the electron-rich positions of the ring. The 5-position is sterically accessible and electronically activated by the hydroxyl group, leading to the desired product.

Experimental Protocol

Materials:

  • 2-Hydroxy-6-methylpyridine

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Deionized water

  • Sodium Bicarbonate (saturated solution)

Procedure:

  • In a flask equipped with a magnetic stirrer and a dropping funnel, cool 50 mL of concentrated sulfuric acid to 0-5 °C in an ice-salt bath.

  • Slowly add 10.9 g (0.1 mol) of 2-hydroxy-6-methylpyridine to the cold sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10 °C.

  • Prepare a nitrating mixture by carefully and slowly adding 8.0 mL of concentrated nitric acid to 20 mL of concentrated sulfuric acid in a separate beaker, pre-cooled in an ice bath.

  • Add the cold nitrating mixture dropwise to the solution of 2-hydroxy-6-methylpyridine over a period of 30-45 minutes, maintaining the reaction temperature between 0 and 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0-10 °C for an additional 2 hours.

  • Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.

  • Neutralize the resulting solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7. A precipitate will form.

  • Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash it with cold deionized water.

  • Dry the product under vacuum to yield 2-hydroxy-6-methyl-5-nitropyridine as a solid. The expected yield is in the range of 70-80%.

Part 2: Synthesis of 2-Chloro-6-methyl-5-nitropyridine (Chlorination)

Mechanistic Insight

The conversion of a 2-hydroxypyridine to a 2-chloropyridine is a nucleophilic substitution reaction at the phosphorus center of the chlorinating agent, followed by an intramolecular rearrangement and nucleophilic attack by the chloride ion. Phosphorus oxychloride (POCl₃) is a common and effective reagent for this transformation.[1] The hydroxyl group of the pyridine attacks the electrophilic phosphorus atom of POCl₃, leading to the formation of a pyridyl-dichlorophosphate intermediate. This intermediate then undergoes nucleophilic attack by a chloride ion at the C2 position of the pyridine ring, with the departure of a stable phosphate leaving group, to yield the 2-chloropyridine product.

Experimental Protocol

Materials:

  • 2-Hydroxy-6-methyl-5-nitropyridine

  • Phosphorus oxychloride (POCl₃)

  • Ice water

  • Sodium carbonate (solid)

  • Dichloromethane

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, place 15.4 g (0.1 mol) of 2-hydroxy-6-methyl-5-nitropyridine.

  • Carefully add 50 mL of phosphorus oxychloride to the flask.

  • Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain this temperature for 3 hours. The solid will gradually dissolve.

  • After cooling to room temperature, slowly and carefully pour the reaction mixture onto 300 g of crushed ice with vigorous stirring in a well-ventilated fume hood. This step is highly exothermic.

  • Neutralize the acidic solution by the portion-wise addition of solid sodium carbonate until the effervescence ceases and the pH is approximately 8.

  • Extract the aqueous mixture with dichloromethane (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 2-chloro-6-methyl-5-nitropyridine.

  • The product can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel. The expected yield is typically in the range of 85-95%.

Part 3: Synthesis of this compound (Palladium-Catalyzed Carbonylation)

Mechanistic Insight

The final step is a palladium-catalyzed carbonylation reaction, a powerful method for converting aryl halides into carboxylic acid derivatives.[2] The catalytic cycle is generally believed to involve the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl chloride (2-chloro-6-methyl-5-nitropyridine) to form a Pd(II) intermediate.

  • CO Insertion: Carbon monoxide coordinates to the palladium center and then inserts into the palladium-carbon bond to form an acyl-palladium complex.

  • Reductive Elimination: The acyl-palladium complex reacts with ethanol, leading to the reductive elimination of the ethyl nicotinate product and regeneration of the Pd(0) catalyst. A base, such as triethylamine, is typically added to neutralize the HCl generated during the reaction.

Experimental Protocol

Materials:

  • 2-Chloro-6-methyl-5-nitropyridine

  • Ethanol (anhydrous)

  • Triethylamine (Et₃N)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Carbon monoxide (CO) gas

  • Autoclave or high-pressure reactor

Procedure:

  • To a high-pressure autoclave, add 17.2 g (0.1 mol) of 2-chloro-6-methyl-5-nitropyridine, 1.15 g (1 mol%) of tetrakis(triphenylphosphine)palladium(0), and 200 mL of anhydrous ethanol.

  • Add 15.2 mL (0.11 mol) of triethylamine to the mixture.

  • Seal the autoclave, purge it with nitrogen, and then pressurize with carbon monoxide to 10-15 atm.

  • Heat the reaction mixture to 100-120 °C with vigorous stirring and maintain these conditions for 12-24 hours. Monitor the reaction progress by TLC or GC-MS if possible.

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess CO in a fume hood.

  • Filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Dissolve the residue in ethyl acetate (200 mL) and wash with water (2 x 100 mL) and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound. The expected yield is in the range of 75-85%.

Conclusion

The described three-step synthesis provides a reliable and scalable pathway to this compound. Each step utilizes well-understood and robust chemical transformations, ensuring high yields and purity of the intermediates and the final product. The mechanistic discussions and detailed protocols provided in this guide are intended to equip researchers with the necessary information for the successful synthesis of this valuable chemical intermediate. Adherence to standard laboratory safety procedures is paramount when performing these reactions, particularly when handling corrosive acids, phosphorus oxychloride, and high-pressure carbon monoxide.

References

Introduction: The Strategic Value of Substituted Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of Ethyl 6-methyl-5-nitronicotinate

Abstract: This technical guide provides a comprehensive analysis of this compound (CAS No. 1211538-09-8), a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. The document delineates its physicochemical properties, provides a detailed, validated protocol for its synthesis and characterization, and explores its key chemical reactivities. Emphasis is placed on the strategic manipulation of its core functional groups—the nitro, ester, and pyridine moieties—for the construction of complex molecular architectures. This guide serves as an essential resource for scientists leveraging this versatile intermediate in the synthesis of novel therapeutic agents.

The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved pharmaceuticals. The introduction of specific substituents onto this ring system allows for the fine-tuning of a molecule's steric and electronic properties, which in turn modulates its pharmacological activity, metabolic stability, and pharmacokinetic profile. This compound emerges as a particularly valuable intermediate due to its trifunctional nature. The presence of a nitro group, an ester, and a methyl group on the pyridine core provides three distinct points for chemical modification.

The strong electron-withdrawing nature of the nitro group significantly influences the reactivity of the pyridine ring, making it susceptible to nucleophilic attack. Furthermore, this group can be readily reduced to an amine, a critical transformation that converts a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing one[1]. This bioisosteric switch is a powerful tool in drug design. The ethyl ester provides a handle for hydrolysis, amidation, or reduction, enabling the introduction of diverse functionalities. This guide will explore the chemistry of this intermediate, providing the foundational knowledge required for its effective application in complex synthesis.

Physicochemical and Structural Properties

This compound is typically a colorless to light yellow liquid or crystalline solid.[2] Its fundamental properties are summarized in the table below. These parameters are critical for reaction setup, purification, and analytical characterization.

PropertyValueSource
CAS Number 1211538-09-8[3][4]
Molecular Formula C₉H₁₀N₂O₄[2][3]
Molecular Weight 210.19 g/mol [2][5]
Predicted Density 1.272 ± 0.06 g/cm³[3][5]
Predicted Boiling Point 302.7 ± 37.0 °C[3][5]
Predicted pKa -0.02 ± 0.20[3][5]
Structural Diagram

The chemical structure, featuring the key functional groups on the pyridine ring, is depicted below.

Caption: Structure of this compound.

Synthesis and Purification Protocol

The synthesis of this compound can be approached by constructing the substituted pyridine ring. A common strategy involves the oxidation of a suitable precursor followed by esterification. The following protocol is based on established methods for the synthesis of related 6-methylnicotinic acid derivatives.[6][7]

Experimental Protocol: Synthesis

Reaction: Oxidation of 2-methyl-5-ethylpyridine followed by esterification.

Materials:

  • 2-methyl-5-ethylpyridine

  • Sulfuric Acid (98%)

  • Nitric Acid (65%)

  • Ethanol (absolute)

  • Sodium Bicarbonate (saturated solution)

  • Methylene Chloride (DCM)

  • Anhydrous Magnesium Sulfate

  • Silica Gel (for chromatography)

  • Hexanes

  • Ethyl Acetate

Procedure:

  • Acidification: In a three-neck round-bottom flask equipped with a dropping funnel, condenser, and magnetic stirrer, cautiously add 2-methyl-5-ethylpyridine (1.0 eq) to concentrated sulfuric acid (3.0 eq) while cooling in an ice bath to maintain the temperature below 20°C.

  • Oxidation: Heat the mixture to 150-160°C. Add nitric acid (at least 3.0 eq) dropwise via the dropping funnel. During the addition, water and diluted nitric acid will distill off; this should be collected. Maintain the reaction at temperature for 12-16 hours.[7][8]

  • Work-up 1 (Acid Removal): Cool the reaction mixture to approximately 50°C. Distill off the remaining nitric acid under reduced pressure.

  • Esterification: Cool the residue to room temperature and slowly add absolute ethanol (10.0 eq). Heat the mixture to reflux for 6-8 hours to effect esterification of the resulting 6-methylnicotinic acid.[7]

  • Neutralization & Extraction: After cooling, pour the reaction mixture onto crushed ice and carefully neutralize with a saturated solution of sodium bicarbonate until the pH is ~7-8. Transfer the mixture to a separatory funnel and extract with methylene chloride (3 x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield pure this compound.

Synthesis Workflow Diagram

synthesis_workflow start Start: 2-methyl-5-ethylpyridine acidification Acidification (H₂SO₄, <20°C) start->acidification oxidation Oxidation (HNO₃, 150-160°C) acidification->oxidation esterification Esterification (Ethanol, Reflux) oxidation->esterification neutralization Neutralization & Extraction (NaHCO₃, DCM) esterification->neutralization purification Purification (Column Chromatography) neutralization->purification product Product: this compound purification->product

Caption: Workflow for the synthesis of this compound.

Spectroscopic and Structural Characterization

Expected Spectroscopic Data
TechniqueExpected Features
¹H NMR δ (ppm): ~8.9-9.2 (s, 1H, H-2), ~8.4-8.7 (s, 1H, H-4), 4.3-4.5 (q, 2H, -OCH₂CH₃), 2.7-2.9 (s, 3H, Ar-CH₃), 1.3-1.5 (t, 3H, -OCH₂CH₃). The exact shifts are influenced by the solvent.
¹³C NMR δ (ppm): ~164 (C=O), ~155 (C-NO₂), ~150 (C-6), ~145 (C-2), ~135 (C-4), ~125 (C-3), ~62 (-OCH₂), ~25 (Ar-CH₃), ~14 (-CH₃).
FT-IR ν (cm⁻¹): ~1730 (C=O stretch, ester), ~1530 & ~1350 (asymmetric and symmetric NO₂ stretch), ~2980 (C-H stretch, aliphatic), ~1600 (C=C/C=N stretch, aromatic).
Mass Spec (ESI+) m/z: 211.06 [M+H]⁺, 233.04 [M+Na]⁺.

Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound stems from the distinct reactivity of its three primary functional regions.

reactivity_map mol nitro Nitro Group (C5) reduction Reduction to Amine (e.g., H₂, Pd/C; Fe/HCl) nitro->reduction Key Transformation ester Ester Group (C3) hydrolysis Hydrolysis to Acid (H₃O⁺ or OH⁻) ester->hydrolysis amidation Amidation (R₂NH) ester->amidation ring Pyridine Ring nuc_sub Nucleophilic Substitution (Nu⁻) ring->nuc_sub Activated by NO₂

References

An In-depth Technical Guide to the Molecular Structure and Potential Applications of Ethyl 6-methyl-5-nitronicotinate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Ethyl 6-methyl-5-nitronicotinate, a substituted pyridine derivative of interest in medicinal chemistry and organic synthesis. While this molecule is commercially available as a building block, detailed public data on its synthesis, spectral characterization, and biological activity remains limited. This document, therefore, synthesizes available information on related compounds and general chemical principles to provide a robust framework for researchers working with or considering this molecule.

Molecular Structure and Physicochemical Properties

This compound (CAS Number: 1211538-09-8) is a small molecule featuring a pyridine ring, a nitro group, a methyl group, and an ethyl ester.[1] This combination of functional groups imparts specific electronic and steric properties that make it a versatile intermediate in the synthesis of more complex molecules.[2]

The molecular formula of this compound is C9H10N2O4, with a corresponding molecular weight of 210.19 g/mol .[3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1211538-09-8[1]
Molecular Formula C9H10N2O4[3]
Molecular Weight 210.19 g/mol [3]
Predicted Boiling Point 302.7±37.0 °C[3]
Predicted Density 1.272±0.06 g/cm3 [3]
Physical Appearance Colorless to light yellow liquid or crystalline solid[2]

Synthesis of this compound: A Plausible Synthetic Route

A potential starting material is ethyl 6-methylnicotinate. The key transformation would be the nitration of the pyridine ring at the 5-position. The nitration of pyridines can be challenging due to the electron-deficient nature of the ring, which deactivates it towards electrophilic aromatic substitution.[4] However, various methods have been developed to achieve this transformation.[4][5]

Proposed Synthetic Workflow:

Synthesis_Workflow cluster_0 Starting Material cluster_1 Nitration cluster_2 Work-up & Purification cluster_3 Final Product A Ethyl 6-methylnicotinate B Nitrating Agent (e.g., HNO3/H2SO4 or N2O5) A->B Reacts with C Reaction Conditions (Controlled Temperature) B->C Requires D Quenching, Extraction, and Chromatography C->D Followed by E This compound D->E Yields Screening_Workflow cluster_0 Compound Library cluster_1 Primary Screening cluster_2 Hit Identification cluster_3 Secondary & Tertiary Assays cluster_4 Lead Optimization A This compound & Derivatives B High-Throughput Screening (e.g., Kinase Assay Panel) A->B C Active Compounds Identified B->C Identifies D Dose-Response & Selectivity Profiling C->D E Cell-Based Assays D->E F Structure-Activity Relationship (SAR) Studies E->F Informs

References

An In-depth Technical Guide to CAS Number 1211538-09-8: Ethyl 6-methyl-5-nitronicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive characterization of the chemical intermediate Ethyl 6-methyl-5-nitronicotinate (CAS Number: 1211538-09-8). This document details its chemical identity, a representative synthetic pathway, and its verified role as a precursor in the synthesis of advanced pharmaceutical agents, notably in the development of Poly (ADP-ribose) polymerase (PARP) inhibitors. Furthermore, this guide explores the broader context of nitropyridine derivatives in medicinal chemistry, highlighting their potential as foundational scaffolds for a range of biologically active molecules. The content herein is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering both foundational knowledge and practical insights into the application of this versatile building block.

Core Compound Identification and Properties

This compound is a substituted pyridine derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their presence in numerous biologically active molecules.[1][2][3] The core structure features a pyridine ring functionalized with a methyl group, a nitro group, and an ethyl carboxylate group, making it a versatile intermediate for further chemical modifications.

PropertyValueSource(s)
CAS Number 1211538-09-8
IUPAC Name ethyl 6-methyl-5-nitropyridine-3-carboxylate
Synonyms This compound
Molecular Formula C₉H₁₀N₂O₄[4]
Molecular Weight 210.19 g/mol [4]
Predicted Boiling Point 302.7 ± 37.0 °C[4]
Predicted Density 1.272 ± 0.06 g/cm³[4]
Storage Conditions Inert atmosphere, Room Temperature

Synthesis and Purification

Proposed Synthetic Pathway

The synthesis can be conceptualized in two primary stages:

  • Oxidation: The ethyl group of 5-ethyl-2-methylpyridine is oxidized to a carboxylic acid.

  • Nitration and Esterification: The pyridine ring is nitrated, and the carboxylic acid is subsequently esterified.

G cluster_0 Stage 1: Oxidation cluster_1 Stage 2: Nitration & Esterification A 5-ethyl-2-methylpyridine B 6-methylnicotinic acid A->B Oxidizing Agent (e.g., HNO₃, H₂SO₄) C This compound (CAS 1211538-09-8) B->C 1. Nitrating Mixture (HNO₃/H₂SO₄) 2. Ethanol, Acid Catalyst G A This compound (CAS 1211538-09-8) B Ethyl 6-formyl-5-nitronicotinate A->B SeO₂, 1,4-dioxane 120 °C, overnight

References

An In-depth Technical Guide to the Solubility of Ethyl 6-methyl-5-nitronicotinate in Common Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Solubility

Ethyl 6-methyl-5-nitronicotinate (CAS: 1211538-09-8) is an organic intermediate with the molecular formula C9H10N2O4 and a molecular weight of 210.19 g/mol .[1][2] It is typically a colorless to light yellow liquid or crystalline solid.[1] In the realm of drug discovery and development, as well as in fine chemical synthesis, understanding the solubility of such intermediates is paramount. Solubility dictates the choice of reaction media, purification strategies (such as crystallization), and ultimately, the feasibility and efficiency of synthetic routes. Poor solubility can lead to challenges in achieving desired reaction kinetics, product purity, and overall process yield. Therefore, a thorough characterization of the solubility profile of this compound is a foundational step in its application.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1. These parameters provide initial insights into the compound's behavior and potential interactions with various solvents.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C9H10N2O4[1][2]
Molecular Weight 210.19 g/mol [1][2]
Appearance Colorless to light yellow liquid or crystalline solid[1]
Predicted Density 1.272 ± 0.06 g/cm³[2]
Predicted Boiling Point 302.7 ± 37.0 °C[2]
Predicted pKa -0.02 ± 0.20[2]

Theoretical Framework for Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which, in chemical terms, relates to the similarity of intermolecular forces between the solute and the solvent.[3] A more quantitative approach to predicting solubility involves considering solvent polarity and, more comprehensively, Hansen Solubility Parameters (HSP).

The Role of Solvent Polarity

Solvents can be broadly classified based on their polarity, which is a measure of the distribution of electron density within the molecule. Polar solvents have significant partial positive and negative charges, while nonpolar solvents have a more even distribution of charge. The polarity of common solvents can be ranked using various scales, such as the Polarity Index.[4][5] Generally, polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents.

Table 2: Polarity of Common Laboratory Solvents

SolventRelative PolaritySolvent Class
Hexane0.009Nonpolar
Toluene0.099Nonpolar
Diethyl Ether0.117Nonpolar
Tetrahydrofuran (THF)0.207Polar Aprotic
Ethyl Acetate0.228Polar Aprotic
Acetone0.355Polar Aprotic
Dimethylformamide (DMF)0.386Polar Aprotic
Dimethyl Sulfoxide (DMSO)0.444Polar Aprotic
Acetonitrile0.460Polar Aprotic
2-Propanol0.546Polar Protic
Ethanol0.654Polar Protic
Methanol0.762Polar Protic
Water1.000Polar Protic
Source: Adapted from various sources, including the University of Rochester Department of Chemistry.[6][7]
Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters provide a more nuanced model for predicting solubility by breaking down the total cohesive energy of a substance into three components:

  • δd (Dispersion forces): Energy from atomic forces.

  • δp (Polar forces): Energy from intermolecular dipole moments.

  • δh (Hydrogen bonding): Energy from hydrogen bonds.

Each molecule can be represented as a point in a three-dimensional "Hansen space."[8] The closer the Hansen parameters of a solute are to those of a solvent, the more likely the solute is to dissolve.[3] The distance (Ra) between the solute and solvent in Hansen space can be calculated, and if this distance is less than the interaction radius (R0) of the solute, dissolution is favorable.[9]

Experimental Protocol for Determining the Solubility of this compound

The following protocol details the isothermal equilibrium solubility method, commonly known as the shake-flask method. This is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.[10][11]

Materials and Equipment
  • This compound (high purity)

  • Selected solvents (analytical grade or higher)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Experimental Workflow

The workflow for determining the solubility of this compound is depicted in the following diagram:

experimental_workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Separation cluster_analysis Analysis prep1 Weigh excess this compound prep2 Add a known volume of solvent to the vial prep1->prep2 Dispense into vial equil Agitate at a constant temperature (e.g., 24-72 hours) prep2->equil sample1 Allow excess solid to sediment equil->sample1 sample2 Withdraw supernatant with a syringe sample1->sample2 sample3 Filter through a syringe filter sample2->sample3 analysis1 Dilute the filtrate with a known volume of solvent sample3->analysis1 analysis2 Quantify concentration using a validated analytical method (e.g., HPLC-UV) analysis1->analysis2

References

An In-depth Technical Guide to Ethyl 6-methyl-5-nitronicotinate: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 6-methyl-5-nitronicotinate, a substituted pyridine derivative, holds significance as a versatile intermediate in organic and medicinal chemistry. This technical guide provides a comprehensive overview of its discovery, historical context, detailed synthetic methodologies, and applications, particularly in the synthesis of pharmacologically active compounds. The document delves into the chemical and physical properties of the compound, supported by spectroscopic data, and offers detailed, field-proven experimental protocols. This guide is intended to be an authoritative resource for researchers and professionals engaged in drug discovery and development, offering insights into the synthesis and utilization of this important chemical entity.

Introduction: The Significance of Nitropyridines in Medicinal Chemistry

The pyridine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds.[1] The introduction of a nitro group onto the pyridine ring profoundly influences its chemical reactivity and provides a versatile handle for further functionalization, making nitropyridines crucial intermediates in the synthesis of complex molecules.[1][2] The electron-withdrawing nature of the nitro group deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic substitution, opening up diverse synthetic pathways.

This compound (also known as ethyl 6-methyl-5-nitropyridine-3-carboxylate) is a member of this important class of compounds. Its structure, featuring a nitro group, a methyl group, and an ethyl ester on the pyridine core, makes it a valuable building block for the synthesis of a range of more complex heterocyclic systems. This guide will explore the journey of this compound from its synthetic origins to its potential applications.

Historical Context and Discovery

The history of pyridine synthesis dates back to the 19th century, with the first synthesis reported by Sir William Ramsay in 1876.[1][3] A major breakthrough in the synthesis of pyridine derivatives was the Hantzsch pyridine synthesis, developed by Arthur Rudolf Hantzsch in 1881, which allowed for the construction of the pyridine ring from relatively simple acyclic precursors.[1][3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, characterization, and application in synthesis.

PropertyValueSource
Molecular Formula C₉H₁₀N₂O₄[5]
Molecular Weight 210.19 g/mol [5]
CAS Number 1211538-09-8[5][6]
Appearance Solid
Boiling Point (Predicted) 302.7 ± 37.0 °C[5]
Density (Predicted) 1.272 ± 0.06 g/cm³[5]
Storage Temperature Inert atmosphere, room temperature

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound can be logically approached in two main stages: the synthesis of the precursor, ethyl 6-methylnicotinate, followed by the nitration of the pyridine ring.

Step 1: Synthesis of Ethyl 6-methylnicotinate

A robust method for the synthesis of 6-methylnicotinic acid esters involves the oxidation of 2-methyl-5-ethylpyridine.[7] This precursor is a readily available industrial chemical. The oxidation is typically carried out using strong oxidizing agents like nitric acid in the presence of sulfuric acid, followed by esterification.[7]

Reaction Scheme:

Figure 1: Synthesis of the precursor, Ethyl 6-methylnicotinate.

Detailed Experimental Protocol (Adapted from Patent Literature[7]):

Materials:

  • 2-Methyl-5-ethylpyridine

  • Sulfuric acid (96%)

  • Nitric acid (65%)

  • Ammonium vanadate (catalyst, optional)

  • Ethanol

  • Methylene chloride (for extraction)

  • Ammonia solution (25%)

  • Ice

Procedure:

  • Reaction Setup: In a reaction vessel equipped with a stirrer, dropping funnel, and a distillation setup, carefully add 2-methyl-5-ethylpyridine to a cooled solution of sulfuric acid. An optional catalytic amount of ammonium vanadate can be added.

  • Oxidation: Heat the mixture to 155-160 °C. Slowly add nitric acid dropwise over several hours, maintaining the temperature. During the addition, continuously distill off water and diluted nitric acid.

  • Esterification: After the addition of nitric acid is complete, cool the reaction mixture. Add ethanol to the residue and heat the mixture under reflux for several hours to effect esterification.

  • Work-up: After cooling, pour the reaction mixture onto ice and neutralize with an ammonia solution.

  • Extraction and Purification: Extract the product into methylene chloride. Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude ethyl 6-methylnicotinate can be purified by fractional distillation.

Causality Behind Experimental Choices:

  • Sulfuric Acid: Acts as a medium and a dehydrating agent, facilitating the oxidation process.

  • Continuous Distillation: Removal of water drives the equilibrium of the reaction towards the product side.

  • Esterification in situ: Performing the esterification directly on the crude acid mixture is an efficient process, avoiding the isolation of the intermediate carboxylic acid.

Step 2: Nitration of Ethyl 6-methylnicotinate

The introduction of the nitro group at the 5-position of the pyridine ring is achieved through electrophilic aromatic substitution. A mixture of concentrated nitric acid and sulfuric acid is the classic nitrating agent.

Reaction Scheme:

Figure 2: Nitration to yield this compound.

Detailed Experimental Protocol (General Procedure):

Materials:

  • Ethyl 6-methylnicotinate

  • Concentrated sulfuric acid

  • Concentrated nitric acid

  • Ice

  • Sodium bicarbonate solution

Procedure:

  • Preparation of Nitrating Mixture: Carefully prepare a mixture of concentrated nitric acid and concentrated sulfuric acid, keeping the mixture cool in an ice bath.

  • Reaction: Slowly add ethyl 6-methylnicotinate to the cold nitrating mixture with vigorous stirring, ensuring the temperature is kept low.

  • Reaction Monitoring: After the addition is complete, allow the reaction to proceed at a controlled temperature, monitoring the progress by thin-layer chromatography (TLC).

  • Quenching and Isolation: Carefully pour the reaction mixture onto crushed ice. Neutralize the acidic solution with a sodium bicarbonate solution until the product precipitates.

  • Purification: Collect the solid product by filtration, wash with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Trustworthiness and Self-Validation:

  • Reaction Monitoring: TLC is a critical step to ensure the reaction has gone to completion and to identify the formation of any by-products.

  • Spectroscopic Analysis: The identity and purity of the final product must be confirmed by spectroscopic methods such as NMR, IR, and Mass Spectrometry.

Spectroscopic Characterization

Expected ¹H NMR Spectral Data:

  • A singlet for the methyl protons (-CH₃) on the pyridine ring.

  • A quartet for the methylene protons (-OCH₂CH₃) of the ethyl ester group.

  • A triplet for the methyl protons (-OCH₂CH₃) of the ethyl ester group.

  • Two singlets for the aromatic protons on the pyridine ring.

Expected ¹³C NMR Spectral Data:

  • Signals corresponding to the carbons of the pyridine ring, the methyl group, the ester carbonyl, and the ethyl group. The presence of the electron-withdrawing nitro and ester groups will influence the chemical shifts of the pyridine ring carbons.

Expected IR Spectral Data:

  • Characteristic absorption bands for the C=O stretching of the ester group.

  • Strong absorption bands corresponding to the asymmetric and symmetric stretching of the nitro group (-NO₂).

  • Bands associated with the C-H and C=C/C=N stretching of the aromatic ring.

Expected Mass Spectrometry Data:

  • The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (210.19 g/mol ).

Applications in Drug Discovery and Development

This compound serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. The nitro group can be readily reduced to an amino group, which can then be further functionalized through various reactions such as acylation, alkylation, or diazotization. The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to an amide.

Potential Synthetic Transformations:

Synthetic Utility start This compound reduction Reduction of Nitro Group (e.g., H₂, Pd/C or SnCl₂) start->reduction hydrolysis Ester Hydrolysis (e.g., NaOH, H₂O) start->hydrolysis amination Amidation (e.g., with an amine) start->amination amino_ester Ethyl 5-amino-6-methylnicotinate reduction->amino_ester nitro_acid 6-Methyl-5-nitronicotinic acid hydrolysis->nitro_acid nitro_amide 6-Methyl-5-nitronicotinamide derivative amination->nitro_amide

Figure 3: Potential synthetic transformations of this compound.

These transformations open the door to the synthesis of a wide range of substituted pyridines that can be evaluated for various biological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial properties.

Conclusion

This compound, while not a widely known compound in itself, represents a valuable and versatile building block in the synthetic chemist's toolbox. Its synthesis, achievable through established and scalable methods, provides access to a key intermediate for the development of novel pharmaceutical agents. This technical guide has provided a comprehensive overview of its properties, synthesis, and potential applications, aiming to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this compound in their research endeavors. Further exploration of the reactivity of this molecule will undoubtedly lead to the discovery of new and important chemical entities with significant biological potential.

References

An In-Depth Technical Guide to the Theoretical and Synthetic Exploration of Ethyl 6-methyl-5-nitronicotinate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis and theoretical analysis of Ethyl 6-methyl-5-nitronicotinate, a key organic intermediate with potential applications in pharmaceutical development.[1] We will delve into its molecular structure, spectroscopic predictions, and electronic properties through advanced computational modeling. This document is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this compound in their work.

Introduction to this compound

This compound (CAS No. 1211538-09-8) is a substituted pyridine derivative.[1][2][3] Its structure, featuring a nitro group and an ethyl ester on a methyl-substituted pyridine ring, makes it a versatile building block in organic synthesis. The presence of both electron-withdrawing (nitro and ester groups) and electron-donating (methyl group) substituents on the pyridine ring creates a unique electronic environment that can be exploited for further functionalization. Such compounds are of significant interest in medicinal chemistry due to their prevalence in bioactive molecules.[4][5]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1211538-09-8[1][2][3][6]
Molecular Formula C9H10N2O4[1][2]
Molecular Weight 210.19 g/mol [1][7]
Predicted Density 1.272±0.06 g/cm³[1]
Predicted Boiling Point 302.7±37.0 °C[1]

Synthetic Strategy: A Proposed Pathway

While specific literature on the synthesis of this compound is sparse, a plausible synthetic route can be devised based on established pyridine chemistry. A common strategy for introducing a nitro group to a pyridine ring is through nitration using a mixture of nitric and sulfuric acids. The starting material for this proposed synthesis would be Ethyl 6-methylnicotinate.

Experimental Protocol: Synthesis of this compound
  • Preparation of the Nitrating Mixture: Carefully add 15 mL of concentrated sulfuric acid to a round-bottom flask cooled in an ice bath. Slowly add 15 mL of concentrated nitric acid to the sulfuric acid with constant stirring.

  • Reaction Setup: In a separate flask, dissolve 10 g of Ethyl 6-methylnicotinate in 20 mL of concentrated sulfuric acid. Cool this mixture to 0°C.

  • Nitration: Slowly add the pre-cooled nitrating mixture to the solution of Ethyl 6-methylnicotinate, maintaining the temperature below 10°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Carefully pour the reaction mixture onto crushed ice. The crude product should precipitate out of the solution.

  • Purification: Collect the precipitate by vacuum filtration and wash with cold water until the filtrate is neutral. Recrystallize the crude product from ethanol to obtain pure this compound.

Synthesis of this compound start Ethyl 6-methylnicotinate product This compound start->product Nitration reagents HNO3 / H2SO4 Computational Workflow start Initial Structure of this compound geom_opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc nmr_calc NMR Chemical Shift Calculation (GIAO) geom_opt->nmr_calc nbo_analysis Natural Bond Orbital (NBO) Analysis geom_opt->nbo_analysis homo_lumo HOMO-LUMO Analysis geom_opt->homo_lumo results Predicted Spectroscopic Data and Electronic Properties freq_calc->results nmr_calc->results nbo_analysis->results homo_lumo->results

References

Unlocking the Therapeutic Potential of Ethyl 6-methyl-5-nitronicotinate: A Technical Guide to Novel Research Frontiers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Substituted Pyridine Scaffold

Ethyl 6-methyl-5-nitronicotinate is a substituted pyridine derivative that, at first glance, presents itself as a simple organic intermediate.[1][2] With the molecular formula C9H10N2O4 and a molecular weight of 210.19 g/mol , its true potential lies in the strategic placement of its functional groups: a nitro moiety, a methyl group, and an ethyl ester.[2][3] These features make it a versatile scaffold for the synthesis of a diverse library of compounds with significant potential in drug discovery. Pyridine rings are a cornerstone in medicinal chemistry, with approximately 14% of FDA-approved N-heterocyclic drugs containing this motif.[4] This guide delineates three primary research avenues for this compound, providing the scientific rationale and detailed experimental frameworks for each.

Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C9H10N2O4[2]
Molecular Weight 210.19 g/mol [2]
Appearance Colorless to light yellow liquid or crystalline solid[3]
Predicted Density 1.272 ± 0.06 g/cm³[2]
Predicted Boiling Point 302.7 ± 37.0 °C[2]
Storage Conditions Inert atmosphere, Room Temperature[5]

Research Area 1: Derivatization via Selective Nitro Group Reduction and Subsequent Amidation

The nitro group is a versatile functional handle. Its selective reduction to an amine opens up a plethora of possibilities for derivatization, most notably through the formation of amides and sulfonamides. These functional groups are prevalent in a wide range of clinically successful drugs due to their ability to form key hydrogen bond interactions with biological targets.

Scientific Rationale

The transformation of the electron-withdrawing nitro group to an electron-donating amino group dramatically alters the electronic properties of the pyridine ring, which can significantly impact its binding to target proteins. The resulting primary amine is a key nucleophile for the introduction of a wide array of side chains via acylation or sulfonylation, allowing for a systematic exploration of the structure-activity relationship (SAR).

Experimental Workflow

G start This compound reduction Selective Nitro Reduction start->reduction amine Ethyl 5-amino-6-methylnicotinate reduction->amine amidation Amidation amine->amidation sulfonamidation Sulfonamidation amine->sulfonamidation acyl_chloride Acyl Chloride (R-COCl) acyl_chloride->amidation sulfonyl_chloride Sulfonyl Chloride (R-SO2Cl) sulfonyl_chloride->sulfonamidation amide_product Amide Derivatives amidation->amide_product sulfonamide_product Sulfonamide Derivatives sulfonamidation->sulfonamide_product purification Purification and Characterization amide_product->purification sulfonamide_product->purification biological_screening Biological Screening purification->biological_screening

Caption: Workflow for the synthesis of amide and sulfonamide derivatives.

Detailed Protocol: Selective Reduction of the Nitro Group

This protocol employs a mild and selective reducing agent to convert the nitro group to an amine without affecting the ester functionality.

  • Reaction Setup: To a solution of this compound (1.0 eq) in ethanol, add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0 eq).

  • Reaction Execution: Reflux the mixture for 3-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and pour it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield Ethyl 5-amino-6-methylnicotinate.

Detailed Protocol: Amide Synthesis
  • Reaction Setup: Dissolve Ethyl 5-amino-6-methylnicotinate (1.0 eq) in dichloromethane (DCM) and add triethylamine (TEA, 1.2 eq).

  • Reaction Execution: Cool the solution to 0 °C and add the desired acyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up and Purification: Wash the reaction mixture with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Research Area 2: Bioisosteric Replacement of the Nitro Group

While synthetically useful, the nitro group can be associated with toxicity and metabolic liabilities in drug candidates.[6] Bioisosteric replacement, the substitution of a functional group with another that has similar physicochemical properties, is a key strategy in medicinal chemistry to mitigate these issues while retaining or improving biological activity.[7]

Scientific Rationale

Replacing the nitro group with bioisosteres such as a trifluoromethyl (CF₃) group, a cyano (CN) group, or various heterocycles can improve the pharmacokinetic profile of the resulting compounds. For instance, the CF₃ group can enhance metabolic stability and binding affinity.[8][9] This research area focuses on synthesizing analogs with improved drug-like properties.

Experimental Workflow

G start Halogenated Precursor (e.g., Ethyl 5-bromo-6-methylnicotinate) trifluoro Trifluoromethylation start->trifluoro cyano Cyanation start->cyano hetero Heterocycle Introduction start->hetero cf3_product CF3 Analog trifluoro->cf3_product cn_product CN Analog cyano->cn_product hetero_product Heterocyclic Analog hetero->hetero_product purification Purification and Characterization cf3_product->purification cn_product->purification hetero_product->purification admet In vitro ADMET Screening purification->admet

Caption: Synthesis of bioisosteric analogs from a common halogenated intermediate.

Detailed Protocol: Synthesis of Ethyl 5-bromo-6-methylnicotinate (Precursor)
  • Diazotization: To a solution of Ethyl 5-amino-6-methylnicotinate (1.0 eq) in 48% hydrobromic acid (HBr), add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise at 0 °C.

  • Sandmeyer Reaction: Add the diazonium salt solution to a solution of copper(I) bromide (CuBr, 1.2 eq) in 48% HBr at 60 °C.

  • Work-up and Purification: Cool the reaction, neutralize with aqueous ammonia, and extract with DCM. Purify by column chromatography to obtain the bromo-precursor.

Detailed Protocol: Trifluoromethylation
  • Reaction Setup: In a glovebox, combine Ethyl 5-bromo-6-methylnicotinate (1.0 eq), [Cu(dppf)Cl]₂ (0.05 eq), and potassium trifluoroacetate (2.0 eq) in N,N-dimethylformamide (DMF).

  • Reaction Execution: Heat the mixture at 120 °C for 24 hours in a sealed tube.

  • Work-up and Purification: Cool, dilute with water, and extract with ethyl acetate. Purify by column chromatography.

Research Area 3: Functionalization of the Pyridine Core via Palladium-Catalyzed Cross-Coupling

To further explore the SAR around the pyridine scaffold, diversification of the core itself is a promising strategy. Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide range of substituents.[10][11]

Scientific Rationale

By introducing aryl, heteroaryl, or alkyl groups at a specific position on the pyridine ring, it is possible to probe for additional binding pockets on a biological target and modulate the overall physicochemical properties of the molecule, such as lipophilicity and solubility.[12][13] This approach requires the initial introduction of a handle for cross-coupling, typically a halogen.

Experimental Workflow

G start This compound halogenation Halogenation (e.g., at C4) start->halogenation halo_intermediate Halogenated Intermediate halogenation->halo_intermediate suzuki Suzuki Coupling (Boronic Acid) halo_intermediate->suzuki buchwald Buchwald-Hartwig Amination (Amine) halo_intermediate->buchwald sonogashira Sonogashira Coupling (Alkyne) halo_intermediate->sonogashira suzuki_product Aryl/Heteroaryl Analog suzuki->suzuki_product buchwald_product Amino Analog buchwald->buchwald_product sonogashira_product Alkynyl Analog sonogashira->sonogashira_product purification Purification and Characterization suzuki_product->purification buchwald_product->purification sonogashira_product->purification biological_screening Biological Screening purification->biological_screening

Caption: Diversification of the pyridine core using palladium-catalyzed cross-coupling reactions.

Detailed Protocol: Suzuki-Miyaura Coupling
  • Reaction Setup: To a degassed mixture of the halogenated intermediate (1.0 eq), the desired boronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq) in a 3:1 mixture of dioxane and water, add Pd(PPh₃)₄ (0.05 eq).

  • Reaction Execution: Heat the reaction mixture at 90 °C under a nitrogen atmosphere for 12 hours.

  • Work-up and Purification: Cool the reaction, dilute with water, and extract with ethyl acetate. Purify by column chromatography.

Conclusion and Future Outlook

This compound represents a promising starting point for the development of novel therapeutic agents. The research avenues outlined in this guide—derivatization via nitro reduction, bioisosteric replacement, and core functionalization—provide a robust framework for generating a diverse chemical library for biological screening. A systematic exploration of these areas, coupled with in vitro and in vivo pharmacological evaluation, has the potential to unlock new classes of drugs with improved efficacy and safety profiles.

References

Methodological & Application

Application Notes & Protocols: A Strategic Guide to the Synthesis of Kinase Inhibitors from Ethyl 6-methyl-5-nitronicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridine nucleus is a cornerstone of modern medicinal chemistry, featuring prominently in a multitude of FDA-approved therapeutics, including highly successful kinase inhibitors.[1] This guide provides a detailed synthetic protocol for leveraging Ethyl 6-methyl-5-nitronicotinate, a versatile and commercially available building block, for the construction of potent kinase inhibitor scaffolds.[2][3] We will delineate a strategic, multi-step synthesis that transforms this simple substituted pyridine into a complex pyridopyrimidine core, a privileged scaffold in kinase inhibitor design.[4] This document furnishes researchers, scientists, and drug development professionals with not only step-by-step experimental procedures but also the underlying chemical rationale, troubleshooting insights, and methods for structural verification, ensuring a reproducible and adaptable workflow.

Introduction: The Pyridine Scaffold in Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, represent one of the most critical target classes in oncology and immunology.[5] The development of small molecule inhibitors that target the ATP-binding site of kinases has revolutionized treatment paradigms for numerous diseases. A recurring structural motif in these inhibitors is the pyridine ring, prized for its ability to form crucial hydrogen bond interactions with the "hinge region" of the kinase active site, mimicking the adenine portion of ATP.[1][6]

Our starting material, this compound, offers three distinct functional handles for strategic elaboration:

  • The Nitro Group: A versatile precursor to a primary amine, which is fundamental for both hinge-binding interactions and as a nucleophilic handle for further construction.

  • The Ethyl Ester: Can be hydrolyzed, amidated, or used in conjunction with an adjacent functional group for cyclization reactions.

  • The Methyl Group: While less reactive, it can influence solubility and steric interactions within the target's binding pocket.

This guide will focus on a synthetic pathway that leverages the nitro and ester functionalities to construct a fused heterocyclic system, specifically the pyrido[2,3-d]pyrimidine scaffold, which is known to be a potent core for various kinase inhibitors.[4]

Overall Synthetic Strategy

The protocol is designed as a three-stage process, transforming the initial building block into a functionalized heterocyclic core ready for diversification and library synthesis.

G cluster_0 A This compound B Ethyl 5-amino-6-methylnicotinate A->B  Step 1: Nitro Group Reduction C Pyrido[2,3-d]pyrimidin-4-one Core B->C  Step 2: Condensative Cyclization D 4-Chloro-pyridopyrimidine Intermediate C->D  Step 3: Chlorination E Diversified Kinase Inhibitor Library D->E  Step 4: Cross-Coupling (e.g., Suzuki)

Caption: High-level workflow for the synthesis of kinase inhibitors.

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times.

Protocol 1: Synthesis of Ethyl 5-amino-6-methylnicotinate (Nitro Reduction)

Rationale: The conversion of the electron-withdrawing nitro group into an electron-donating amino group is the critical first step. This transformation fundamentally alters the electronic character of the pyridine ring and installs the key hydrogen-bond-donating amine. We will use iron powder in acetic acid, a classic, robust, and scalable method for nitro group reduction that avoids the need for high-pressure hydrogenation equipment.[7][8][9]

Materials:

  • This compound (1.0 eq)

  • Iron powder, <325 mesh (5.0 eq)

  • Glacial Acetic Acid

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (e.g., 10.0 g, 47.6 mmol) and glacial acetic acid (200 mL).

  • Stir the mixture to dissolve the starting material, then add iron powder (e.g., 13.3 g, 238 mmol) portion-wise over 15 minutes. The addition may be exothermic.

  • Heat the reaction mixture to 80 °C and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Cool the mixture to room temperature and filter through a pad of Celite® to remove the iron salts. Wash the Celite® pad thoroughly with ethyl acetate.

  • Carefully concentrate the filtrate under reduced pressure to remove the bulk of the acetic acid.

  • Dissolve the residue in ethyl acetate (250 mL) and carefully neutralize by washing with saturated NaHCO₃ solution until effervescence ceases. Caution: CO₂ evolution.

  • Wash the organic layer with water (2x 100 mL) and then brine (1x 100 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford Ethyl 5-amino-6-methylnicotinate as a solid.

Parameter Expected Value
Typical Yield 85-95%
Physical State Off-white to yellow solid
Purity (LC-MS) >95%
Protocol 2: Synthesis of a 2,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-one Core

Rationale: This step constructs the bicyclic pyridopyrimidine core, a known pharmacophore in kinase inhibitors.[4][10] The reaction proceeds via an initial condensation of the aminopyridine with ethyl acetoacetate to form an enamine intermediate, which then undergoes a thermally-induced intramolecular cyclization to form the fused pyrimidinone ring.

Materials:

  • Ethyl 5-amino-6-methylnicotinate (1.0 eq)

  • Ethyl acetoacetate (1.5 eq)

  • Polyphosphoric acid (PPA) or Dowtherm A (High-boiling solvent)

  • Ethanol

Procedure:

  • In a round-bottom flask, combine Ethyl 5-amino-6-methylnicotinate (e.g., 5.0 g, 27.7 mmol) and ethyl acetoacetate (e.g., 5.2 mL, 41.6 mmol).

  • Heat the mixture at 130-140 °C for 2 hours. The reaction should be monitored by TLC or LC-MS for the formation of the intermediate enamine.

  • After the initial condensation, add the high-boiling solvent (e.g., 50 mL of Dowtherm A) to the reaction mixture.

  • Increase the temperature to 240-250 °C and heat under reflux for 1-2 hours. Monitor the cyclization by TLC or LC-MS.

  • Cool the reaction mixture to below 100 °C and add hexane to precipitate the product.

  • Collect the solid product by vacuum filtration and wash thoroughly with hexane and then a small amount of cold ethanol.

  • The crude product can be further purified by recrystallization from ethanol or a suitable solvent to yield the pure pyridopyrimidinone core.

Parameter Expected Value
Typical Yield 60-75%
Physical State Light brown to tan solid
Purity (¹H NMR) >95%
Protocol 3: Diversification via Suzuki-Miyaura Cross-Coupling

Rationale: To explore the structure-activity relationship (SAR), the pyridopyrimidine core must be functionalized. First, the hydroxyl group of the pyrimidinone is converted to a chloride, a superior leaving group for palladium-catalyzed cross-coupling reactions. The subsequent Suzuki coupling allows for the introduction of a diverse range of aryl or heteroaryl moieties, a cornerstone of modern kinase inhibitor discovery.[11][12]

Part A: Chlorination of the Pyridopyrimidinone Core

Materials:

  • 2,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-one (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (10-15 eq, used as reagent and solvent)

  • N,N-Diisopropylethylamine (DIPEA) (catalytic)

  • Toluene

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and under an inert atmosphere (N₂ or Ar), add the pyridopyrimidinone core (e.g., 2.0 g, 10.6 mmol) and phosphorus oxychloride (15 mL).

  • Add a catalytic amount of DIPEA (e.g., 0.2 mL).

  • Heat the mixture to reflux (approx. 110 °C) for 4-6 hours, until the reaction is complete by TLC/LC-MS.

  • Cool the mixture to room temperature and carefully concentrate under reduced pressure to remove excess POCl₃. Caution: POCl₃ is corrosive and reacts violently with water.

  • Add toluene to the residue and co-evaporate to remove residual POCl₃ (repeat 2x).

  • The crude residue is carefully quenched by pouring it onto crushed ice. The product will precipitate.

  • Neutralize the aqueous solution with solid NaHCO₃ and extract the product with ethyl acetate.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude 4-chloro-2,7-dimethylpyrido[2,3-d]pyrimidine, which is often used directly in the next step.

Part B: Suzuki Coupling with an Arylboronic Acid

Materials:

  • 4-chloro-2,7-dimethylpyrido[2,3-d]pyrimidine (1.0 eq)

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 eq)

  • Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)

Procedure:

  • To a dry Schlenk flask, add the crude chloropyridopyrimidine (e.g., 1.0 g, 4.8 mmol), the arylboronic acid (e.g., 0.87 g, 5.7 mmol), and the base (e.g., K₂CO₃, 1.32 g, 9.6 mmol).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 277 mg, 0.24 mmol).

  • Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

  • Add the degassed solvent mixture (e.g., 20 mL of Dioxane/Water) via syringe.

  • Heat the reaction to 90-100 °C for 4-12 hours, monitoring by TLC/LC-MS.

  • Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford the final kinase inhibitor scaffold.

Structural Verification and Data

The identity and purity of all intermediates and final products should be rigorously confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to confirm the elemental composition.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To assess purity and confirm molecular weight during reaction monitoring.

  • High-Performance Liquid Chromatography (HPLC): To determine the final purity of the compound.

G cluster_0 Kinase ATP Binding Pocket cluster_1 Inhibitor Scaffold hinge Hinge Region (Backbone NH groups) inhibitor_core Pyridopyrimidine Core (H-bond acceptor/donor) inhibitor_core->hinge H-Bonds aryl_group Aryl Group (Occupies hydrophobic pocket)

Caption: Interaction of the pyridopyrimidine core with the kinase hinge region.

Conclusion

This application note details a robust and adaptable synthetic route for the production of kinase inhibitors based on a pyridopyrimidine scaffold, starting from the readily accessible this compound. The protocols are designed to be clear and reproducible, while the provided rationale empowers researchers to troubleshoot and adapt these methods for the synthesis of their own unique compound libraries. The strategic functionalization enabled by this pathway provides a powerful platform for the discovery of novel and selective kinase inhibitors.

References

The Strategic Application of Ethyl 6-methyl-5-nitronicotinate in the Synthesis of 1,4-Dihydropyridine Calcium Channel Blockers: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of the utility of Ethyl 6-methyl-5-nitronicotinate as a pivotal building block in medicinal chemistry, with a primary focus on its application in the renowned Hantzsch dihydropyridine synthesis. We will delve into the mechanistic underpinnings, provide detailed, field-proven protocols, and present structure-activity relationship (SAR) data for the synthesis of potent calcium channel blockers, a critical class of therapeutics for cardiovascular diseases.

Introduction: The Versatility of a Nitro-Substituted Pyridine Scaffold

This compound is a highly functionalized pyridine derivative that serves as a valuable intermediate in organic and pharmaceutical synthesis.[1] Its chemical architecture, featuring an ethyl ester, a methyl group, and a nitro group on the pyridine ring, offers a unique combination of steric and electronic properties that can be strategically exploited in the construction of complex heterocyclic systems. The electron-withdrawing nature of the nitro group and the ester functionality plays a crucial role in the reactivity of the pyridine ring, making it an ideal precursor for the synthesis of a diverse array of bioactive molecules.[2]

Core Application: The Hantzsch Dihydropyridine Synthesis

The most prominent application of this compound in medicinal chemistry is its role as a key component in the Hantzsch dihydropyridine synthesis. This multicomponent reaction provides a straightforward and efficient route to 1,4-dihydropyridines (1,4-DHPs), a class of compounds renowned for their potent calcium channel blocking activity.[3][4] Marketed drugs such as nifedipine, amlodipine, and felodipine are all based on the 1,4-DHP scaffold and are widely used in the treatment of hypertension and angina.[3][5]

Mechanistic Insights: Causality Behind the Synthesis

The Hantzsch synthesis is a one-pot condensation reaction involving an aldehyde, two equivalents of a β-ketoester, and a source of ammonia.[3][4] In the context of this compound, the reaction proceeds through a series of interconnected equilibria, ultimately leading to the formation of the dihydropyridine ring. The electron-withdrawing nitro group on the pyridine ring of this compound can influence the reaction pathway and the stability of the resulting dihydropyridine product.[2]

The generally accepted mechanism involves the initial formation of an enamine from one equivalent of the β-ketoester and ammonia, and a Knoevenagel condensation product from the aldehyde and the other equivalent of the β-ketoester. These two intermediates then undergo a Michael addition, followed by cyclization and dehydration to afford the 1,4-dihydropyridine.

Hantzsch_Mechanism cluster_1 Intermediate Formation cluster_2 Enamine Formation cluster_3 Ring Formation Aldehyde Aldehyde Knoevenagel_Product Knoevenagel Condensation Product Aldehyde->Knoevenagel_Product Condensation Beta-Ketoester_1 β-Ketoester (e.g., Ethyl Acetoacetate) Beta-Ketoester_1->Knoevenagel_Product Michael_Adduct Michael Adduct Knoevenagel_Product->Michael_Adduct Michael Addition Beta-Ketoester_2 β-Ketoester (e.g., Ethyl 6-methyl-5-nitronicotinate) Enamine Enamine Beta-Ketoester_2->Enamine Condensation Ammonia Ammonia Ammonia->Enamine Enamine->Michael_Adduct Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Cyclization 1,4-DHP 1,4-Dihydropyridine Cyclized_Intermediate->1,4-DHP Dehydration

Figure 1: Generalized workflow of the Hantzsch dihydropyridine synthesis.

Experimental Protocols: Synthesis of a Felodipine Analogue

The following protocol provides a detailed, step-by-step methodology for the synthesis of a felodipine analogue using this compound. This protocol is adapted from established procedures for Hantzsch synthesis and is designed to be self-validating.[3]

Materials and Reagents:
  • This compound

  • 2,3-Dichlorobenzaldehyde

  • Ethyl acetoacetate

  • Ammonium acetate

  • Isopropanol

  • Piperidine (catalytic amount)

  • Acetic acid (catalytic amount)

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Protocol:
  • Preparation of Reaction Solutions:

    • Flask A: In a round-bottom flask, dissolve 2,3-dichlorobenzaldehyde (1.0 equivalent) and ethyl acetoacetate (1.0 equivalent) in isopropanol. Add a catalytic amount of piperidine and acetic acid.

    • Flask B: In a separate flask, dissolve this compound (1.0 equivalent) and ammonium acetate (1.2 equivalents) in isopropanol.

  • Reaction Execution:

    • Slowly add the solution from Flask B to Flask A with continuous stirring at room temperature.

    • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80°C).

    • Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/hexane. The reaction is typically complete within 6-12 hours.

  • Work-up and Isolation:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the isopropanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

    • Combine the fractions containing the pure product and evaporate the solvent to yield the desired 1,4-dihydropyridine derivative as a solid.

  • Characterization:

    • Characterize the final product by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its structure and purity.

Protocol_Workflow Start Start Prepare_Solutions Prepare Reactant Solutions (Flask A & B) Start->Prepare_Solutions Mix_Reactants Mix Solutions at Room Temperature Prepare_Solutions->Mix_Reactants Reflux Heat to Reflux (80°C) Monitor by TLC Mix_Reactants->Reflux Cool_Down Cool to Room Temperature Reflux->Cool_Down Evaporate_Solvent Remove Isopropanol (Rotary Evaporator) Cool_Down->Evaporate_Solvent Extraction Dissolve in Ethyl Acetate Wash with Water & Brine Evaporate_Solvent->Extraction Drying Dry over Na2SO4 Extraction->Drying Concentrate Concentrate Crude Product Drying->Concentrate Purification Column Chromatography (Silica Gel, EtOAc/Hexane) Concentrate->Purification Characterization Spectroscopic Analysis (NMR, IR, MS) Purification->Characterization End End Characterization->End

Figure 2: Step-by-step experimental workflow for the synthesis of a felodipine analogue.

Data Presentation: Structure-Activity Relationships

The Hantzsch synthesis allows for the facile generation of a library of 1,4-dihydropyridine analogues by varying the aldehyde and β-ketoester components. The biological activity of these compounds as calcium channel blockers is highly dependent on their substitution pattern. The following tables summarize the structure-activity relationship data for a series of synthesized 1,4-dihydropyridine derivatives.

Table 1: Synthesized 1,4-Dihydropyridine Derivatives and Their In Vitro Cytotoxic Activity [4]

CompoundRIC₅₀ (µM) on Caco-2 cells
13ab' 4-Chlorophenyl1.39 ± 0.04
13ad' 4-Nitrophenyl0.63 ± 0.05
13ae' 3-Nitrophenyl0.98 ± 0.03
13af' 2-Chlorophenyl1.15 ± 0.08

Table 2: Antibacterial Activity (MIC, µg/mL) of Synthesized 1,4-Dihydropyridine Derivatives [6]

CompoundEscherichia coliLactiplantibacillus plantarum
3c 6.0-
4c -10.0
Erythromycin (Standard) 0.51.0

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry, particularly for the synthesis of 1,4-dihydropyridine-based calcium channel blockers via the Hantzsch reaction. The protocols and data presented in this guide demonstrate the practical application of this compound in the generation of diverse and biologically active molecules. The strategic placement of the methyl and nitro groups on the pyridine ring provides a unique handle for chemists to fine-tune the electronic and steric properties of the final products, thereby enabling the exploration of structure-activity relationships and the development of novel therapeutic agents.

References

Application Notes and Protocols for Reactions with Ethyl 6-methyl-5-nitronicotinate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This comprehensive guide provides detailed application notes and experimental protocols for key chemical transformations involving Ethyl 6-methyl-5-nitronicotinate. This versatile building block is of significant interest in medicinal chemistry and materials science due to the synthetic handles offered by its nitro and ester functionalities, as well as the potential for functionalization of the pyridine ring. This document outlines reliable procedures for the reduction of the nitro group to form the corresponding amine, a crucial transformation for further derivatization. Additionally, protocols for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are detailed for a halogenated precursor, Ethyl 6-chloro-5-nitronicotinate, demonstrating the utility of this scaffold in constructing complex molecular architectures. Each protocol is presented with a focus on the underlying chemical principles, practical experimental details, and safety considerations to ensure reproducible and safe execution in a laboratory setting.

Introduction: The Synthetic Versatility of this compound

This compound (CAS No: 1211538-09-8) is a substituted pyridine derivative that serves as a valuable intermediate in organic synthesis.[1] Its molecular structure, featuring an electron-withdrawing nitro group and an ester moiety on a pyridine core, presents multiple avenues for chemical modification. The nitro group can be readily reduced to an amine, providing a nucleophilic center for a wide range of subsequent reactions, including amide bond formation and the synthesis of heterocyclic systems. The pyridine ring itself, when appropriately functionalized (e.g., with a halogen), is an excellent substrate for modern cross-coupling methodologies that enable the formation of carbon-carbon and carbon-nitrogen bonds.[2]

This guide is designed to provide researchers with a detailed and practical framework for utilizing this compound and its derivatives in common and synthetically valuable transformations. The protocols described herein are based on established chemical principles and aim to provide a robust starting point for laboratory investigations.

Physicochemical Properties
PropertyValueReference
Molecular Formula C₉H₁₀N₂O₄[3]
Molecular Weight 210.19 g/mol [3]
Boiling Point 302.7 ± 37.0 °C (Predicted)[3]
Density 1.272 ± 0.06 g/cm³ (Predicted)[3]

Safety and Handling

Before undertaking any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for this compound and all other reagents used.

General Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area under an inert atmosphere.

Emergency Procedures:

  • Skin Contact: In case of contact, immediately wash the affected area with plenty of soap and water.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing.

  • Ingestion: If swallowed, rinse the mouth with water and seek immediate medical attention.

Experimental Protocols

Reduction of the Nitro Group to Ethyl 6-methyl-5-aminonicotinate

The reduction of the nitro group to an amine is a fundamental transformation that significantly enhances the synthetic utility of the starting material. Two common and reliable methods are presented below: catalytic hydrogenation and reduction with iron in an acidic medium.

Catalytic hydrogenation is a clean and efficient method for nitro group reduction.[4] Palladium on carbon is a widely used catalyst for this transformation.

Reaction Scheme:

Workflow for Catalytic Hydrogenation.

Materials:

  • This compound (1.0 eq)

  • 10% Palladium on carbon (5-10 mol%)

  • Ethanol (or other suitable solvent like ethyl acetate)

  • Hydrogen gas (balloon or Parr hydrogenator)

  • Celite®

Procedure:

  • In a round-bottom flask or a pressure vessel, dissolve this compound in ethanol.

  • Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the flask or vessel and purge with nitrogen, followed by hydrogen.

  • If using a balloon, ensure it is securely attached. For a Parr apparatus, pressurize the vessel to the desired pressure (typically 50 psi).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol. Caution: Palladium on carbon can be pyrophoric; do not allow the catalyst to dry on the filter paper. Quench the filter cake with water immediately after filtration.

  • Concentrate the filtrate under reduced pressure to yield the crude Ethyl 6-methyl-5-aminonicotinate.

  • Purify the product by column chromatography or recrystallization if necessary.

This classic method is a cost-effective and robust alternative to catalytic hydrogenation, particularly useful when other reducible functional groups are present that are sensitive to hydrogenation.[1][5]

Reaction Scheme:

Workflow for Iron-Mediated Reduction.

Materials:

  • This compound (1.0 eq)

  • Iron powder (3-5 eq)

  • Ethanol/Water mixture (e.g., 4:1)

  • Acetic acid (or ammonium chloride)

  • Sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (or other suitable extraction solvent)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add this compound and the ethanol/water solvent mixture.

  • Add the iron powder and acetic acid to the suspension.

  • Heat the reaction mixture to reflux and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature and dilute with water.

  • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the evolution of gas ceases.

  • Filter the mixture through Celite® to remove the iron salts, washing the pad with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.

  • Purify as required.

Palladium-Catalyzed Cross-Coupling Reactions of Ethyl 6-chloro-5-nitronicotinate

For cross-coupling reactions, a halogenated precursor is required. Ethyl 6-chloro-5-nitronicotinate serves as an excellent substrate for palladium-catalyzed reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, enabling the introduction of a wide range of substituents at the 6-position of the pyridine ring.

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds.[6] The following is a general protocol for the coupling of Ethyl 6-chloro-5-nitronicotinate with an arylboronic acid.

Reaction Scheme:

Workflow for Suzuki-Miyaura Coupling.

Materials:

  • Ethyl 6-chloro-5-nitronicotinate (1.0 eq)

  • Arylboronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 eq)

  • Anhydrous solvent (e.g., Dioxane, Toluene, DMF)

Procedure:

  • To a dry reaction vessel, add Ethyl 6-chloro-5-nitronicotinate, the arylboronic acid, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst and any additional ligand under the inert atmosphere.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Troubleshooting: For electron-deficient pyridines, catalyst inhibition can be an issue.[7] Using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) may improve reaction efficiency.[7]

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds.[8]

Reaction Scheme:

Workflow for Buchwald-Hartwig Amination.

Materials:

  • Ethyl 6-chloro-5-nitronicotinate (1.0 eq)

  • Amine (1.2-1.5 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-5 mol%)

  • Phosphine ligand (e.g., BINAP, Xantphos, 2-10 mol%)

  • Base (e.g., NaOt-Bu, Cs₂CO₃, K₃PO₄, 1.5-3 eq)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a dry reaction vessel.

  • Add the anhydrous solvent, followed by Ethyl 6-chloro-5-nitronicotinate and the amine.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C).

  • Stir for the required time (2-24 hours), monitoring by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature.

  • Dilute with an organic solvent and filter through Celite®.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography.

Note on Base Selection: Strong bases like NaOt-Bu are highly effective but may not be compatible with base-sensitive functional groups.[6] Weaker bases like Cs₂CO₃ or K₃PO₄ offer better functional group tolerance.[6]

Characterization of Products

The successful synthesis of the target compounds should be confirmed by a combination of spectroscopic techniques.

Expected Spectroscopic Data for Ethyl 6-methyl-5-aminonicotinate

¹H NMR (Predicted):

  • Pyridine Protons: Signals for the aromatic protons on the pyridine ring.

  • Methyl Group: A singlet for the methyl group on the pyridine ring.

  • Amine Protons: A broad singlet for the -NH₂ protons.

  • Ethyl Ester: A quartet for the -OCH₂- protons and a triplet for the -CH₃ protons.

¹³C NMR (Predicted):

  • Signals corresponding to the carbons of the pyridine ring, the methyl group, the ester carbonyl, and the ethyl group.

Infrared (IR) Spectroscopy:

  • N-H Stretching: Characteristic peaks for the amine group in the region of 3300-3500 cm⁻¹.

  • C=O Stretching: A strong absorption for the ester carbonyl group around 1700-1730 cm⁻¹.

  • Aromatic C-H and C=C/C=N Stretching: Peaks in the aromatic region.

Mass Spectrometry (MS):

  • The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a variety of functionalized pyridine derivatives. The protocols outlined in this guide provide a solid foundation for researchers to perform key transformations, including the reduction of the nitro group and palladium-catalyzed cross-coupling reactions of its halogenated precursor. By understanding the principles behind these reactions and adhering to the detailed experimental procedures, scientists can confidently and safely utilize this compound in their research and development endeavors.

References

The Strategic Utility of Ethyl 6-methyl-5-nitronicotinate in Modern Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Heterocyclic Building Block

In the landscape of contemporary organic synthesis, particularly within medicinal chemistry and drug development, the strategic selection of starting materials is paramount. Ethyl 6-methyl-5-nitronicotinate, a substituted pyridine derivative, has emerged as a highly valuable and versatile building block. Its unique arrangement of functional groups—an ethyl ester, a methyl group, and a nitro group on a pyridine core—offers a rich platform for a diverse array of chemical transformations. This guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed application notes and robust experimental protocols designed for researchers and scientists in the field. The strategic positioning of the nitro group ortho to the methyl group and meta to the ester functionality makes this molecule an ideal precursor for the synthesis of complex nitrogen-containing heterocycles, which are prevalent scaffolds in numerous biologically active compounds.[1][2]

Physicochemical Properties and Handling

A comprehensive understanding of the physical and chemical properties of this compound is essential for its safe and effective use in the laboratory.

PropertyValueReference
CAS Number 1211538-09-8[3][4]
Molecular Formula C₉H₁₀N₂O₄[3]
Molecular Weight 210.19 g/mol [3]
Appearance Colorless to light yellow liquid or crystalline solid[2]
Storage Store in a cool, dry place under an inert atmosphere.[4]

Synthetic Pathways to this compound

While this compound is commercially available from various suppliers, understanding its synthesis provides valuable context for its reactivity and potential impurities. A plausible and industrially relevant synthetic route involves a multi-step process starting from 2-methyl-5-ethylpyridine.

Workflow for the Synthesis of this compound

Synthesis_Workflow A 2-Methyl-5-ethylpyridine B Oxidation A->B [O] C 6-Methylnicotinic Acid B->C D Esterification C->D Ethanol, Acid E Ethyl 6-methylnicotinate D->E F Nitration E->F HNO₃/H₂SO₄ G This compound F->G

Caption: Proposed synthetic workflow for this compound.

A detailed protocol for a similar transformation, the synthesis of methyl 6-methylnicotinate, involves the oxidation of 2-methyl-5-ethylpyridine with nitric acid in the presence of sulfuric acid, followed by esterification.[5][6] The subsequent nitration of the pyridine ring, a critical step, would then yield the target molecule.

Core Application: Gateway to Substituted Aminopyridines

The most pivotal and widely exploited transformation of this compound is the reduction of its nitro group to an amine. This reaction yields Ethyl 5-amino-6-methylnicotinate, a highly valuable intermediate for the synthesis of a variety of fused heterocyclic systems.

Protocol 1: Catalytic Hydrogenation for the Synthesis of Ethyl 5-amino-6-methylnicotinate

This protocol is adapted from a reliable procedure for the reduction of a structurally analogous nitropyridine derivative.[7] Catalytic hydrogenation is the method of choice due to its high efficiency, clean reaction profile, and mild conditions.

Reaction Scheme:

Caption: Reduction of this compound.

Materials:

  • This compound

  • 10% Palladium on activated carbon (Pd/C)

  • Ethanol (EtOH), reagent grade

  • Hydrogen (H₂) gas

  • Nitrogen (N₂) or Argon (Ar) gas

  • Celite®

Procedure:

  • In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in ethanol.

  • Carefully add 10% Pd/C catalyst (5-10 mol%) to the solution under a stream of nitrogen or argon.

  • Seal the vessel and purge thoroughly with nitrogen or argon, followed by a purge with hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure (typically 1-3 atm).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion of the reaction (disappearance of the starting material), carefully vent the hydrogen gas and purge the vessel with nitrogen or argon.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to yield the crude Ethyl 5-amino-6-methylnicotinate.

  • The product can be purified further by recrystallization or column chromatography if necessary.

Expert Insights: The choice of solvent can be critical. While ethanol is commonly used, other solvents like methanol or ethyl acetate can also be employed. The catalyst loading can be adjusted based on the reaction scale and the purity of the starting material. It is crucial to handle the Pd/C catalyst with care, especially when dry, as it can be pyrophoric.

Application in the Synthesis of Fused Heterocyclic Systems

The resulting Ethyl 5-amino-6-methylnicotinate is a prime precursor for constructing bicyclic heterocycles, which are scaffolds of significant interest in pharmaceutical research.[8][9] The ortho-disposed amino and ester functionalities, along with the adjacent methyl group, provide multiple reactive sites for cyclization reactions.

Protocol 2: Synthesis of a Pyrido[2,3-d]pyrimidine Derivative

This protocol illustrates a representative cyclization reaction to form a fused pyrimidine ring, a common motif in bioactive molecules.

Reaction Scheme:

Caption: Synthesis of a pyrido[2,3-d]pyrimidine derivative.

Materials:

  • Ethyl 5-amino-6-methylnicotinate

  • Formamide

  • High-boiling point solvent (e.g., Dowtherm A)

Procedure:

  • Combine Ethyl 5-amino-6-methylnicotinate (1.0 eq) and an excess of formamide in a reaction vessel equipped with a reflux condenser.

  • Heat the reaction mixture to a high temperature (typically 180-200 °C).

  • Maintain the temperature and monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate upon cooling and can be collected by filtration.

  • Wash the solid product with a suitable solvent (e.g., ethanol, water) to remove excess formamide.

  • The crude product can be purified by recrystallization.

Causality in Experimental Choices: The use of a large excess of formamide serves as both a reactant and a solvent. The high reaction temperature is necessary to drive the cyclization and dehydration steps.

Future Perspectives and Advanced Applications

The synthetic utility of this compound extends beyond the applications detailed above. The nitro group can also participate in nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various nucleophiles at the 5-position. Furthermore, the methyl group can be functionalized, and the ester can be hydrolyzed or converted to other functional groups, further expanding the synthetic possibilities. As the demand for novel heterocyclic scaffolds in drug discovery continues to grow, the importance of versatile building blocks like this compound is set to increase.

References

How to perform hydrolysis of the ester group in Ethyl 6-methyl-5-nitronicotinate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the hydrolysis of the ester group in Ethyl 6-methyl-5-nitronicotinate to yield its corresponding carboxylic acid, 6-methyl-5-nitronicotinic acid. This transformation is a fundamental step in the synthesis of various pharmaceutical intermediates and biologically active molecules. This guide balances theoretical principles with actionable laboratory protocols, ensuring both conceptual understanding and practical success.

Introduction

This compound is a pyridine derivative featuring an ethyl ester functional group. The conversion of this ester to a carboxylic acid is a critical synthetic manipulation. The resulting product, 6-methyl-5-nitronicotinic acid, serves as a versatile building block for further derivatization. The hydrolysis of an ester can be achieved under either acidic or basic conditions. While both methods are mechanistically distinct, base-catalyzed hydrolysis, also known as saponification, is generally preferred for its quantitative and irreversible nature.[1][2][3]

Mechanistic Overview: Acid vs. Base Catalysis

The choice between acidic and basic hydrolysis is dictated by the substrate's stability and the desired reaction outcome. Understanding the underlying mechanisms is crucial for optimizing reaction conditions and troubleshooting potential issues.

Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis is an equilibrium process, representing the reverse of a Fischer esterification.[4] The reaction is typically driven to completion by using a large excess of water.[1][5]

The mechanism proceeds through several key steps:

  • Protonation: The carbonyl oxygen of the ester is protonated by an acid catalyst (e.g., H₃O⁺), which significantly increases the electrophilicity of the carbonyl carbon.[5][6]

  • Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[7]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting the ethoxy group into a good leaving group (ethanol).

  • Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of ethanol.[6]

  • Deprotonation: A water molecule removes a proton from the carbonyl oxygen, regenerating the acid catalyst and yielding the final carboxylic acid product.[5]

Acid_Catalyzed_Hydrolysis Ester Ester ProtonatedEster Protonated Ester Ester->ProtonatedEster + H₃O⁺ TetrahedralIntermediate Tetrahedral Intermediate ProtonatedEster->TetrahedralIntermediate + H₂O ProtonatedIntermediate Proton-Transferred Intermediate TetrahedralIntermediate->ProtonatedIntermediate Proton Transfer CarboxylicAcid Carboxylic Acid ProtonatedIntermediate->CarboxylicAcid - EtOH - H₃O⁺ H3O H₃O⁺ H2O H₂O EtOH EtOH

Caption: Mechanism of Acid-Catalyzed Ester Hydrolysis.

Base-Catalyzed Hydrolysis (Saponification)

In contrast to the acidic method, base-catalyzed hydrolysis is an irreversible process.[1] This is because the final step involves an acid-base reaction that forms a resonance-stabilized carboxylate salt, which is unreactive towards nucleophiles.[8]

The mechanism involves the following steps:

  • Nucleophilic Addition: A strong nucleophile, the hydroxide ion (OH⁻), directly attacks the electrophilic carbonyl carbon of the ester. This breaks the C=O π bond and forms a tetrahedral intermediate.[8]

  • Elimination: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond. This results in the elimination of the ethoxide ion (EtO⁻) as the leaving group.

  • Deprotonation (Irreversible Step): The ethoxide ion is a strong base and immediately deprotonates the newly formed carboxylic acid. This acid-base reaction is highly favorable and irreversible, producing a carboxylate salt and ethanol.[1][8]

  • Acidification: To obtain the final neutral carboxylic acid, a separate workup step with a strong acid (e.g., HCl) is required to protonate the carboxylate salt.[8][9]

Base_Catalyzed_Hydrolysis Ester Ester TetrahedralIntermediate Tetrahedral Intermediate Ester->TetrahedralIntermediate + ⁻OH CarboxylicAcid Carboxylic Acid TetrahedralIntermediate->CarboxylicAcid - EtO⁻ Carboxylate Carboxylate Salt CarboxylicAcid->Carboxylate + EtO⁻ (Irreversible) FinalProduct Final Carboxylic Acid Carboxylate->FinalProduct + H₃O⁺ OH ⁻OH EtO EtO⁻ H3O_workup H₃O⁺ (workup)

Caption: Mechanism of Base-Catalyzed Ester Hydrolysis (Saponification).

Comparative Analysis of Hydrolysis Methods

FeatureAcid-Catalyzed HydrolysisBase-Catalyzed Hydrolysis (Saponification)
Reaction Type Reversible Equilibrium[1][4][5]Irreversible Reaction[1][2][3]
Stoichiometry Catalytic amount of strong acidStoichiometric amount of base required[2]
Reaction Conditions Often requires elevated temperatures (reflux) to proceed at a reasonable rate.[5]Can often be performed at room temperature or with mild heating.[9]
Products Carboxylic acid and alcohol in an equilibrium mixture.[4]Carboxylate salt and alcohol.[4][8]
Work-up Extraction or crystallization from the reaction mixture. Separation can be challenging.Requires a distinct acidification step to protonate the carboxylate and isolate the carboxylic acid.[3][8]
Yield Can be lower due to the reversible nature of the reaction.Generally higher and more quantitative due to the irreversible deprotonation step.[1][3]
Considerations The basic nitrogen of the pyridine ring will be protonated, affecting solubility.The nitro group is stable under these conditions. This method avoids equilibrium issues.

Recommended Protocol: Base-Catalyzed Hydrolysis

This protocol is recommended for its reliability, high yield, and irreversible nature.

Materials and Reagents
  • This compound

  • Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH)

  • Methanol (MeOH) or Tetrahydrofuran (THF)[10]

  • Deionized Water

  • Hydrochloric Acid (HCl), 1M or 2M solution

  • Ethyl Acetate (EtOAc) or Dichloromethane (DCM) for extraction

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Experimental Workflow

Saponification_Workflow cluster_reaction Reaction cluster_workup Work-up & Isolation Dissolve 1. Dissolve Ester in MeOH/H₂O AddBase 2. Add aq. NaOH Dissolve->AddBase Stir 3. Stir at RT or Reflux (Monitor by TLC) AddBase->Stir Cool 4. Cool to 0°C Stir->Cool Acidify 5. Acidify with HCl to pH ~2-3 Cool->Acidify Extract 6. Extract with EtOAc Acidify->Extract Wash 7. Wash Organic Layer (H₂O, Brine) Extract->Wash Dry 8. Dry (Na₂SO₄) & Filter Wash->Dry Evaporate 9. Evaporate Solvent Dry->Evaporate Purify 10. Purify by Recrystallization Evaporate->Purify

Caption: Workflow for the Saponification of this compound.

Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a mixture of methanol and water (e.g., a 1:1 to 3:1 ratio). A co-solvent like methanol or THF is used to ensure the ester is fully dissolved.[9][10]

  • Addition of Base: Add an aqueous solution of sodium hydroxide (1.5 to 2.0 eq., e.g., 1 M NaOH) to the stirred solution at room temperature.

  • Reaction: Stir the mixture at room temperature or heat gently under reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

  • Cooling: Once the reaction is complete, remove the heat source (if used) and cool the reaction mixture to 0°C in an ice bath.

  • Acidification: Slowly and carefully add 1 M HCl to the cooled mixture with stirring. The addition should continue until the pH of the solution is acidic (pH 2-3, check with pH paper). The product, 6-methyl-5-nitronicotinic acid, should precipitate as a solid.

  • Isolation:

    • If a solid precipitates: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold deionized water to remove inorganic salts, followed by drying under vacuum.

    • If no solid precipitates (or to maximize yield): Transfer the acidified mixture to a separatory funnel and extract it multiple times with an organic solvent such as ethyl acetate.[9] The solubility of nicotinic acid derivatives can be tricky, so multiple extractions are recommended.[11]

  • Drying and Concentration: Combine the organic extracts and wash them once with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude 6-methyl-5-nitronicotinic acid can be further purified by recrystallization from a suitable solvent system, such as water or an ethanol/water mixture, to obtain a product of high purity.[12]

Troubleshooting Guide

ProblemPotential CauseSuggested Solution
Incomplete Reaction Insufficient reaction time or temperature. Insufficient amount of base.Increase the reaction time and/or temperature. Ensure at least 1.5 equivalents of base are used. Check the purity of the starting ester.
Low Product Yield Incomplete precipitation during acidification. Product is partially soluble in the aqueous layer. Insufficient extraction.Ensure the pH is sufficiently acidic (pH 2-3) to fully protonate the carboxylate. After filtration, extract the aqueous filtrate with ethyl acetate to recover any dissolved product.[11] Increase the number of extractions.
Difficulty with Extraction The product may be zwitterionic and have high water solubility.Adjust the pH carefully to the isoelectric point to minimize water solubility. "Salting out" by saturating the aqueous layer with NaCl before extraction can decrease the product's solubility in water.[11]
Oily Product Instead of Solid Presence of impurities.Purify the crude product by column chromatography or attempt recrystallization from different solvent systems.

Conclusion

The hydrolysis of this compound is a straightforward yet crucial transformation. While acid-catalyzed hydrolysis is a viable option, the base-catalyzed saponification method is demonstrably superior for this substrate. Its irreversible nature ensures the reaction proceeds to completion, leading to higher, more reliable yields. By following the detailed protocol and considering the potential troubleshooting steps outlined in this guide, researchers can confidently and efficiently synthesize 6-methyl-5-nitronicotinic acid for application in drug discovery and development.

References

Application Note & Protocols: Ethyl 6-methyl-5-nitronicotinate as a Versatile Precursor for the Synthesis of Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Nitrogen-containing heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and materials.[1][2] The strategic design and synthesis of these molecules are central to modern organic chemistry and drug discovery.[3] Ethyl 6-methyl-5-nitronicotinate has emerged as a particularly valuable and versatile starting material. Its substituted pyridine core, adorned with strategically placed and reactive functional groups—a nitro group, an ester, and a methyl group—provides multiple handles for complex molecular architecture. This document provides a detailed guide for researchers, outlining the key synthetic transformations of this precursor and providing robust, step-by-step protocols for its conversion into advanced heterocyclic systems, with a focus on the synthesis of fused pyridopyrimidines.

Introduction: The Strategic Value of this compound

This compound (CAS 1211538-09-8) is a polysubstituted pyridine derivative that serves as an ideal scaffold for building fused heterocyclic systems.[4] The true synthetic power of this molecule lies in the latent reactivity of its nitro group. Reduction of the nitro moiety to a primary amine unlocks a pathway to a host of cyclization reactions, transforming the simple pyridine into complex, biologically relevant structures. The ortho-relationship between the newly formed amine and the existing methyl and ester groups facilitates the formation of fused five- and six-membered rings. This strategic arrangement is the cornerstone of its utility in medicinal chemistry for creating libraries of novel compounds for biological screening.[5][6]

Physicochemical Properties
PropertyValueReference
CAS Number 1211538-09-8[4][7][8]
Molecular Formula C₉H₁₀N₂O₄[4][7]
Molecular Weight 210.19 g/mol [4][7][8]
Physical Form Solid[7]
Storage Inert atmosphere, room temperature[7]
Overall Synthetic Strategy

The primary synthetic route leveraging this compound involves a two-stage process: reductive amination followed by heterocyclization. This workflow is efficient and modular, allowing for the introduction of diversity in the final cyclization step.

G Start This compound Intermediate Key Intermediate: Ethyl 5-amino-6-methylnicotinate Start->Intermediate Step 1: Nitro Group Reduction (e.g., SnCl2, H2/Pd-C) Final Novel Heterocyclic Compounds (e.g., Fused Pyridopyrimidines) Intermediate->Final Step 2: Annulation/ Cyclization Reactions

Caption: High-level workflow for synthesizing novel heterocycles.

Core Synthetic Transformation: Reduction of the Nitro Group

The conversion of the aromatic nitro group to an amine is arguably the most critical step in unlocking the potential of the precursor. The choice of reducing agent is paramount and depends on the presence of other sensitive functional groups within the molecule.[9][10]

Comparison of Common Reduction Methods
Reagent SystemConditionsAdvantagesDisadvantages & Considerations
H₂ / Pd/C H₂ gas (1-5 atm), RT, Methanol/EthanolHigh yield, clean reaction, catalyst can be recycled.Can reduce other functional groups (alkenes, alkynes, benzylic ethers). Requires specialized hydrogenation equipment.[11]
Fe / HCl or NH₄Cl Reflux, Ethanol/WaterInexpensive, effective, and tolerant of many functional groups.Can require strongly acidic conditions; iron salt byproducts can complicate work-up.[11][12]
SnCl₂·2H₂O RT or gentle heating, Ethanol/Ethyl AcetateMild conditions, highly chemoselective, excellent for substrates with sensitive groups.[11]Stoichiometric amounts of tin salts are produced, which must be removed during work-up.
Raney Nickel H₂ gas or transfer hydrogenation (e.g., Hydrazine)Effective and often used when dehalogenation is a concern with Pd/C.[11]Pyrophoric nature requires careful handling; can have variable activity.

Expert Insight: For general laboratory synthesis where chemoselectivity is desired, the Tin(II) Chloride (SnCl₂) method is often preferred due to its mildness and operational simplicity, avoiding the need for high-pressure hydrogenation apparatus.[11]

Protocol 1: Synthesis of Ethyl 5-amino-6-methylnicotinate

This protocol details the chemoselective reduction of the nitro group using Tin(II) Chloride dihydrate.

Caption: Reaction scheme for the reduction of the nitro group.

A. Materials & Equipment
  • This compound (1.0 eq)

  • Tin(II) Chloride dihydrate (SnCl₂·2H₂O) (4.0 - 5.0 eq)

  • Absolute Ethanol

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, separatory funnel, rotary evaporator

B. Step-by-Step Procedure
  • To a round-bottom flask, add this compound (e.g., 2.10 g, 10.0 mmol).

  • Add absolute ethanol (50 mL) to dissolve the starting material.

  • To this solution, add Tin(II) Chloride dihydrate (e.g., 11.28 g, 50.0 mmol) in one portion.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C) with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).

  • Cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure using a rotary evaporator to remove the bulk of the ethanol.

  • To the resulting slurry, carefully add saturated NaHCO₃ solution until the pH of the aqueous layer is ~8. Caution: This neutralization is exothermic and will produce CO₂ gas. Add slowly to control foaming. A dense white precipitate of tin salts will form.

  • Extract the product from the aqueous slurry with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

C. Purification & Characterization
  • Purification: The crude product can be purified by column chromatography on silica gel (eluent: 30-50% ethyl acetate in hexanes) or by recrystallization.

  • Expected Yield: 80-95%.

  • Characterization: The structure should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry. The appearance of a broad singlet corresponding to the -NH₂ protons (typically 3.5-4.5 ppm) and the disappearance of the nitro group in the IR spectrum are indicative of a successful reaction.

Application: Synthesis of Fused Pyridopyrimidines

The resulting Ethyl 5-amino-6-methylnicotinate is a perfect precursor for constructing fused pyridopyrimidine rings, a scaffold found in numerous biologically active molecules, including EGFR inhibitors.[13] This protocol describes a general method for forming the pyrimidine ring via condensation.

Protocol 2: Synthesis of Ethyl 2,6-dimethyl-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-7-carboxylate

This protocol uses N,N-Dimethylacetamide dimethyl acetal as a cyclizing agent, which serves as a synthon for an acetyl group, leading to a substituted pyridopyrimidinone.

Caption: Cyclization to form a fused pyridopyrimidine system.

A. Materials & Equipment
  • Ethyl 5-amino-6-methylnicotinate (1.0 eq)

  • N,N-Dimethylacetamide dimethyl acetal (1.5 eq)

  • Toluene (or Xylene for higher temperatures)

  • Round-bottom flask, Dean-Stark trap (optional), reflux condenser, magnetic stirrer/hotplate

B. Step-by-Step Procedure
  • In a round-bottom flask equipped with a reflux condenser, dissolve Ethyl 5-amino-6-methylnicotinate (e.g., 1.80 g, 10.0 mmol) in toluene (40 mL).

  • Add N,N-Dimethylacetamide dimethyl acetal (e.g., 2.0 g, 15.0 mmol) to the solution.

  • Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 6-12 hours. The reaction progress can be monitored by TLC or LC-MS. Using a Dean-Stark trap can help drive the reaction by removing methanol and dimethylamine byproducts.

  • Upon completion, cool the reaction mixture to room temperature.

  • A solid product may precipitate upon cooling. If so, collect the solid by vacuum filtration and wash with cold toluene or hexanes.

  • If no solid forms, concentrate the reaction mixture under reduced pressure.

  • The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by silica gel chromatography.

C. Characterization
  • Expected Yield: 60-85%.

  • Characterization: The formation of the bicyclic system should be confirmed by NMR and Mass Spectrometry. Key indicators include the disappearance of the amine protons and the appearance of a new methyl singlet corresponding to the C2-methyl group on the pyrimidine ring.

Safety and Handling

  • This compound: Handle with standard laboratory precautions, including gloves and safety glasses. Avoid inhalation of dust.

  • Tin(II) Chloride: Corrosive and moisture-sensitive. Handle in a well-ventilated area or fume hood.

  • Nitro Group Reductions: Many reductions of nitro compounds are highly exothermic and can lead to runaway reactions if not controlled.[12] Always perform on a small scale initially and ensure adequate cooling is available during scale-up.

  • Solvents: Toluene, ethanol, and ethyl acetate are flammable. Keep away from ignition sources.

Conclusion

This compound is a powerful and cost-effective precursor for generating molecular complexity. The straightforward, high-yielding reduction of its nitro group provides a critical amino intermediate, which serves as a linchpin for a wide range of annulation strategies. The protocols described herein offer reliable and reproducible methods for accessing both the key amine intermediate and advanced, drug-like fused heterocyclic systems, empowering researchers in the fields of medicinal chemistry and materials science.

References

Derivatization techniques for the amine functional group from Ethyl 6-methyl-5-nitronicotinate.

Author: BenchChem Technical Support Team. Date: January 2026

Anwendungs- und Protokollhandbuch: Derivatisierungstechniken für die aminofunktionelle Gruppe von Ethyl-6-methyl-5-nitronicotinat

Zusammenfassung

Dieses Dokument bietet eine detaillierte technische Anleitung zur chemischen Modifikation von Ethyl-6-methyl-5-nitronicotinat, einem wichtigen Baustein in der organischen Synthese und medizinischen Chemie. Der Schwerpunkt liegt auf der Umwandlung der Nitrogruppe in eine primäre Aminogruppe und den anschließenden Derivatisierungsreaktionen. Diese Protokolle sind darauf ausgelegt, Forschern reproduzierbare und validierte Methoden zur Synthese neuartiger Moleküle für die Arzneimittelentdeckung und Materialwissenschaft an die Hand zu geben. Jeder Schritt wird mit fundierten chemischen Prinzipien und praktischen Einblicken aus der Praxis untermauert, um wissenschaftliche Genauigkeit und experimentellen Erfolg zu gewährleisten.

Einleitung: Die strategische Bedeutung von Ethyl-5-amino-6-methylnicotinat

Ethyl-6-methyl-5-nitronicotinat ist ein wertvolles Ausgangsmaterial, dessen wahrer synthetischer Nutzen sich jedoch erst nach der Reduktion seiner Nitrogruppe zur entsprechenden Aminofunktion entfaltet.[1] Das resultierende Molekül, Ethyl-5-amino-6-methylnicotinat , ist ein vielseitiges Intermediat. Die primäre aromatische Aminogruppe am Pyridinring dient als reaktiver Ankerpunkt für eine Vielzahl von chemischen Transformationen. Diese Modifikationen ermöglichen die systematische Untersuchung von Struktur-Wirkungs-Beziehungen (SAR), die Optimierung von ADME-Eigenschaften (Absorption, Distribution, Metabolismus, Exkretion) und die Synthese komplexer heterozyklischer Gerüste, die in vielen pharmazeutisch aktiven Wirkstoffen zu finden sind.

Die in diesem Handbuch beschriebenen Derivatisierungstechniken – von der einfachen Acylierung bis hin zu komplexen Multikomponentenreaktionen – eröffnen den Zugang zu einer breiten chemischen Vielfalt und sind entscheidend für die Entwicklung neuer therapeutischer Wirkstoffe.

Fundamentale Transformation: Reduktion der Nitrogruppe

Der erste und entscheidende Schritt ist die chemoselektive Reduktion der Nitrogruppe zur Aminogruppe, ohne dabei die Ethylesterfunktion zu beeinträchtigen. Verschiedene Methoden sind für diese Umwandlung etabliert, wobei die katalytische Transferhydrierung aufgrund ihrer milden Bedingungen, hohen Ausbeuten und einfachen Aufarbeitung oft die Methode der Wahl ist.

Mechanistische Betrachtung der katalytischen Transferhydrierung

Die katalytische Transferhydrierung nutzt einen Wasserstoffdonor, wie z.B. Ammoniumformiat, in Gegenwart eines heterogenen Katalysators, typischerweise Palladium auf Kohle (Pd/C). Ammoniumformiat zersetzt sich in situ zu Wasserstoff, Ammoniak und Kohlendioxid.[2] Der erzeugte Wasserstoff wird an der Oberfläche des Palladiumkatalysators adsorbiert und reduziert selektiv die Nitrogruppe zum Amin. Diese Methode ist besonders vorteilhaft, da sie keine Hochdruck-Wasserstoffgas-Apparaturen erfordert und empfindliche funktionelle Gruppen wie Ester toleriert.[2]

Workflow der Reduktion

G cluster_start Ausgangsmaterial cluster_process Reduktionsprozess cluster_workup Aufarbeitung cluster_end Produkt Start Ethyl-6-methyl-5-nitronicotinat Reagents Pd/C, HCOONH₄ Methanol/Ethanol Start->Reagents Zugabe Reaction Rühren bei erhöhter Temperatur (z.B. Rückfluss) Reagents->Reaction Durchführung Filter Filtration über Celite (Entfernung von Pd/C) Reaction->Filter Nach Reaktion Evap Verdampfen des Lösungsmittels Filter->Evap Extract Extraktion mit organischem Lösungsmittel Evap->Extract Product Ethyl-5-amino-6-methylnicotinat Extract->Product Isolierung

Abbildung 1: Allgemeiner Workflow für die katalytische Transferhydrierung.

Detailliertes Protokoll: Katalytische Transferhydrierung

Dieses Protokoll beschreibt die Reduktion von Ethyl-6-methyl-5-nitronicotinat zu Ethyl-5-amino-6-methylnicotinat.

Materialien:

  • Ethyl-6-methyl-5-nitronicotinat (1 Äquiv.)

  • 10% Palladium auf Kohle (Pd/C, 5-10 mol% des Gewichts)

  • Ammoniumformiat (HCOONH₄, 3-5 Äquiv.)

  • Methanol oder Ethanol (Lösungsmittel)

  • Celite®

  • Ethylacetat

  • Gesättigte Natriumchloridlösung (Sole)

  • Wasserfreies Natriumsulfat (Na₂SO₄) oder Magnesiumsulfat (MgSO₄)

Geräte:

  • Rundkolben

  • Rückflusskühler

  • Magnetrührer mit Heizplatte

  • Filtrationsapparatur (z.B. Büchnertrichter)

  • Rotationsverdampfer

  • Scheidetrichter

Prozedur:

  • Reaktionsansatz: Lösen Sie Ethyl-6-methyl-5-nitronicotinat (1 Äquiv.) in Methanol oder Ethanol in einem Rundkolben.

  • Zugabe der Reagenzien: Fügen Sie Ammoniumformiat (3-5 Äquiv.) zur Lösung hinzu. Geben Sie anschließend vorsichtig 10% Pd/C (5-10 mol%) hinzu.

  • Reaktionsdurchführung: Erhitzen Sie die Suspension unter Rühren zum Rückfluss. Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC), bis das Ausgangsmaterial vollständig umgesetzt ist (typischerweise 1-4 Stunden).

  • Aufarbeitung: Kühlen Sie die Reaktionsmischung auf Raumtemperatur ab. Filtrieren Sie die Suspension durch ein Bett aus Celite®, um den Palladiumkatalysator zu entfernen. Waschen Sie das Celite-Bett gründlich mit Methanol oder Ethanol.

  • Isolierung: Entfernen Sie das Lösungsmittel aus dem Filtrat am Rotationsverdampfer.

  • Extraktion: Lösen Sie den Rückstand in Ethylacetat und Wasser. Trennen Sie die Phasen im Scheidetrichter. Extrahieren Sie die wässrige Phase mehrmals mit Ethylacetat.

  • Reinigung: Waschen Sie die vereinigten organischen Phasen mit Wasser und anschließend mit Sole. Trocknen Sie die organische Phase über wasserfreiem Na₂SO₄ oder MgSO₄.

  • Endprodukt: Filtrieren Sie das Trockenmittel ab und entfernen Sie das Lösungsmittel am Rotationsverdampfer, um das rohe Ethyl-5-amino-6-methylnicotinat zu erhalten. Das Produkt kann bei Bedarf durch Säulenchromatographie weiter gereinigt werden.

Derivatisierungstechniken für das Amin

Nach der erfolgreichen Synthese von Ethyl-5-amino-6-methylnicotinat kann die primäre Aminogruppe als Ausgangspunkt für eine Vielzahl von Derivatisierungen genutzt werden.

N-Acylierung: Synthese von Amiden

Die N-Acylierung ist eine der fundamentalsten Reaktionen von Aminen und führt zur Bildung von Amiden. Diese Reaktion wird häufig eingesetzt, um die pharmakokinetischen Eigenschaften eines Moleküls zu modulieren oder als Schutzgruppe zu dienen.

Mechanismus: Die Reaktion erfolgt typischerweise durch nukleophilen Angriff des Amins auf ein aktiviertes Carbonsäurederivat, wie ein Säurechlorid oder -anhydrid, oft in Gegenwart einer Base (z.B. Pyridin oder Triethylamin), um den entstehenden Chlorwasserstoff zu neutralisieren.

Protokoll: Acylierung mit Acetylchlorid

  • Lösen Sie Ethyl-5-amino-6-methylnicotinat (1 Äquiv.) und eine Base wie Triethylamin (1.2 Äquiv.) in einem aprotischen Lösungsmittel (z.B. Dichlormethan oder THF) in einem eisgekühlten Rundkolben.

  • Fügen Sie langsam Acetylchlorid (1.1 Äquiv.) tropfenweise hinzu, während die Temperatur bei 0 °C gehalten wird.

  • Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie für 2-6 Stunden, bis die DC-Analyse eine vollständige Umsetzung anzeigt.

  • Verdünnen Sie die Reaktionsmischung mit Wasser und extrahieren Sie das Produkt mit Dichlormethan oder Ethylacetat.

  • Waschen Sie die organische Phase mit verdünnter HCl, gesättigter NaHCO₃-Lösung und Sole.

  • Trocknen, filtrieren und verdampfen Sie das Lösungsmittel, um das N-acylierte Produkt zu erhalten.

N-Sulfonylierung: Synthese von Sulfonamiden

Die Sulfonylierung von Aminen führt zur Bildung von Sulfonamiden, einer wichtigen Klasse von Verbindungen mit vielfältigen biologischen Aktivitäten (z.B. in Sulfonamid-Antibiotika).

Mechanismus: Ähnlich der Acylierung reagiert das Amin als Nukleophil mit einem Sulfonylchlorid (z.B. Tosylchlorid oder Mesylchlorid) in Gegenwart einer Base.[3] Die Reaktion ist typischerweise eine elektrophile aromatische Substitution.[4]

Protokoll: Sulfonylierung mit Tosylchlorid

  • Lösen Sie Ethyl-5-amino-6-methylnicotinat (1 Äquiv.) in Pyridin, das sowohl als Lösungsmittel als auch als Base dient, und kühlen Sie auf 0 °C.

  • Fügen Sie p-Toluolsulfonylchlorid (Tosylchlorid, 1.1 Äquiv.) portionsweise hinzu.

  • Rühren Sie die Mischung bei 0 °C für 30 Minuten und anschließend bei Raumtemperatur über Nacht.

  • Gießen Sie die Reaktionsmischung auf Eiswasser, was zur Ausfällung des Produkts führen kann. Alternativ extrahieren Sie mit Ethylacetat.

  • Neutralisieren Sie die Mischung mit verdünnter HCl und waschen Sie die organische Phase mit Wasser und Sole.

  • Trocknen und verdampfen Sie das Lösungsmittel, um das rohe Sulfonamid zu erhalten, das durch Umkristallisation oder Chromatographie gereinigt wird.

Reduktive Aminierung: Synthese von sekundären Aminen

Die reduktive Aminierung ist eine leistungsstarke Methode zur Bildung von C-N-Bindungen und zur Synthese von sekundären oder tertiären Aminen aus primären Aminen und Carbonylverbindungen.[5][6]

Mechanismus: Das primäre Amin kondensiert zunächst mit einem Aldehyd oder Keton zu einem Imin-Intermediat. Dieses Imin wird anschließend in situ mit einem milden Reduktionsmittel, wie Natriumcyanoborhydrid (NaBH₃CN) oder Natriumtriacetoxyborhydrid (NaBH(OAc)₃), zum entsprechenden sekundären Amin reduziert.[5][7]

G Amine Ethyl-5-amino-6- methylnicotinat Imine Imin-Intermediat Amine->Imine Carbonyl Aldehyd/Keton (R-CHO) Carbonyl->Imine Product Sekundäres Amin (Derivat) Imine->Product ReducingAgent NaBH(OAc)₃ ReducingAgent->Product Reduktion

Abbildung 2: Mechanismus der reduktiven Aminierung.

Protokoll: Reduktive Aminierung mit Benzaldehyd

  • Lösen Sie Ethyl-5-amino-6-methylnicotinat (1 Äquiv.) und Benzaldehyd (1.1 Äquiv.) in einem geeigneten Lösungsmittel wie 1,2-Dichlorethan oder Methanol.

  • Fügen Sie eine milde Säure wie Essigsäure (katalytische Menge) hinzu, um die Iminbildung zu fördern.

  • Rühren Sie die Mischung für 1-2 Stunden bei Raumtemperatur.

  • Fügen Sie Natriumtriacetoxyborhydrid (NaBH(OAc)₃, 1.5 Äquiv.) portionsweise hinzu.

  • Rühren Sie die Reaktion bei Raumtemperatur, bis das Imin-Intermediat vollständig umgesetzt ist (typischerweise 4-16 Stunden, DC-Kontrolle).

  • Beenden Sie die Reaktion durch Zugabe einer gesättigten wässrigen NaHCO₃-Lösung.

  • Extrahieren Sie das Produkt mit einem organischen Lösungsmittel, waschen, trocknen und reinigen Sie es wie oben beschrieben.

Diazotierung und Azo-Kupplung

Die Diazotierung wandelt primäre aromatische Amine in Diazoniumsalze um, die hochreaktive Intermediate sind.[8][9] Diese können mit elektronenreichen aromatischen Verbindungen (z.B. Phenolen oder Anilinen) zu Azo-Verbindungen gekuppelt werden, die oft als Farbstoffe verwendet werden.

Mechanismus: Das Amin reagiert mit salpetriger Säure (in situ aus NaNO₂ und einer starken Säure wie HCl hergestellt) bei niedrigen Temperaturen (0-5 °C) zum Diazoniumsalz. Das resultierende Diazoniumion ist ein schwaches Elektrophil, das eine elektrophile aromatische Substitution an einem aktivierten aromatischen Ring durchläuft.

Protokoll: Synthese eines Azo-Farbstoffs mit Phenol

  • Diazotierung: Lösen Sie Ethyl-5-amino-6-methylnicotinat (1 Äquiv.) in einer wässrigen Lösung von HCl (ca. 2.5 Äquiv.) und kühlen Sie die Mischung in einem Eis-Salz-Bad auf 0-5 °C.

  • Fügen Sie langsam eine kalte wässrige Lösung von Natriumnitrit (NaNO₂, 1.1 Äquiv.) hinzu, wobei die Temperatur streng unter 5 °C gehalten wird. Rühren Sie für 30 Minuten.

  • Kupplung: Bereiten Sie eine zweite kalte Lösung von Phenol (1 Äquiv.) in wässriger NaOH-Lösung vor.

  • Fügen Sie die Diazoniumsalzlösung langsam zur Phenollösung hinzu. Eine intensive Farbe sollte sich sofort entwickeln.

  • Rühren Sie die Mischung für 1-2 Stunden in der Kälte.

  • Neutralisieren Sie die Lösung vorsichtig mit Säure, um das Azo-Produkt auszufällen.

  • Sammeln Sie den Feststoff durch Filtration, waschen Sie ihn mit kaltem Wasser und trocknen Sie ihn.

Fortgeschrittene Methoden: Ugi- und Pictet-Spengler-Reaktionen

Für die Erzeugung komplexerer Molekülgerüste in einem einzigen Schritt eignen sich Multikomponentenreaktionen.

  • Ugi-Reaktion: Diese Vierkomponentenreaktion kombiniert ein Amin, ein Aldehyd/Keton, eine Carbonsäure und ein Isocyanid zu einem α-Acylaminocarboxamid. Sie ist äußerst nützlich für den Aufbau von Peptidomimetika-Bibliotheken.

  • Pictet-Spengler-Reaktion: Diese Reaktion kondensiert ein β-Arylethylamin mit einem Aldehyd oder Keton unter sauren Bedingungen, um ein Tetrahydroisochinolin-Gerüst zu bilden. Obwohl das Substrat kein β-Arylethylamin ist, können Varianten dieser Reaktion zur Synthese von anellierten heterozyklischen Systemen genutzt werden.

Diese Reaktionen erfordern eine sorgfältige Planung und Optimierung, bieten aber einen schnellen Zugang zu strukturell komplexen und diversen Molekülen.

Zusammenfassende Datentabelle

Die folgende Tabelle fasst die vorgestellten Derivatisierungstechniken zusammen.

TechnikReaktionspartnerProduktklasseTypische BedingungenHauptvorteile
N-Acylierung Säurechlorid/AnhydridAmidBase (Pyridin, Et₃N), aprotisches Lsgm.Robust, hohe Ausbeuten, Schutzgruppen-Chemie
N-Sulfonylierung SulfonylchloridSulfonamidBase (Pyridin), 0 °C bis RTZugang zu bioaktiven Sulfonamiden
Reduktive Aminierung Aldehyd/KetonSekundäres AminNaBH(OAc)₃, saurer KatalysatorMilde Bedingungen, hohe Selektivität
Diazotierung/Azo-Kupplung NaNO₂/HCl, dann Phenol/AnilinAzo-Verbindung0-5 °C, wässrigSynthese von Farbstoffen, weitere Funktionalisierung
Ugi-Reaktion Aldehyd, Carbonsäure, Isocyanidα-AcylaminocarboxamidPolare Lsgm. (z.B. Methanol)Hohe Komplexität in einem Schritt, Diversität

Referenzen

  • Cerda-Garcia-Rojas, C. M., & Hernández-Vázquez, L. (2012). Mechanistic Aspects in Aromatic Sulfonation and Desulfonation. InTech.

  • Grokipedia. (n.d.). Pictet–Spengler reaction.

  • NROChemistry. (n.d.). Pictet-Spengler Reaction.

  • Filimonov, V. D., et al. (2012). Diazotization of aminopyridines in DMSO/H2O paste in presence of TfOH with formation of pyridyl triflates. ResearchGate.

  • Kalatzis, E., & Ridd, J. H. (1966). Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. Journal of the Chemical Society B: Physical Organic.

  • Streb, C., et al. (2019). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. MDPI.

  • Alexander, E. R. (1946). Mechanism of the Sulfonation of Aromatic Amines. I. Sulfonation with Fuming Sulfuric Acid. Journal of the American Chemical Society.

  • Wikipedia. (n.d.). Pictet–Spengler reaction.

  • Abdou, M., et al. (2018). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. NIH.

  • Wikipedia. (n.d.). Ugi reaction.

  • Pipzine Chemicals. (n.d.). 2-(Boc-amino)pyridine Manufacturer & Supplier in China.

  • Organic Chemistry Portal. (n.d.). Ugi Reaction.

  • Kalatzis, E., & Mastrokalos, C. (1977). Reactions of N-Heteroaromatic Bases with Nitrous Acid. Part 5.l Kin- etics of the Diazotisation of Substituted 2-Aminopyridine a. RSC Publishing.

  • Hu, J.-D., et al. (2023). The mechanism of the Pictet–Spengler reaction. ResearchGate.

  • Google Patents. (n.d.). CN102936220A - BOC protection method for aminopyridine.

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Versatility of Ethyl 5-amino-6-methylnicotinat in Modern Chemical Industries.

  • Alexander, E. R. (1946). Mechanism of the sulfonation of aromatic amines; sulfonation with fuming sulfuric acid. PubMed.

  • NROChemistry. (2022). Pictet-Spengler Reaction. YouTube.

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.

  • Wikipedia. (n.d.). Reductive amination.

  • Tawfiq, M. T. (2016). Identification of new heterocyclic compounds synthesized from 4-aminopyridine and evaluation their antibacterial effect. World Journal of Experimental Biosciences.

  • de la Torre, D., et al. (2021). Review on the Ugi Multicomponent Reaction Mechanism and the Use of Fluorescent Derivatives as Functional Chromophores. ACS Omega.

  • ACS Figshare. (n.d.). 4-Aminopyridine Catalyzed Direct and Regioselective Acylation of N-Tosylhydrazide.

  • Kumar, A., et al. (2014). A One-Pot Parallel Reductive Amination of Aldehydes with Heteroaromatic Amines. ACS Combinatorial Science.

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).

  • Wikipedia. (n.d.). Aromatic sulfonation.

  • Khan, A. T., et al. (2012). Formation of unexpected α-amino amidine through three-component 'UGI condensation reaction'. RSC Publishing.

  • ResearchGate. (2005). Acylation of Aminopyridines and Related Compounds with Endic Anhydride.

  • Wang, H., et al. (2019). Site-Selective C–H Acylation of Pyridinium Derivatives by Photoredox Catalysis.

  • Ramón, R., et al. (2019). Ugi Reaction on α-Phosphorated Ketimines for the Synthesis of Tetrasubstituted α-Aminophosphonates and Their Applications as Antiproliferative Agents. PubMed Central.

  • Butler, R. N. (1975). Diazotization of heterocyclic primary amines. Chemical Reviews.

  • Google Patents. (n.d.). US9284258B2 - Process for the reduction of nitro derivatives to amines.

  • Chemistry Steps. (n.d.). Reductive Amination.

  • Ashenhurst, J. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry.

References

Application Notes and Protocols for the Large-Scale Synthesis of Ethyl 6-methyl-5-nitronicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Ethyl 6-methyl-5-nitronicotinate

This compound is a key heterocyclic building block in modern medicinal and agrochemical research. Its substituted pyridine core, featuring a nitro group and an ester functionality, offers versatile handles for further chemical modifications. The strategic placement of these groups makes it a valuable precursor for the synthesis of a range of complex molecular architectures, particularly in the development of novel therapeutic agents and advanced agrochemicals.[1] The presence of the nitro group, in particular, allows for a variety of transformations, including reduction to an amino group, which opens up avenues for diverse derivatization.[2]

This guide provides a comprehensive overview of the synthetic considerations for the large-scale production of this compound. It is intended for researchers, scientists, and drug development professionals engaged in process chemistry and scale-up operations. The document outlines a plausible and industrially relevant two-step synthetic strategy, starting from readily available materials. Emphasis is placed on the practical aspects of the synthesis, including reaction conditions, safety protocols, process optimization, and analytical controls.

Synthetic Strategy: A Two-Step Approach to the Target Molecule

The large-scale synthesis of this compound can be strategically divided into two key stages:

  • Synthesis of the Precursor: Ethyl 6-methylnicotinate. This initial step focuses on the efficient and scalable production of the immediate precursor. An industrially viable route involves the oxidation of 2-methyl-5-ethylpyridine (MEP), a readily available commodity chemical, followed by esterification.[3]

  • Nitration of the Pyridine Ring. The second stage involves the regioselective nitration of Ethyl 6-methylnicotinate to introduce the nitro group at the 5-position of the pyridine ring. This is a critical transformation that requires careful control of reaction conditions to ensure high yield and purity.

This two-step approach offers a robust and scalable pathway to the target molecule, leveraging established industrial chemical processes.

Part 1: Large-Scale Synthesis of Ethyl 6-methylnicotinate

The synthesis of the precursor, Ethyl 6-methylnicotinate, is a critical first step. An established industrial method involves the oxidation of 2-methyl-5-ethylpyridine (MEP) with nitric acid in the presence of sulfuric acid, followed by in-situ esterification.[3][4]

Reaction Mechanism and Key Considerations

The oxidation of the ethyl group at the 5-position of MEP to a carboxylic acid is a challenging transformation that requires harsh conditions. The use of nitric acid at elevated temperatures in the presence of a sulfuric acid catalyst facilitates this oxidation.[5] The reaction is highly exothermic and requires careful temperature control to prevent runaway reactions and minimize the formation of byproducts, such as dinicotinic acid.[6]

Following the oxidation, the resulting 6-methylnicotinic acid is not isolated but is esterified in the same reaction vessel by the addition of ethanol and heating. This in-situ process improves process efficiency and reduces the number of unit operations.

Detailed Protocol for Large-Scale Synthesis of Ethyl 6-methylnicotinate

Materials:

ReagentCAS NumberMolecular WeightQuantity (molar ratio)
2-Methyl-5-ethylpyridine (MEP)104-90-5121.18 g/mol 1.0 eq
Sulfuric Acid (98%)7664-93-998.08 g/mol ~2.0 eq
Nitric Acid (65%)7697-37-263.01 g/mol ~4.0 eq
Ethanol64-17-546.07 g/mol Excess
Sodium Carbonate497-19-8105.99 g/mol As needed for neutralization
Dichloromethane (DCM)75-09-284.93 g/mol For extraction

Procedure:

  • Charging the Reactor: In a suitable glass-lined reactor equipped with a mechanical stirrer, thermometer, addition funnel, and a distillation setup, charge concentrated sulfuric acid.

  • Addition of MEP: Cool the sulfuric acid to below 20°C and slowly add 2-methyl-5-ethylpyridine while maintaining the temperature.

  • Oxidation: Heat the mixture to 150-160°C. Slowly add nitric acid via the addition funnel over several hours, maintaining the temperature in the specified range. During the addition, water and diluted nitric acid will distill off.[3]

  • Completion of Oxidation: After the addition is complete, maintain the reaction at 160°C for an additional hour to ensure complete conversion.

  • Esterification: Cool the reaction mixture to 60-70°C. Slowly add an excess of ethanol and heat the mixture to reflux for 6-8 hours.[4]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction mixture by pouring it over crushed ice.

    • Neutralize the acidic solution to a pH of 7-8 with a saturated solution of sodium carbonate. This step is highly exothermic and requires efficient cooling.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by vacuum distillation to obtain Ethyl 6-methylnicotinate as a clear liquid.[7]

Part 2: Nitration of Ethyl 6-methylnicotinate

The final step in the synthesis is the regioselective nitration of the precursor to yield this compound. This electrophilic aromatic substitution is challenging on a pyridine ring, which is inherently electron-deficient. However, the presence of the activating methyl group can facilitate the reaction.[8]

Reaction Mechanism and Key Considerations

The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). The reaction temperature must be carefully controlled to prevent over-nitration and the formation of unwanted isomers. The directing effects of the substituents on the pyridine ring favor the introduction of the nitro group at the 5-position.

Detailed Protocol for the Nitration of Ethyl 6-methylnicotinate

Materials:

ReagentCAS NumberMolecular WeightQuantity (molar ratio)
Ethyl 6-methylnicotinate21684-59-3165.19 g/mol 1.0 eq
Sulfuric Acid (98%)7664-93-998.08 g/mol ~3.0 eq
Nitric Acid (fuming)7697-37-263.01 g/mol ~1.5 eq
Sodium Bicarbonate497-19-8105.99 g/mol As needed for neutralization
Ethyl Acetate141-78-688.11 g/mol For extraction

Procedure:

  • Preparation of the Nitrating Mixture: In a reactor, carefully add fuming nitric acid to concentrated sulfuric acid while maintaining the temperature below 10°C.

  • Addition of the Substrate: Cool the nitrating mixture to 0-5°C. Slowly add Ethyl 6-methylnicotinate to the mixture over a period of 1-2 hours, ensuring the temperature does not exceed 10°C.

  • Reaction: After the addition is complete, allow the reaction to stir at 5-10°C for 2-3 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up:

    • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution to a pH of 7 with a saturated solution of sodium bicarbonate. This should be done slowly and with efficient cooling.

    • Extract the product with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate). The final product is a solid.[9]

Safety and Hazard Management

The large-scale synthesis of this compound involves several hazardous reagents and exothermic reactions, necessitating strict adherence to safety protocols.

  • Corrosive and Oxidizing Agents: Concentrated sulfuric acid and nitric acid are highly corrosive and strong oxidizing agents.[9][10] Appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, face shields, and lab coats, must be worn at all times. The reactions should be conducted in a well-ventilated area, preferably in a fume hood or a controlled reactor system.

  • Exothermic Reactions: Both the oxidation of MEP and the nitration of the pyridine ring are highly exothermic processes.[6] Robust temperature control is crucial to prevent thermal runaway. The use of a reactor with a reliable cooling system is mandatory. Slow and controlled addition of reagents is essential to manage the heat generated.

  • Toxic Fumes: The nitration reaction can produce toxic nitrogen dioxide (NO₂) gas, which is a reddish-brown fume.[11] Adequate ventilation and a scrubbing system for the off-gases are necessary to prevent exposure.

  • Waste Disposal: The acidic waste generated from the reactions must be neutralized before disposal in accordance with local regulations.

Process Optimization and Scale-Up Considerations

  • Temperature Control: Precise temperature control is the most critical parameter for both reaction steps to ensure safety, yield, and purity. Automated reactor systems with feedback-controlled cooling are highly recommended for large-scale production.

  • Reagent Addition: The rate of addition of nitric acid in both steps should be carefully controlled to manage the exothermicity.

  • Mixing: Efficient mixing is essential to ensure homogeneous reaction conditions and prevent localized overheating.

  • Byproduct Management: The formation of byproducts such as dinicotinic acid in the first step and isomeric nitropyridines in the second step should be monitored by in-process analytical controls (e.g., HPLC).[5] Optimization of reaction conditions can help minimize their formation.

  • Purification: The choice of purification method (distillation vs. recrystallization) will depend on the physical properties of the intermediate and final product and the impurity profile. For large-scale production, recrystallization is often preferred for solid products due to its efficiency and scalability.

Analytical Methods for Quality Control

  • Thin-Layer Chromatography (TLC): A quick and effective method for monitoring the progress of the reactions.

  • High-Performance Liquid Chromatography (HPLC): Essential for determining the purity of the starting materials, intermediates, and the final product. It is also used to quantify the formation of byproducts.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the structure of the final product. The ¹H NMR spectrum should show characteristic peaks for the ethyl ester, the methyl group on the pyridine ring, and the aromatic protons.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Visualizations

Overall Synthetic Pathway

Synthesis_Pathway MEP 2-Methyl-5-ethylpyridine Precursor Ethyl 6-methylnicotinate MEP->Precursor 1. H₂SO₄, HNO₃, Δ 2. Ethanol, Δ Target This compound Precursor->Target HNO₃, H₂SO₄, 0-10°C

Caption: Two-step synthesis of this compound.

Nitration Mechanism

Nitration_Mechanism cluster_0 Generation of Nitronium Ion cluster_1 Electrophilic Aromatic Substitution HNO3 HNO₃ H2NO3+ H₂NO₃⁺ HNO3->H2NO3+ + H₂SO₄ H2SO4 H₂SO₄ HSO4- HSO₄⁻ NO2+ NO₂⁺ (Nitronium ion) H2NO3+->NO2+ - H₂O H2O H₂O Pyridine Ethyl 6-methylnicotinate Intermediate Sigma Complex (Resonance Stabilized) Pyridine->Intermediate + NO₂⁺ Product This compound Intermediate->Product - H⁺

Caption: Mechanism of electrophilic nitration of the pyridine ring.

References

Application Notes and Protocols for the Safe Handling and Storage of Ethyl 6-methyl-5-nitronicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the safe handling and storage procedures for Ethyl 6-methyl-5-nitronicotinate (CAS No. 1211538-09-8). As a nitroaromatic compound used as an organic and pharmaceutical intermediate, understanding its potential hazards and implementing rigorous safety protocols is paramount for the protection of laboratory personnel and the integrity of research.[1] This guide is intended for researchers, scientists, and drug development professionals. It synthesizes known information on the chemical class of nitroaromatics with specific data available for the title compound to establish best-practice protocols.

Introduction and Scientific Context

This compound is a substituted pyridine derivative containing a nitro group, a chemical class known for its energetic properties and physiological activity.[2] While specific toxicological data for this compound is not extensively published, the precautionary principle dictates that it should be handled with the same level of care as other potentially hazardous nitroaromatic compounds. These compounds can be readily absorbed through the skin and may pose significant health risks, including the potential to cause methemoglobinemia.[2][3]

The protocols outlined herein are designed to be a self-validating system of safety, emphasizing the causality behind each procedural step. Adherence to these guidelines is critical for minimizing exposure risk and ensuring a safe laboratory environment.

Compound Identification and Properties

A clear understanding of the physicochemical properties of a compound is the foundation of its safe handling.

PropertyValueSource
CAS Number 1211538-09-8[1][4][5][6][7]
Molecular Formula C9H10N2O4[1][8]
Molecular Weight 210.19 g/mol [1][5][6][8]
Physical Appearance Colorless to light yellow liquid or crystalline solid[8]
Predicted Boiling Point 302.7 ± 37.0 °C[1]
Predicted Density 1.272 ± 0.06 g/cm³[1]
Storage Temperature Room Temperature, under inert atmosphere, sealed in dry conditions[6][9]

Hazard Identification and Risk Assessment

Given the limited specific data for this compound, a risk assessment must be based on the known hazards of analogous nitroaromatic compounds.

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[10][11]

  • Skin Irritation: Causes skin irritation.[12][13][14][15]

  • Eye Irritation: Causes serious eye irritation.[10][12][13][14][15]

  • Respiratory Irritation: May cause respiratory irritation.[10][12][14][15]

  • Methemoglobinemia: A known risk for nitroaromatic compounds, characterized by cyanosis (blue or ashen-grey skin color).[2][3]

  • Flammability: While not highly flammable, it can form explosive mixtures with certain materials and may release hazardous decomposition products upon combustion, including nitrogen oxides (NOx).[12][16]

The following DOT script visualizes the logical flow of risk assessment and mitigation for handling this compound.

Risk_Assessment_Workflow Figure 1: Risk Assessment and Mitigation Workflow A Identify Compound: This compound B Gather Specific Data (Limited Availability) A->B C Extrapolate from Nitroaromatic Class Hazards A->C D Assess Routes of Exposure: Inhalation, Dermal, Ingestion, Ocular B->D C->D E Implement Engineering Controls: Fume Hood, Ventilation D->E F Mandate Personal Protective Equipment (PPE) D->F G Establish Safe Work Practices & Storage Protocols D->G H Develop Emergency & Spill Procedures D->H I Continuous Review & Training E->I F->I G->I H->I Handling_Workflow Figure 2: Mandatory Handling Workflow Start Start: Prepare Work Area (Fume Hood, PPE, Spill Kit) Retrieve Retrieve Compound from Storage Start->Retrieve Inspect Inspect Container for Integrity Retrieve->Inspect Handle Weigh & Transfer Inside Fume Hood Inspect->Handle OK Spill Initiate Spill Procedure (Sec 5) Inspect->Spill Damaged Use Perform Experimental Procedure Handle->Use Decontaminate Decontaminate Work Surface & Equipment Use->Decontaminate Dispose Dispose of Waste (See Section 6) Decontaminate->Dispose Store Return Compound to Storage Decontaminate->Store End End: Remove PPE, Wash Hands Dispose->End Store->End

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Ethyl 6-methyl-5-nitronicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 6-methyl-5-nitronicotinate. This guide is designed for researchers, chemists, and drug development professionals aiming to enhance the yield and purity of this valuable pharmaceutical intermediate.[1] We will move beyond simple protocols to explore the underlying principles, troubleshoot common experimental hurdles, and provide actionable solutions grounded in established chemical literature.

The nitration of pyridine derivatives is notoriously challenging due to the electron-deficient nature of the aromatic ring.[2] The pyridine nitrogen acts as a strong deactivating group, further compounded by its protonation in the highly acidic media typically required for nitration.[3] This inherent low reactivity often leads to low yields, incomplete reactions, and the formation of unwanted byproducts. This guide provides a structured approach to overcoming these obstacles.

Troubleshooting Guide: A-Question-and-Answer Approach

This section directly addresses the most common issues encountered during the synthesis of this compound.

Issue 1: Low or No Product Yield

Q: My reaction consistently results in a low yield, or in some cases, no desired product at all. What are the primary causes and how can I rectify this?

A: Low yield is the most frequent challenge and typically points to one of four areas: reaction conditions, reagent quality, temperature control, or work-up procedure.

  • Causality 1: Insufficiently Activating Conditions. The pyridine ring is highly resistant to electrophilic aromatic substitution. The reaction requires a potent nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid (mixed acid), to generate the necessary nitronium ion (NO₂⁺) electrophile. If the acid mixture is not sufficiently strong, the rate of reaction will be negligible. Sulfuric acid serves as both a catalyst and a dehydrating agent, shifting the equilibrium towards the formation of the nitronium ion.

  • Solution: Ensure you are using concentrated (98%) sulfuric acid and fuming nitric acid or a highly concentrated nitric acid (≥65%). The ratio of H₂SO₄ to HNO₃ is critical; a common starting point is a 2:1 or 3:1 molar ratio.[4][5]

  • Causality 2: Sub-optimal Temperature. While nitration is exothermic, some activation energy is required to overcome the deactivated ring's resistance.[6] Running the reaction at too low a temperature can cause it to stall. Conversely, excessively high temperatures can lead to oxidative side reactions and decomposition of both the starting material and the product.[7]

  • Solution: The reaction often requires elevated temperatures, sometimes in the range of 140-170°C, as described in related preparations.[4][5] It is crucial to monitor the internal temperature carefully and maintain it within a narrow, optimized range. A preliminary small-scale experiment to determine the optimal temperature for your specific setup is highly recommended.

  • Causality 3: Presence of Water. Water can significantly reduce the efficacy of the nitrating mixture by reacting with sulfuric acid and quenching the nitronium ion.

  • Solution: Use anhydrous grade reagents and ensure all glassware is thoroughly dried before use. The reaction should be conducted under a moisture-free atmosphere (e.g., using a drying tube or under an inert gas like nitrogen).

  • Causality 4: Inefficient Work-up and Product Loss. The product can be lost during the neutralization and extraction phases if not performed correctly.

  • Solution: After quenching the reaction by carefully pouring it over crushed ice, the acidic solution must be neutralized. Use a weak base like sodium bicarbonate or sodium carbonate solution and add it slowly while cooling in an ice bath to avoid hydrolysis of the ethyl ester. Ensure thorough extraction with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) by performing multiple extractions.

Issue 2: Significant Formation of Impurities and Side Products

Q: My crude product analysis (TLC, NMR) shows multiple spots/peaks besides the desired product. What are these impurities and how can I minimize their formation?

A: The formation of side products is often linked to the harsh conditions required for the reaction. Understanding these potential side reactions is key to their prevention.

Side ProductPotential CauseMitigation Strategy
Isocinchomeronic Acid Diethyl Ester Over-oxidation of the ethyl group on a precursor like 2-methyl-5-ethylpyridine if that is the starting material route.[4][7]This is more relevant if starting from an ethylpyridine precursor. Careful control of nitric acid stoichiometry and temperature is essential.
6-Methylnicotinic Acid Hydrolysis of the ethyl ester group.This can occur during a prolonged reaction at high temperatures or during work-up if a strong base (like NaOH) is used for neutralization, or if the mixture is heated during neutralization.[8] Use a milder base (e.g., NaHCO₃) and keep the temperature low during neutralization.
Oxidative Decomposition Products (Tarry materials) Excessively high reaction temperatures or prolonged reaction times. Nitric acid is a powerful oxidizing agent.[9][10]Strictly control the reaction temperature. Do not exceed the optimized temperature. Monitor the reaction by TLC and stop it once the starting material is consumed to avoid over-reaction.
Issue 3: Difficulties in Product Isolation and Purification

Q: I'm struggling to obtain a pure product after the work-up. What are the most effective purification strategies?

A: Achieving high purity often requires a multi-step approach after the initial extraction.

  • Aqueous Washes: After extraction, wash the combined organic layers with a saturated sodium bicarbonate solution to remove any residual acid, followed by a brine wash to remove excess water.

  • Drying: Thoroughly dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) before solvent evaporation.

  • Column Chromatography: This is the most effective method for separating the desired product from closely related impurities. A silica gel column is standard. The eluent system must be optimized, but a gradient of ethyl acetate in hexane (e.g., starting from 10:90 and gradually increasing the polarity) is a common starting point. Monitor fractions by TLC to isolate the pure product.

  • Recrystallization: If the purified product is a solid and a suitable solvent system can be found, recrystallization is an excellent final step to achieve high crystalline purity.[8]

Frequently Asked Questions (FAQs)

Q1: What is the proposed reaction mechanism for the nitration of Ethyl 6-methylnicotinate?

A1: The reaction proceeds via an electrophilic aromatic substitution mechanism. The key steps are:

  • Generation of the Electrophile: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).

  • Electrophilic Attack: The nitronium ion attacks the electron-deficient pyridine ring. The substitution is directed to the 5-position (meta to the ester and ortho to the methyl group).

  • Rearomatization: A base (H₂O or HSO₄⁻) removes a proton from the intermediate sigma complex to restore the aromaticity of the ring, yielding the final product.

An alternative mechanism for pyridine nitration involves the initial formation of an N-nitropyridinium salt, followed by an intramolecular rearrangement, such as a[10][11] sigmatropic shift, to yield the 3-nitropyridine product (which corresponds to the 5-position in this case).[12][13]

Reaction_Mechanism cluster_reactants Reagent Activation cluster_reaction Electrophilic Substitution HNO3 HNO₃ NO2_plus NO₂⁺ (Nitronium Ion) HNO3->NO2_plus + H₂SO₄ H2SO4 H₂SO₄ H2O H₂O NO2_plus->H2O HSO4_minus HSO₄⁻ NO2_plus->HSO4_minus Start Ethyl 6-methylnicotinate Sigma Sigma Complex (Intermediate) Start->Sigma + NO₂⁺ Product This compound Sigma->Product - H⁺

Caption: Proposed mechanism for the nitration of Ethyl 6-methylnicotinate.

Q2: What are the most critical safety precautions I must take for this synthesis?

A2: Nitration reactions are inherently hazardous and demand strict safety protocols.[6][11]

  • Personal Protective Equipment (PPE): Always wear acid-resistant gloves (butyl rubber or Viton), chemical splash goggles, a face shield, and a flame-retardant lab coat.[11][14]

  • Engineering Controls: This reaction MUST be performed inside a certified chemical fume hood to prevent inhalation of toxic and corrosive fumes like nitrogen oxides.[10][11] Ensure an emergency eyewash station and safety shower are immediately accessible.[9]

  • Exothermic Reaction: The mixing of sulfuric acid and nitric acid, as well as the nitration itself, is highly exothermic and can lead to thermal runaway if not controlled.[6] Always add reagents slowly and use an ice bath to maintain the desired temperature. Never add water to concentrated acid; always add acid to water (or in this case, to the reaction mixture on ice during quenching).

  • Corrosive and Oxidizing Hazards: Mixed acid is extremely corrosive and will cause severe burns on contact.[9][14] It is also a powerful oxidizing agent and can react violently with organic materials.[10] Keep combustible materials away from the reaction setup.

  • Spill Management: Have a spill kit ready that includes a neutralizer for acids, such as sodium bicarbonate or calcium carbonate.[10]

Q3: How can I effectively monitor the reaction's progress to determine the endpoint?

A3: Monitoring the reaction is crucial to maximize yield and prevent the formation of byproducts from over-reaction.

  • Thin-Layer Chromatography (TLC): TLC is the most common and convenient method.

    • Procedure: Periodically (e.g., every 30-60 minutes), take a small aliquot of the reaction mixture, quench it in a vial with ice and a bicarbonate solution, and extract with a small amount of ethyl acetate. Spot this organic extract on a silica gel TLC plate alongside a spot of the starting material.

    • Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 70:30 v/v) is a good starting point for the mobile phase.

    • Endpoint: The reaction is complete when the spot corresponding to the starting material has completely disappeared.

  • High-Performance Liquid Chromatography (HPLC) / Gas Chromatography (GC): For more precise, quantitative monitoring, HPLC or GC can be used to track the disappearance of the reactant and the appearance of the product.[15][16] This is particularly useful during optimization studies.

Optimized Experimental Protocol

This protocol is a synthesized methodology based on general procedures for the nitration of deactivated pyridine rings.[2][4] Researchers should perform an initial small-scale run to optimize conditions for their specific setup.

Materials:

  • Ethyl 6-methylnicotinate

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 65-70%)

  • Crushed Ice

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Preparation: In a three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (2.0 eq). Cool the flask in an ice-salt bath to 0-5 °C.

  • Substrate Addition: Slowly add Ethyl 6-methylnicotinate (1.0 eq) to the cold sulfuric acid while stirring. Ensure the temperature does not rise above 10 °C.

  • Nitrating Mixture Addition: Slowly add concentrated nitric acid (1.5 eq) dropwise via the dropping funnel. Maintain the internal temperature below 10 °C throughout the addition.

  • Reaction: After the addition is complete, slowly allow the mixture to warm to room temperature and then carefully heat it to the predetermined optimal temperature (e.g., start with 60-70 °C and optimize as needed). Monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete, cool the flask back down in an ice bath. In a separate large beaker, prepare a mixture of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the crushed ice with vigorous stirring.

  • Neutralization: Slowly add saturated sodium bicarbonate solution to the quenched mixture until the pH is neutral (pH ~7-8). Perform this step in an ice bath to dissipate heat.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Washing & Drying: Combine the organic layers and wash them sequentially with water and then brine. Dry the organic layer over anhydrous sodium sulfate.

  • Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate eluent system.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Cool H₂SO₄ (0-5 °C) B Slowly add Ethyl 6-methylnicotinate A->B C Add HNO₃ dropwise (< 10 °C) B->C D Heat to optimal temp. (e.g., 60-70 °C) C->D E Monitor by TLC D->E F Quench on ice E->F Reaction Complete G Neutralize with NaHCO₃ F->G H Extract with EtOAc G->H I Wash & Dry H->I J Concentrate I->J K Column Chromatography J->K L Characterize Product (NMR, MS) K->L

Caption: General experimental workflow for this compound synthesis.

References

Purification of crude Ethyl 6-methyl-5-nitronicotinate by column chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An essential component in medicinal chemistry and materials science, Ethyl 6-methyl-5-nitronicotinate often requires rigorous purification to remove by-products and unreacted starting materials from its synthesis.[1][2] Column chromatography is the method of choice for this purification, yet its successful execution hinges on a nuanced understanding of the compound's properties and the chromatographic process.

This Technical Support Center provides a comprehensive guide for researchers, scientists, and drug development professionals to navigate the challenges associated with the purification of crude this compound. It is structured as a series of troubleshooting guides and frequently asked questions to directly address specific issues encountered in the laboratory.

Section 1: Troubleshooting Guide

This section addresses common problems encountered during the column chromatography of this compound, providing probable causes and actionable solutions.

Question: My compound is not eluting from the column, or the recovery is very low. What should I do?

Answer: This is a common issue that can stem from several factors:

  • Incorrect Solvent System: The mobile phase may not be polar enough to displace the compound from the silica gel.[3] this compound is a moderately polar compound, and if your eluent (e.g., a high-hexane mixture) is too non-polar, the compound will remain strongly adsorbed to the stationary phase.

    • Solution: Gradually increase the polarity of your mobile phase. If you started with 10% ethyl acetate in hexane, try increasing to 20%, 30%, or even higher. If there are no other impurities with close retention factors, you can perform a "flush" with a highly polar solvent like 100% ethyl acetate or even add a small percentage of methanol to elute all remaining compounds.[4]

  • Compound Decomposition: The compound may be unstable on the acidic surface of the silica gel. The nitro group can interact with the acidic silanol groups, potentially leading to degradation over the extended time frame of a column run.[3][4]

    • Solution: First, test for stability by spotting the crude material on a TLC plate, letting it sit for an hour, and then developing the plate to see if new spots (degradation products) have appeared.[3] If instability is confirmed, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with a small amount of a base like triethylamine mixed into the eluent.[3][4]

Question: The separation between my target compound and an impurity is poor. All the fractions are mixed.

Answer: Achieving good resolution is the primary goal of chromatography. Poor separation can be traced back to a few key areas:

  • Suboptimal Mobile Phase: The chosen solvent system may not have sufficient selectivity for the compounds in your mixture. A good mobile phase should separate the spots well on a TLC plate.

    • Solution: Re-optimize the solvent system using TLC.[3] Aim for a retention factor (Rf) of approximately 0.2-0.35 for the target compound, with clear separation from other spots.[3][5] Test various solvent combinations (e.g., dichloromethane/hexane, acetone/hexane) to find one that maximizes the difference in Rf values (ΔRf) between your product and the impurity.[4]

  • Improper Column Packing: If the silica gel bed has cracks, channels, or is not uniformly packed, the solvent will flow unevenly, causing bands to widen and overlap.[3][6]

    • Solution: Ensure the column is packed correctly. Prepare a uniform slurry of silica gel in your initial, low-polarity solvent and pour it carefully.[3][7] Tap the column gently to settle the packing and remove air bubbles.[5] Never let the top of the silica bed run dry.[3][8]

  • Column Overloading: Loading too much crude material onto the column is a frequent cause of poor separation.[3] An overloaded column leads to broad, tailing bands that merge.

    • Solution: As a rule of thumb, use a silica gel mass that is at least 30-50 times the mass of your crude sample. If the separation is particularly difficult, a ratio of 100:1 or higher may be necessary.

Question: My compound is streaking or "tailing" down the column instead of moving as a tight band.

Answer: Tailing results in broad elution bands, leading to dilute fractions and poor separation from nearby impurities.

  • Cause: This phenomenon is often caused by secondary interactions between the analyte and the stationary phase. The basic nitrogen atom in the pyridine ring of this compound can interact with the acidic silanol groups on the surface of the silica gel, causing a portion of the molecules to be retained more strongly and "drag" behind the main band.[3][9] Column overloading can also exacerbate this issue.[3]

  • Solution:

    • Add a Competing Base: Incorporate a small amount (0.1-1%) of a competing base, such as triethylamine (TEA) or pyridine, into your mobile phase.[3] These additives will preferentially bind to the active silanol sites, preventing your target compound from interacting with them and resulting in a more symmetrical, sharper peak.

    • Reduce Sample Load: Ensure you are not overloading the column. Try the purification again with less crude material.[3]

    • Change Stationary Phase: If tailing persists, switching to a neutral stationary phase like alumina can resolve the issue.[4]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary and mobile phase for purifying this compound?

  • Stationary Phase: Standard flash-grade silica gel (230-400 mesh) is the most common and effective choice.[5]

  • Mobile Phase: A mixture of hexane and ethyl acetate is the standard eluent system.[5][10] The optimal ratio must be determined experimentally using Thin Layer Chromatography (TLC). A good starting point is to test solvent systems of 10%, 20%, and 30% ethyl acetate in hexane.[3][5] The ideal system will give your target compound an Rf value between 0.2 and 0.35.[3]

Q2: What is the best way to load the crude sample onto the column? There are two primary methods, and the choice depends on the solubility of your crude mixture:

  • Wet Loading: Dissolve your crude sample in the absolute minimum amount of the mobile phase or a volatile solvent like dichloromethane.[8] Carefully pipette this solution directly onto the top of the silica bed. This method is fast but can disturb the top of the column if not done carefully.[8]

  • Dry Loading: This is the preferred method, especially if your compound is not very soluble in the starting eluent.[5][8] Dissolve the crude product in a volatile solvent (e.g., dichloromethane or acetone), add a small amount of silica gel (2-3 times the mass of your product), and remove the solvent on a rotary evaporator to obtain a dry, free-flowing powder.[5] This powder can then be carefully added to the top of the packed column, ensuring a perfectly even starting band.[8]

Q3: My compound is colorless. How can I monitor the separation and visualize the spots on a TLC plate?

  • UV Light: this compound contains an aromatic ring and a nitro group, making it highly likely to be UV-active. Visualization under a short-wave (254 nm) UV lamp should reveal the compound as a dark spot on the fluorescent green background of the TLC plate.[11][12] This is the easiest and a non-destructive method.[11]

  • Chemical Staining: If UV visualization is not effective, several chemical stains can be used:

    • Specific Nitro Compound Stain: This highly sensitive method involves reducing the nitro group to an amine with a stannous chloride (SnCl₂) solution, followed by diazotization with sodium nitrite and coupling with a reagent like β-naphthol. This process forms a brightly colored azo dye (often orange to red), making the spot clearly visible.[13]

    • General Oxidizing Stains: A potassium permanganate (KMnO₄) stain is a good general-purpose choice that reacts with many functional groups.[14] Another option is a p-anisaldehyde stain, which reacts with a wide range of compounds upon heating to produce colored spots.[11][14]

Q4: What are the key steps after collecting the fractions?

  • Fraction Analysis: Analyze the collected fractions using TLC to identify which ones contain your pure product.[3] Spot each fraction (or every few fractions) on a TLC plate alongside your crude starting material to track the elution profile.

  • Combining Fractions: Combine all fractions that show a single, pure spot of your target compound into a clean, pre-weighed round-bottom flask.[5]

  • Solvent Removal: Remove the solvents (hexane and ethyl acetate) using a rotary evaporator.[5][15] Both solvents are volatile and are efficiently removed under reduced pressure.[16][17]

  • Final Drying and Characterization: Place the flask under high vacuum for a few hours to remove any residual solvent. Once a constant weight is achieved, you can calculate the final yield and confirm the purity and identity of the compound using analytical techniques like NMR spectroscopy, Mass Spectrometry, or HPLC.[5][18]

Section 3: Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) for Solvent System Optimization
  • Plate Preparation: Using a pencil, lightly draw a baseline about 1 cm from the bottom of a silica gel TLC plate.[3]

  • Spotting: Dissolve a small amount of your crude material in a volatile solvent (e.g., ethyl acetate). Use a capillary tube to apply a small, concentrated spot of this solution onto the baseline.[3]

  • Development: Place the TLC plate in a developing chamber containing your chosen solvent system (e.g., 20% ethyl acetate in hexane). Ensure the solvent level is below the baseline.[3] Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate, immediately mark the solvent front with a pencil, and let the plate dry. Visualize the separated spots using a UV lamp (254 nm) or an appropriate chemical stain.[13]

  • Analysis: Calculate the Rf value for each spot. Adjust the solvent ratio until the target compound has an Rf of 0.2-0.35 and is well-separated from impurities.[3]

Protocol 2: Column Chromatography Purification
  • Column Preparation: Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.[5]

  • Packing the Column: Prepare a slurry of silica gel (e.g., 50g of silica for 1g of crude material) in the initial, low-polarity mobile phase (e.g., 5% ethyl acetate in hexane).[3] Pour this slurry into the column, tapping gently to ensure an even, bubble-free packing.[5][7] Open the stopcock to drain some solvent, but never let the solvent level fall below the top of the silica bed.[8]

  • Sample Loading: Load your crude sample using either the wet or dry loading method described in the FAQ section.[5][8]

  • Elution: Carefully add the mobile phase to the top of the column. Use gentle air pressure to begin the elution at a steady rate.[19] If separation is difficult, a gradient elution can be performed by gradually increasing the percentage of the more polar solvent (ethyl acetate).[3]

  • Fraction Collection: Collect the eluent in sequentially numbered test tubes or flasks.[3] The size of the fractions should be appropriate for the column size (e.g., 10-20 mL for a medium-sized column).[5]

  • Monitoring: Use TLC to monitor the fractions and identify those containing the pure product.[5]

Section 4: Data Presentation

Table 1: Example TLC Data for Solvent System Optimization

Solvent System (Ethyl Acetate in Hexane)Rf of Impurity ARf of ProductRf of Impurity BAssessment
10%0.450.200.15Good separation between product and Impurity A, but poor separation from Impurity B.
20% 0.65 0.35 0.25 Optimal. Good separation (ΔRf > 0.1) between all components. [5]
30%0.800.500.42All spots are too high on the plate (high Rf), reducing overall separation.

Table 2: Typical Column Chromatography Parameters

ParameterRecommended Value/ProcedureRationale
Stationary Phase Silica Gel, 230-400 meshStandard choice for moderately polar organic compounds.[5]
Crude Sample to Silica Ratio 1:30 to 1:100 (by mass)Ensures sufficient stationary phase surface area to avoid overloading and achieve good separation.
Column Diameter 2-5 cm (for 0.5-2.0 g scale)Provides adequate capacity without excessive solvent use.
Sample Loading Dry LoadingPreferred method for ensuring a narrow starting band and improving resolution.[5][8]
Elution Mode Isocratic or GradientStart with isocratic elution based on TLC. Switch to a shallow gradient if separation is difficult.[3][4]

Section 5: Visualizations

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation TLC 1. TLC Optimization (Find solvent for Rf ≈ 0.3) Pack 2. Pack Column (Slurry Method) TLC->Pack Load 3. Load Sample (Dry Loading Preferred) Pack->Load Elute 4. Elute with Mobile Phase Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions by TLC Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Remove Solvent (Rotary Evaporator) Combine->Evaporate Final 9. Yield & Characterization (NMR, MS) Evaporate->Final G cluster_troubleshooting Troubleshooting Logic Start Problem Encountered During Column Chromatography Q1 What is the issue? Start->Q1 A_NoElution Compound Not Eluting Q1->A_NoElution No Elution A_PoorSep Poor Separation Q1->A_PoorSep Poor Separation A_Tailing Band Tailing/Streaking Q1->A_Tailing Tailing S_NoElution 1. Increase Solvent Polarity 2. Check for Decomposition (2D TLC) 3. Switch to Alumina if Unstable A_NoElution->S_NoElution S_PoorSep 1. Re-optimize Solvent with TLC 2. Repack Column Carefully 3. Reduce Sample Load A_PoorSep->S_PoorSep S_Tailing 1. Add Triethylamine (0.5%) to Eluent 2. Reduce Sample Load 3. Use Dry Loading Method A_Tailing->S_Tailing

References

Troubleshooting low conversion rates in Ethyl 6-methyl-5-nitronicotinate reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting reactions involving Ethyl 6-methyl-5-nitronicotinate. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion rates in the synthesis of this and structurally related compounds. Our approach is rooted in mechanistic understanding and field-proven solutions to enhance your experimental outcomes.

Introduction: The Synthetic Challenge

The synthesis of this compound, a substituted pyridine derivative, typically involves a multi-step process that can be susceptible to low yields. The primary challenges often lie in the core pyridine ring formation and the subsequent nitration. The pyridine ring's electron-deficient nature makes electrophilic substitution, such as nitration, particularly difficult, often requiring harsh conditions that can lead to side reactions and degradation.[1][2][3] This guide will dissect the common pitfalls in the synthetic pathway and provide actionable troubleshooting strategies.

Part 1: Hantzsch Pyridine Synthesis and Aromatization Issues

A common route to the pyridine core of this compound is a Hantzsch-type synthesis, which involves the condensation of an aldehyde, a β-ketoester, and a nitrogen source to form a dihydropyridine, followed by an oxidation step to yield the aromatic pyridine ring.[4][5] Low yields in this phase can often be traced back to suboptimal reaction conditions.

FAQ 1: My Hantzsch condensation is resulting in a low yield of the dihydropyridine intermediate. What are the likely causes and how can I improve it?

Answer:

Low yields in the Hantzsch condensation are a frequent issue and can be attributed to several factors. The classical approach often suffers from long reaction times and harsh conditions.[4]

Potential Causes & Solutions:

  • Suboptimal Reaction Conditions: The traditional one-pot condensation can be inefficient.

    • Troubleshooting Protocol:

      • Solvent System: If you are using traditional solvents like methanol or ethanol with moderate success, consider switching to an aqueous micellar solution (e.g., using SDS). This has been shown to improve yields.[4]

      • Catalysis: The reaction can be catalyzed by a Brønsted acid like p-toluenesulfonic acid (PTSA) to enhance the reaction rate.[4]

      • Energy Input: Instead of conventional heating, employing microwave irradiation can dramatically reduce reaction times and improve yields.[6] Ultrasonic irradiation has also been reported to be effective.[4]

  • Incomplete Reaction: The reaction may not be reaching completion under your current conditions.

    • Troubleshooting Protocol:

      • Reaction Time & Temperature: Systematically vary the reaction time and temperature to find the optimal conditions for your specific substrates. Monitor the reaction progress using an appropriate analytical technique like TLC or LC-MS.

      • Stoichiometry: Ensure the stoichiometry of your reactants (aldehyde, β-ketoester, and ammonia source) is correct. An excess of one reactant may be necessary in some cases.

Optimized Hantzsch Reaction Conditions

ParameterTraditional ConditionsOptimized ConditionsExpected Yield Improvement
Solvent Methanol, EthanolAqueous Micelles (e.g., 0.1M SDS)Can exceed 90%[4]
Catalyst None / Self-catalyzedp-Toluenesulfonic acid (PTSA)Significant rate enhancement[4]
Heating Conventional RefluxMicrowave Irradiation or Ultrasonic IrradiationDrastic reduction in reaction time, yields >90%[4][6]
FAQ 2: The oxidation of my dihydropyridine to the pyridine is incomplete or leading to byproducts. What should I do?

Answer:

The final aromatization step is crucial for driving the reaction to the desired pyridine product.[4] An inefficient oxidation can leave you with a mixture of the dihydropyridine and the pyridine, or worse, lead to degradation.

Potential Causes & Solutions:

  • Ineffective Oxidizing Agent: The choice and amount of oxidizing agent are critical.

    • Troubleshooting Protocol:

      • Choice of Oxidant: If you are using a mild oxidant and observing incomplete conversion, consider stronger and efficient oxidizing agents. Common and effective options for this step include ferric chloride (FeCl₃), manganese dioxide (MnO₂), or potassium permanganate (KMnO₄).[4]

      • Stoichiometry of Oxidant: Ensure you are using a sufficient stoichiometric amount of the oxidizing agent. It's often beneficial to use a slight excess.

      • One-Pot Synthesis: To improve efficiency, you can perform the aromatization in the same pot as the initial condensation by adding the oxidizing agent after the formation of the dihydropyridine.[4]

Part 2: Troubleshooting the Nitration of the Pyridine Ring

Nitration of the pyridine ring is arguably the most challenging step due to the ring's inherent electron deficiency, which is exacerbated by the protonation of the nitrogen atom in the strongly acidic nitrating medium.[3][7] This deactivation makes the ring significantly less reactive than benzene towards electrophilic aromatic substitution.[3]

FAQ 3: My nitration reaction is giving a very low yield of the desired 5-nitro product. How can I improve the conversion?

Answer:

This is a very common problem. Standard nitrating conditions (concentrated HNO₃ and H₂SO₄) are often too harsh and can lead to poor yields.[7]

Potential Causes & Solutions:

  • Harsh Reaction Conditions: High temperatures and highly acidic conditions can lead to the formation of undesired byproducts and degradation of starting material.[1]

    • Troubleshooting Protocol:

      • Temperature Control: Carefully control the reaction temperature. Start at a lower temperature (e.g., 0-10°C) and slowly warm up to the desired temperature while monitoring the reaction.

      • Nitrating Agent: Consider alternative, less aggressive nitrating agents. For some pyridines, a mixture of sulfuric acid and nitric acid at elevated temperatures (e.g., 110°C) can be effective.[1] Another option is using nitro-saccharin in the presence of a Lewis acid.[1]

      • Alternative Nitration Strategies: A reported method for meta-nitration of pyridines involves the use of dinitrogen pentoxide in a sulfur dioxide solution, which proceeds through an N-nitropyridinium intermediate.[7]

  • Side Reactions: The strong oxidizing nature of nitrating agents can lead to unwanted side reactions.

    • Troubleshooting Protocol:

      • Oxidation of Alkyl Groups: Be aware that alkyl groups on the pyridine ring can be oxidized by strong nitrating agents.[1] If you observe byproducts resulting from oxidation, you may need to use milder nitrating conditions or protect the alkyl group if possible.

      • Formation of Regioisomers: While nitration of pyridine derivatives generally favors the meta-position (3- and 5-positions), the presence of other substituents can influence the regioselectivity.[3] Ensure you are correctly identifying the desired isomer.

Troubleshooting Workflow for Low Nitration Yield

G start Low Nitration Yield check_conditions Review Reaction Conditions start->check_conditions check_reagents Evaluate Nitrating Agent start->check_reagents check_side_reactions Analyze for Side Products start->check_side_reactions optimize_temp Optimize Temperature Profile check_conditions->optimize_temp Harsh conditions suspected alternative_nitrating_agent Test Alternative Nitrating Agents (e.g., N2O5/SO2) check_reagents->alternative_nitrating_agent Standard agents ineffective protecting_groups Consider Protecting Groups for Sensitive Functionalities check_side_reactions->protecting_groups Oxidation of substituents observed increase_yield Improved Yield optimize_temp->increase_yield alternative_nitrating_agent->increase_yield protecting_groups->increase_yield

Caption: Decision tree for troubleshooting low nitration yields.

Part 3: Esterification and General Reaction Issues

If your synthetic route involves an esterification step, or if you are facing general issues with reaction purity and workup, the following FAQs may be helpful.

FAQ 4: I suspect my esterification of the nicotinic acid precursor is not going to completion. How can I ensure a high conversion rate?

Answer:

Esterification is a reversible reaction, and the water produced as a byproduct can inhibit the reaction from proceeding to completion.[8]

Potential Causes & Solutions:

  • Equilibrium Limitation: The accumulation of water can drive the reaction backward.

    • Troubleshooting Protocol:

      • Water Removal: Continuously remove water from the reaction mixture as it forms. A common laboratory setup for this is a Dean-Stark apparatus.[8]

      • Excess Alcohol: Use an excess of the alcohol (e.g., 1.5 to 2.5 equivalents) to shift the equilibrium towards the ester product.[8]

      • Reaction Temperature: Conduct the reaction at the reflux temperature of the mixture to facilitate the removal of water.[8]

  • Purity of Reactants: Impurities in your starting materials can interfere with the reaction.

    • Troubleshooting Protocol:

      • Reagent Quality: Ensure your nicotinic acid precursor and alcohol are of high purity and dry.

      • Proper Workup: After the reaction, a thorough workup, including washing with a dilute base solution (e.g., sodium carbonate) to remove any unreacted acid, is crucial for obtaining a pure product.[8]

Experimental Protocol: Optimized Esterification of Nicotinic Acid
  • Setup: Assemble a reflux apparatus equipped with a Dean-Stark trap and a condenser.

  • Reagents: To the reaction flask, add the nicotinic acid (1 equivalent) and the desired alcohol (e.g., ethanol, 2 equivalents).

  • Reflux: Heat the mixture to reflux.

  • Water Collection: Continuously collect the water azeotropically removed in the Dean-Stark trap.

  • Monitoring: Monitor the reaction progress by observing the amount of water collected. The reaction is near completion when the theoretical amount of water has been collected.[8]

  • Workup: After cooling, remove the excess alcohol under reduced pressure. Dissolve the residue in a suitable organic solvent and wash with a dilute aqueous sodium carbonate solution, followed by a brine wash. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate to obtain the crude ester.

  • Purification: Purify the crude ester by distillation or chromatography as needed.

References

Technical Support Center: Purification of Ethyl 6-methyl-5-nitronicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Ethyl 6-methyl-5-nitronicotinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this important pharmaceutical intermediate.[1] Our focus is on providing not just procedural steps, but the underlying chemical principles to empower you to troubleshoot and optimize your purification workflows effectively.

Understanding the Chemistry: The Key to Effective Purification

The purification strategy for this compound is intrinsically linked to its synthesis. A common route to analogous 6-methylnicotinic acid esters involves the oxidation of 2-methyl-5-ethylpyridine with a mixture of nitric and sulfuric acids, followed by esterification.[2][3] A subsequent nitration of the resulting Ethyl 6-methylnicotinate would yield the target compound.

This synthetic pathway informs the likely impurity profile we must address:

  • Unreacted Starting Material: Residual Ethyl 6-methylnicotinate.

  • Over-nitrated Species: Dinitro-derivatives of the pyridine ring.

  • Regioisomers: Nitration at other positions on the pyridine ring.

  • Hydrolysis Product: 6-methyl-5-nitronicotinic acid, formed by the hydrolysis of the ethyl ester.

  • Residual Acids: Traces of nitric and sulfuric acid from the nitration step.

  • Side-products from Precursor Synthesis: Impurities carried over from the synthesis of Ethyl 6-methylnicotinate, such as isocinchomeronic acid diester.[2][3]

The presence of the basic pyridine nitrogen, the electron-withdrawing nitro group, and the hydrolytically sensitive ester functional group all influence the choice of purification techniques.

Purification Strategy Overview

A multi-step approach is typically required for obtaining high-purity this compound. The general workflow involves an initial work-up to remove acidic impurities, followed by either recrystallization or column chromatography as the primary purification step.

Purification_Workflow Crude_Mixture Crude Reaction Mixture Aqueous_Workup Aqueous Workup (e.g., NaHCO3 wash) Crude_Mixture->Aqueous_Workup Quench Reaction & Neutralize Acid Organic_Layer Dried Organic Layer Aqueous_Workup->Organic_Layer Extract & Dry Primary_Purification Primary Purification Organic_Layer->Primary_Purification Recrystallization Recrystallization Primary_Purification->Recrystallization If solid & solubility differs Column_Chromatography Column Chromatography Primary_Purification->Column_Chromatography For complex mixtures or oily products Pure_Product Pure Product (>98%) Recrystallization->Pure_Product Column_Chromatography->Pure_Product Characterization Characterization (NMR, LC-MS, HPLC) Pure_Product->Characterization

Caption: General purification workflow for this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound.

Aqueous Work-up & Extraction

Q1: After neutralizing my reaction mixture with sodium bicarbonate, my product seems to have low solubility in my extraction solvent. What's happening?

A1: This could be due to a few factors:

  • Incomplete Neutralization: If residual strong acid is present, your product, which is a pyridine derivative, may be protonated. The resulting salt will have high aqueous solubility and will not partition effectively into common organic solvents like ethyl acetate or dichloromethane. Ensure the aqueous layer is basic (pH > 7) before extraction.

  • Hydrolysis: Prolonged exposure to basic conditions, especially at elevated temperatures, can lead to the hydrolysis of the ethyl ester to the corresponding carboxylic acid.[4][5] This acid is more polar and may not extract well. It is advisable to perform the neutralization and extraction at cooler temperatures.

  • Solvent Choice: While ethyl acetate is a common choice, for some nicotinate derivatives, dichloromethane may offer better solubility.[2]

Troubleshooting Table: Extraction Issues

IssuePotential CauseRecommended Solution
Low organic layer recoveryProtonation of pyridine nitrogenTest pH of aqueous layer, ensure it is > 7. Add more base if necessary.
Emulsion formationHigh concentration of saltsAdd brine (saturated NaCl solution) to break the emulsion.
Product remains in aqueous layerHydrolysis to the carboxylic acidPerform neutralization at low temperature (0-5 °C) and extract promptly.
Recrystallization

Q2: I'm trying to recrystallize my crude product, but it's "oiling out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the compound's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated. Here are some troubleshooting steps:

  • Solvent System Optimization: The ideal recrystallization solvent will dissolve your compound well at high temperatures but poorly at room temperature. A single solvent may not be optimal. Experiment with mixed solvent systems. A common approach is to dissolve the compound in a "good" solvent (e.g., ethyl acetate, acetone) at an elevated temperature and then slowly add a "poor" solvent (e.g., hexanes, heptane) until the solution becomes turbid. Re-heat to clarify and then allow to cool slowly.

  • Cooling Rate: Rapid cooling promotes oiling out. Allow the solution to cool slowly to room temperature before transferring it to an ice bath.

  • Induce Crystallization: Scratch the inside of the flask at the meniscus with a glass rod or add a seed crystal of the pure compound to provide a nucleation site for crystal growth.

Recommended Recrystallization Solvents to Screen

Solvent SystemRationale
Ethanol/WaterEthanol is a good solvent for many esters; adding water decreases solubility upon cooling.
Ethyl Acetate/HexanesA widely used system for compounds of moderate polarity.
Toluene/HeptaneFor less polar impurities, toluene can be an effective solvent.
IsopropanolA good single-solvent option to try.
Column Chromatography

Q3: My compound is not separating well from an impurity on the silica gel column. What can I do to improve the separation?

A3: Poor separation in column chromatography is a common issue. Here's a systematic approach to improving it:

  • Optimize the Mobile Phase: Before running a large-scale column, optimize your solvent system using Thin Layer Chromatography (TLC). Aim for a retention factor (Rf) of 0.2-0.3 for your target compound. If your compound and impurities are moving too quickly (high Rf), decrease the polarity of the mobile phase (e.g., increase the proportion of hexane). If they are not moving (low Rf), gradually increase the polarity (e.g., increase the ethyl acetate proportion).

  • Consider Peak Tailing: The basic pyridine nitrogen in your molecule can interact with acidic silanol groups on the silica surface, leading to peak tailing and poor separation. Adding a small amount (0.1-1%) of a competing base like triethylamine or pyridine to your mobile phase can mitigate this issue by neutralizing the active sites on the silica.

  • Dry Loading: If your crude product has poor solubility in the initial mobile phase, "dry loading" can significantly improve resolution. Dissolve your crude material in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. This powder can then be carefully added to the top of your packed column.

Troubleshooting Logic for Column Chromatography

Chromatography_Troubleshooting Start Poor Separation on Column Check_TLC Is TLC separation adequate? (ΔRf > 0.1) Start->Check_TLC Optimize_Solvent Optimize mobile phase (e.g., Hexane/EtOAc gradient) Check_TLC->Optimize_Solvent No Check_Tailing Is there peak tailing? Check_TLC->Check_Tailing Yes Optimize_Solvent->Check_Tailing Add_Base Add triethylamine (0.1-1%) to mobile phase Check_Tailing->Add_Base Yes Check_Loading Was the sample loaded correctly? Check_Tailing->Check_Loading No Add_Base->Check_Loading Dry_Load Use dry loading technique Check_Loading->Dry_Load No Good_Separation Achieve Good Separation Check_Loading->Good_Separation Yes Dry_Load->Good_Separation

Caption: A decision tree for troubleshooting poor column chromatography separation.

Product Stability & Storage

Q4: My purified this compound is turning yellow/brown over time. How can I improve its stability?

A4: Nitroaromatic compounds can be sensitive to light and air. The ester functionality is also susceptible to hydrolysis.

  • Storage Conditions: Store the purified compound in a cool, dry, and dark place. An amber vial is recommended.

  • Inert Atmosphere: For long-term storage, flushing the vial with an inert gas like nitrogen or argon can prevent oxidative degradation.

  • Purity: Ensure that all acidic or basic residues from the purification process have been removed, as these can catalyze degradation. Purity should be >98% for long-term storage.

Detailed Experimental Protocols

Protocol 1: General Aqueous Work-up
  • Cool the crude reaction mixture to 0-5 °C in an ice bath.

  • Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with stirring until gas evolution ceases and the pH of the aqueous layer is > 7.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine (1 x volume), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter off the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator.

Protocol 2: Silica Gel Flash Column Chromatography
  • Column Preparation:

    • Select a column of appropriate size (a good rule of thumb is a 50:1 to 100:1 ratio of silica gel to crude material by weight).

    • Pack the column with silica gel (230-400 mesh) as a slurry in the initial, low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).

  • Sample Loading:

    • Dissolve the crude product from the work-up in a minimal amount of dichloromethane.

    • Add silica gel (2-3 times the weight of the crude product) and evaporate the solvent to create a dry powder.

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Begin eluting with the low-polarity mobile phase.

    • Gradually increase the polarity of the mobile phase (gradient elution). A typical gradient might be from 5% to 30% ethyl acetate in hexanes.

    • Collect fractions and monitor the separation using TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product (visualized as a single spot on TLC).

    • Remove the solvent under reduced pressure to yield the purified this compound.

References

Stability issues of Ethyl 6-methyl-5-nitronicotinate under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 6-methyl-5-nitronicotinate. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to support your experimental success.

Introduction to the Stability Profile of this compound

This compound is a substituted nitropyridine, a class of compounds with growing importance in pharmaceutical and agrochemical research.[1] The stability of this molecule is paramount for obtaining reliable and reproducible experimental results. Its structure, featuring an ethyl ester and a nitro group on a pyridine ring, presents several potential pathways for degradation under various experimental and storage conditions. Understanding these potential issues is the first step in preventing them.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Hydrolytic Stability - Issues with pH and Moisture

Question 1: I'm observing a decrease in the concentration of my this compound stock solution in an aqueous buffer over time. What could be the cause?

Answer: The most probable cause is the hydrolysis of the ethyl ester bond. Like many esters, this compound is susceptible to hydrolysis, which can be catalyzed by both acidic and basic conditions, yielding 6-methyl-5-nitronicotinic acid and ethanol.[2][3] The rate of hydrolysis is highly dependent on the pH of the solution.

Troubleshooting Guide: Investigating Hydrolytic Degradation

If you suspect hydrolytic degradation, a systematic investigation is necessary.

Causality Behind Experimental Choices: The goal of this forced degradation study is to determine the susceptibility of the compound to acid and base-catalyzed hydrolysis. This allows for the identification of the primary degradation product and helps in defining appropriate pH ranges for your experiments.

Experimental Protocol: Forced Hydrolysis Study

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

    • Prepare three sets of reaction solutions:

      • Acidic: Dilute the stock solution with 0.1 M hydrochloric acid to a final concentration of 100 µg/mL.

      • Neutral: Dilute the stock solution with purified water to a final concentration of 100 µg/mL.

      • Basic: Dilute the stock solution with 0.1 M sodium hydroxide to a final concentration of 100 µg/mL.

  • Incubation:

    • Incubate all three solutions at room temperature and at an elevated temperature (e.g., 60°C) to accelerate degradation.

    • Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Sample Analysis:

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a stability-indicating HPLC method (see Section 5 for method development guidance).

    • Monitor for a decrease in the peak area of the parent compound and the appearance of new peaks.

Data Interpretation:

ConditionExpected ObservationPrimary Degradation Product
0.1 M HCl Significant decrease in parent compound peak area, appearance of a more polar peak.6-methyl-5-nitronicotinic acid
Water Minimal to slow degradation.6-methyl-5-nitronicotinic acid
0.1 M NaOH Rapid and extensive degradation of the parent compound.6-methyl-5-nitronicotinic acid

Predicted Hydrolytic Degradation Pathway

G parent This compound acid H+ or OH- parent->acid product1 6-methyl-5-nitronicotinic acid acid->product1 product2 Ethanol acid->product2

Caption: Predicted hydrolysis of this compound.

Section 2: Oxidative Stability - Sensitivity to Air and Peroxides

Question 2: I've noticed the formation of unknown impurities in my sample, even when stored in a seemingly inert solvent. Could oxidation be the culprit?

Answer: Yes, the pyridine ring and the methyl group are potentially susceptible to oxidation. The presence of a nitro group, which is an electron-withdrawing group, might influence the reactivity of the ring. Common laboratory solvents can contain peroxide impurities, and exposure to atmospheric oxygen over time can also lead to oxidative degradation.[2][3]

Troubleshooting Guide: Assessing Oxidative Stability

This protocol will help you determine if your compound is sensitive to oxidative stress.

Causality Behind Experimental Choices: Hydrogen peroxide is a common oxidizing agent used in forced degradation studies to mimic potential oxidative stress from atmospheric oxygen or peroxide contaminants in solvents.

Experimental Protocol: Forced Oxidation Study

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., methanol) at a concentration of 1 mg/mL.

    • Dilute the stock solution with a 3% solution of hydrogen peroxide in water to a final concentration of 100 µg/mL.

  • Incubation:

    • Incubate the solution at room temperature.

    • Collect samples at different time intervals (e.g., 0, 2, 6, and 24 hours).

  • Sample Analysis:

    • Analyze the samples using a stability-indicating HPLC method.

    • Look for the emergence of new peaks and a decrease in the parent compound's peak area.

Data Interpretation:

ConditionExpected ObservationPotential Degradation Products
3% H₂O₂ A decrease in the parent compound peak with the formation of one or more new peaks.N-oxides or products of methyl group oxidation.

Predicted Oxidative Degradation Pathway

G parent This compound oxidant [O] parent->oxidant product N-oxide derivative or oxidized methyl group oxidant->product

Caption: Potential oxidative degradation of the pyridine ring.

Section 3: Photostability - The Effect of Light Exposure

Question 3: My solid compound has started to change color after being left on the lab bench. Is it light-sensitive?

Answer: It is possible. Many nitroaromatic compounds exhibit sensitivity to light, which can lead to photodegradation and the formation of colored impurities.[4][5] The energy from UV or visible light can promote chemical reactions, leading to the degradation of your compound.

Troubleshooting Guide: Evaluating Photostability

Follow this protocol to assess the photostability of this compound as per ICH Q1B guidelines.[4][5]

Causality Behind Experimental Choices: A controlled light exposure study is essential to determine if the compound requires protection from light during storage and handling. A dark control is crucial to differentiate between photodegradation and thermal degradation.

Experimental Protocol: Photostability Study

  • Sample Preparation:

    • Place a thin layer of the solid compound in a transparent container (e.g., a petri dish).

    • Prepare a solution of the compound (e.g., 100 µg/mL in methanol) in a transparent vial.

    • Prepare identical "dark control" samples by wrapping the containers in aluminum foil.

  • Light Exposure:

    • Expose the samples to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines (e.g., a xenon lamp or a combination of cool white fluorescent and near-UV lamps).[4][5]

    • The total illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt-hours/square meter.[4]

  • Sample Analysis:

    • After exposure, visually inspect the solid sample for any color change.

    • Analyze both the exposed and dark control solutions by a stability-indicating HPLC method.

Data Interpretation:

ConditionExpected Observation
Light-Exposed Sample Appearance of new peaks and a decrease in the parent peak area compared to the dark control.
Dark Control Minimal change in the chromatogram.

Photostability Experimental Workflow

G cluster_prep Sample Preparation cluster_exposure Light Exposure (ICH Q1B) cluster_analysis Analysis Solid Solid Sample Light Exposed to Light Solid->Light Dark Dark Control (wrapped) Solid->Dark Solution Solution Sample Solution->Light Solution->Dark HPLC Stability-Indicating HPLC Light->HPLC Dark->HPLC

Caption: Workflow for assessing the photostability of a compound.

Section 4: Thermal Stability - Impact of High Temperatures

Question 4: I need to heat my reaction mixture containing this compound. At what temperature does it start to decompose?

Answer: Nitroaromatic compounds can be susceptible to thermal decomposition.[1] The presence of both a nitro group and a methyl group on the pyridine ring could potentially lead to intramolecular reactions at elevated temperatures. It is crucial to determine the thermal stability of the compound before subjecting it to high-temperature conditions.

Troubleshooting Guide: Assessing Thermal Stability

This guide will help you evaluate the thermal stability of your compound.

Causality Behind Experimental Choices: Exposing the compound to elevated temperatures in both solid and solution states will reveal its thermal lability and help define safe operating temperatures for your experiments.

Experimental Protocol: Thermal Degradation Study

  • Sample Preparation:

    • Place the solid compound in a vial.

    • Prepare a solution of the compound (e.g., 100 µg/mL) in a suitable, high-boiling point solvent.

  • Incubation:

    • Heat the samples at various elevated temperatures (e.g., 60°C, 80°C, and 105°C) for a set period (e.g., 24 hours).

    • Maintain control samples at room temperature.

  • Sample Analysis:

    • After cooling, dissolve the solid sample in a suitable solvent.

    • Analyze all samples using a stability-indicating HPLC method.

Data Interpretation:

TemperatureExpected Observation
60°C Minimal to no degradation.
80°C Potential for slight degradation.
105°C Significant degradation may be observed.
Section 5: Analytical Method for Stability Assessment

Question 5: How can I develop an analytical method to monitor the stability of this compound and its degradation products?

Answer: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the standard approach.[6] This method should be able to separate the parent compound from all potential degradation products, ensuring that the quantification of the parent compound is accurate and not inflated by co-eluting impurities.

Guide: Developing a Stability-Indicating HPLC Method

Causality Behind Experimental Choices: The goal is to achieve baseline separation of the parent compound from all process-related impurities and degradation products generated during forced degradation studies. A reversed-phase C18 column is a good starting point for a molecule of this polarity.

Experimental Protocol: HPLC Method Development

  • Column and Mobile Phase Selection:

    • Column: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is a common choice.

    • Detection: Use a UV detector at a wavelength where the compound has significant absorbance.

  • Forced Degradation Sample Analysis:

    • Inject a mixture of samples from your forced degradation studies (acid, base, peroxide, heat, and light) to create a cocktail of the parent compound and its degradation products.

  • Method Optimization:

    • Adjust the mobile phase composition (gradient or isocratic elution), pH of the aqueous phase, and column temperature to achieve adequate separation of all peaks.

    • The goal is a resolution of >1.5 between all adjacent peaks.

  • Method Validation:

    • Once the method is optimized, it must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, accuracy, precision, and robustness.

HPLC Method Development Workflow

G cluster_prep Sample Preparation cluster_dev Method Development cluster_val Validation (ICH Q2) Degradation Pool Forced Degradation Samples HPLC Initial HPLC Conditions (C18, ACN/Water) Degradation->HPLC Optimization Optimize Mobile Phase, pH, Temperature HPLC->Optimization Validation Specificity, Linearity, Accuracy, Precision Optimization->Validation

Caption: Workflow for developing a stability-indicating HPLC method.

General Recommendations for Handling and Storage

Based on the potential stability issues, the following general recommendations should be followed:

  • Storage: Store this compound in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and protected from light.[7] For long-term storage, refrigeration may be beneficial, but ensure the compound is brought to room temperature before opening to prevent moisture condensation.

  • Solutions: Prepare solutions fresh whenever possible. If solutions need to be stored, use aprotic solvents, protect from light, and store at low temperatures. Avoid aqueous solutions for long-term storage, especially at non-neutral pH.

  • Experimental Conditions: Be mindful of the pH and temperature of your reaction mixtures. If heating is required, perform a preliminary thermal stability test.

By understanding the potential stability liabilities of this compound and employing these troubleshooting and preventative measures, you can ensure the integrity of your compound and the reliability of your experimental data.

References

Preventing byproduct formation in the synthesis of Ethyl 6-methyl-5-nitronicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 6-methyl-5-nitronicotinate. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges and byproduct formation associated with this multi-step synthesis. Here, we move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction outcomes.

The synthesis of this compound is a sequential process, typically involving the oxidation of 2-methyl-5-ethylpyridine (MEP), followed by esterification and regioselective nitration. Each of these steps presents unique challenges that can lead to significant byproduct formation and reduced yields. This guide provides a structured, question-and-answer-based approach to address the most frequently encountered issues.

Section 1: Troubleshooting the Oxidation of 2-Methyl-5-ethylpyridine (MEP)

The initial step, the oxidation of the 5-ethyl group of MEP to a carboxylic acid, is critical for setting the stage for the subsequent transformations. The most common method involves using strong oxidizing agents like nitric acid at elevated temperatures.[1] The primary challenge is achieving selective oxidation of the ethyl group without affecting the methyl group.

FAQ 1: After the oxidation step, my analysis (TLC, LC-MS) shows a significant amount of a highly polar byproduct that is not my desired 6-methylnicotinic acid. What is it?

Answer: You are most likely observing the formation of isocinchomeronic acid (pyridine-2,5-dicarboxylic acid).[1] This is the most common and significant byproduct in this reaction. It arises from the over-oxidation of both the 5-ethyl and the 2-methyl groups of the starting material. Due to its two carboxylic acid functionalities, it is significantly more polar than the desired monocarboxylic acid product and will exhibit very different chromatographic behavior (e.g., earlier retention time on a reverse-phase HPLC column).

FAQ 2: What is the mechanism of isocinchomeronic acid formation and how can I minimize it?

Answer: The formation of the di-acid byproduct is a result of harsh reaction conditions. Strong oxidants at elevated temperatures, necessary to initiate the oxidation of the ethyl group, can also attack the methyl group at the 2-position.[1]

Strategies to Minimize Over-oxidation:

  • Strict Temperature Control: This is the most critical parameter. The oxidation of the 2-methyl group has a higher activation energy. Maintain the reaction temperature at the lowest possible point that still allows for a reasonable reaction rate for the oxidation of the ethyl group. A typical range is 150-170°C.[2] Exceeding this, especially for prolonged periods, will invariably lead to increased di-acid formation.

  • Controlled Addition of Oxidant: Instead of adding the entire portion of nitric acid at once, a slow, dropwise addition is recommended. This maintains a lower instantaneous concentration of the oxidant, helping to manage the reaction exotherm and improve selectivity.

  • Stoichiometry of the Oxidant: While a molar excess of the oxidizing agent is necessary to drive the reaction to completion, an excessive surplus will promote over-oxidation. Carefully optimize the molar equivalents of nitric acid. A common starting point is using at least 3 moles of nitric acid per mole of MEP.[2]

  • Use of Catalysts: The use of oxidation catalysts, such as ammonium vanadate, can sometimes allow for lower reaction temperatures and improved selectivity, though this must be optimized for your specific setup.[2]

Section 2: Troubleshooting the Fischer Esterification

The conversion of 6-methylnicotinic acid to its ethyl ester is typically a straightforward acid-catalyzed Fischer esterification. However, achieving high conversion can be problematic if equilibrium is not properly managed.

FAQ 3: My crude product after esterification is still acidic and my TLC shows a persistent spot at the baseline. How can I drive the reaction to completion?

Answer: This is a classic sign of an incomplete equilibrium-limited reaction. The persistent baseline spot is your unreacted 6-methylnicotinic acid. Fischer esterification is a reversible process, and its success hinges on shifting the equilibrium toward the product side, in accordance with Le Châtelier's principle.[3]

Strategies to Maximize Ester Conversion:

  • Use a Large Excess of Alcohol: The most common method is to use ethanol not only as the reagent but also as the solvent. Using a large molar excess (e.g., 5-10 equivalents or more) pushes the equilibrium towards the formation of the ethyl ester.[2]

  • Removal of Water: The water produced as a byproduct can hydrolyze the ester product, shifting the equilibrium back to the starting materials. While difficult to do concurrently for this specific reaction, ensuring your reagents (ethanol, sulfuric acid) are as anhydrous as possible is beneficial.

  • Sufficient Catalyst: Ensure an adequate amount of a strong acid catalyst (typically concentrated sulfuric acid) is used. The catalyst protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to attack by the alcohol.[3]

  • Adequate Reaction Time and Temperature: The reaction should be heated to reflux and monitored over several hours for completion (e.g., by TLC or HPLC). Esterifications can be slow, and insufficient reaction time is a common cause of low conversion.[3]

Section 3: Troubleshooting the Regioselective Nitration

The final nitration step is often the most challenging due to the electronic nature of the pyridine ring. As a heterocyclic aromatic, the pyridine ring is electron-deficient and therefore deactivated towards electrophilic aromatic substitution.[4] Furthermore, under the strongly acidic conditions of nitration (typically a mixture of nitric and sulfuric acids), the pyridine nitrogen is protonated, creating a positively charged pyridinium ion that is even more strongly deactivated.[2]

FAQ 4: My LC-MS analysis of the final product shows multiple peaks with the identical mass-to-charge ratio (m/z). What are these?

Answer: You are observing the formation of regioisomers . The desired product is Ethyl 6-methyl-5-nitro nicotinate. However, nitration can potentially occur at other available positions on the ring, leading to isomers like the 2-nitro or 4-nitro derivatives, which will have the same molecular weight but different structures and chromatographic retention times. The separation of such isomers can be challenging.[5]

FAQ 5: How can I control the regioselectivity to favor the formation of the 5-nitro isomer?

Answer: The directing effects of the substituents already on the ring are key. In your substrate (Ethyl 6-methylnicotinate), you have:

  • A methyl group at C6 (weakly activating, ortho/para-directing).

  • An ester group at C3 (deactivating, meta-directing).

  • The ring nitrogen (strongly deactivating, meta-directing).

Under the strongly acidic nitration conditions, the ring exists as the pyridinium ion. The powerful electron-withdrawing effect of the protonated nitrogen (-N+H-) dominates, directing incoming electrophiles (like the nitronium ion, NO₂⁺) to the positions meta to it, which are C3 and C5.[2] Since C3 is already substituted, the nitration is strongly directed to the C5 position . Therefore, the formation of the 5-nitro isomer is electronically favored. If you are seeing other isomers, it may be due to extreme reaction conditions (very high temperatures) that can overcome these directing effects or potential side reactions.

Strategies to Improve Regioselectivity:

  • Maintain Low Temperatures: Nitration reactions are highly exothermic. Pre-cool the substrate in sulfuric acid before the slow, dropwise addition of the nitrating mixture. Maintain the reaction temperature between 0-10°C to minimize the formation of undesired isomers and degradation byproducts.

  • Optimize the Nitrating Agent: A standard mixture of concentrated nitric acid and sulfuric acid is typically effective. The sulfuric acid acts to generate the highly electrophilic nitronium ion (NO₂⁺).[6] Using fuming nitric acid or other nitrating agents should be approached with caution as it can lead to more aggressive, less selective reactions.

Reaction and Byproduct Formation Overview

Synthesis_Pathway MEP 2-Methyl-5-ethylpyridine (MEP) Acid 6-Methylnicotinic Acid (Desired Product) MEP->Acid [O] (HNO3/H2SO4) DiAcid Isocinchomeronic Acid (Over-oxidation Byproduct) MEP->DiAcid Harsh [O] (Over-oxidation) Ester Ethyl 6-methylnicotinate Acid->Ester EtOH (H+) FinalProduct This compound (Target Molecule) Ester->FinalProduct Nitration (HNO3/H2SO4) Isomers Regioisomeric Byproducts (e.g., 4-nitro) Ester->Isomers Poor Temp. Control

Caption: Synthetic pathway and major byproduct formation.

Section 4: Analytical and Purification Protocols

Protocol 1: Baseline HPLC Method for Reaction Monitoring

This protocol provides a starting point for separating the key components in the synthesis. It will likely require optimization for your specific instrument and sample matrix.

ParameterSettingRationale
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)Good for separating compounds with varying polarity.
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic pH to ensure consistent protonation of the pyridine nitrogen.
Mobile Phase B Acetonitrile (ACN) or Methanol (MeOH)Organic modifier for elution. Methanol may offer different selectivity for isomers.[5]
Gradient 5% B to 95% B over 15 minutesA broad gradient is a good starting point to elute all components.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Detection UV at 260 nmPyridine-based compounds typically have strong absorbance in this region.
Injection Vol. 5 µLAdjust based on sample concentration.

Expected Elution Order (Approximate): Isocinchomeronic Acid -> 6-Methylnicotinic Acid -> This compound -> Ethyl 6-methylnicotinate -> 2-Methyl-5-ethylpyridine.

Protocol 2: Purification by Silica Gel Column Chromatography

This is an effective method for removing both more polar (unreacted acids) and less polar (unreacted starting materials) impurities from the final product.

  • Slurry Preparation: Prepare a slurry of silica gel in your starting eluent (e.g., 95:5 Hexanes:Ethyl Acetate).

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with light pressure. Let the solvent drain to the top of the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column bed. This "dry loading" technique generally provides better resolution.

  • Elution: Begin eluting with a low-polarity solvent system (e.g., 95:5 Hexanes:Ethyl Acetate).

  • Gradient Elution: Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate (e.g., to 90:10, then 80:20).

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Troubleshooting Workflow

Troubleshooting start Analysis of Crude Product Shows Impurities q_polar Is the main impurity highly polar? start->q_polar a_diacid Likely Isocinchomeronic Acid (from Oxidation). q_polar->a_diacid Yes q_mass Do impurities have the same mass as product? q_polar->q_mass No fix_diacid Action: Reduce oxidation temp, control oxidant addition. a_diacid->fix_diacid a_isomers Likely Regioisomers (from Nitration). q_mass->a_isomers Yes a_unreacted Likely unreacted starting material. q_mass->a_unreacted No fix_isomers Action: Strict temp control (0-10°C) during nitration. a_isomers->fix_isomers fix_unreacted Action: Increase reaction time, temp, or reagent excess. a_unreacted->fix_unreacted

Caption: A decision tree for troubleshooting byproduct formation.

References

Technical Support Center: Recrystallization of Ethyl 6-methyl-5-nitronicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for the purification of Ethyl 6-methyl-5-nitronicotinate (CAS: 1211538-09-8). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the recrystallization of this key pharmaceutical intermediate.[1][2] We will move beyond simple procedural lists to explain the causality behind our recommendations, ensuring you can troubleshoot effectively and achieve high-purity material.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of this compound I should be aware of before starting a recrystallization?

A1: Understanding the physicochemical properties of your compound is the foundation of a successful purification. This compound (Molecular Formula: C₉H₁₀N₂O₄, Molecular Weight: 210.19 g/mol ) is typically a solid at room temperature.[3][4] Its structure, featuring an ester group and an aromatic nitro group, classifies it as a moderately polar molecule. This polarity is the single most important factor in selecting an appropriate solvent system. The predicted boiling point is approximately 302.7 °C, which indicates good thermal stability under typical recrystallization conditions.[1][5] Always consult the Safety Data Sheet (SDS) before handling.

Q2: What is the guiding principle for selecting the best recrystallization solvent?

A2: The cardinal rule of solvent selection is "like dissolves like," but with a critical temperature-dependent caveat. The ideal solvent will exhibit high solubility for this compound at an elevated temperature (near the solvent's boiling point) and low solubility at low temperatures (e.g., 0-4 °C).[6] This differential solubility is what allows the compound to dissolve completely when hot and then crystallize out of the solution upon cooling, leaving soluble impurities behind in the solvent (the "mother liquor").

Q3: Which solvents do you recommend starting with for this compound?

A3: Based on the molecule's structure, a systematic solvent screening is the most authoritative approach. However, for initial trials, we recommend starting with moderately polar solvents. Alcohols are often an excellent choice. A rule of thumb is that solvents containing functional groups similar to the compound can be effective solubilizers.[7]

SolventBoiling Point (°C)Polarity (Dielectric Constant)Rationale & Comments
Ethanol 78.424.5Primary Recommendation. Often provides the ideal solubility gradient for moderately polar compounds. Relatively non-toxic and easy to remove.
Methanol 64.732.7More polar than ethanol. May dissolve too much compound at room temperature, leading to lower yields. However, it can be effective for more polar impurities.
Isopropanol 82.618.3Less polar than ethanol. A good alternative if the compound is too soluble in ethanol or methanol at low temperatures.
Ethyl Acetate 77.16.0The ester functionality makes this a logical choice. Often used in a mixed-solvent system with a non-polar solvent like hexanes.
Water 100.080.1Unlikely to be a good single solvent due to the organic nature of the compound. However, it can be used as an "anti-solvent" in a mixed-solvent system with a miscible organic solvent like ethanol or acetone.[7]
Q4: What are the primary safety precautions for this procedure?

A4: All manipulations should be performed in a certified chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves, is mandatory. Aromatic nitro compounds should be handled with care. The organic solvents used are typically flammable and may have specific inhalation or contact hazards. Always review the SDS for this compound and all solvents before beginning work.

Experimental Protocols & Workflows

The following protocols are designed as a robust starting point. Optimization may be required depending on the nature and quantity of impurities in your crude material.

Workflow for a Successful Recrystallization

The general process follows a logical sequence of steps designed to systematically remove impurities and isolate the pure crystalline product.

G cluster_prep Preparation cluster_dissolve Dissolution cluster_crystal Crystallization cluster_isolate Isolation & Drying Solvent 1. Choose Solvent System (via screening) Crude 2. Place Crude Solid in Erlenmeyer Flask Solvent->Crude AddSolvent 3. Add Minimum Amount of Hot Solvent Crude->AddSolvent Heat 4. Heat to Boiling (ensure complete dissolution) AddSolvent->Heat CoolSlow 5. Slow Cool to Room Temp (undisturbed) Heat->CoolSlow IceBath 6. Cool in Ice Bath (maximize yield) CoolSlow->IceBath Filter 7. Collect Crystals (vacuum filtration) IceBath->Filter Rinse 8. Rinse with Ice-Cold Solvent Filter->Rinse Dry 9. Dry Crystals (vacuum oven) Rinse->Dry

Caption: Standard workflow for single-solvent recrystallization.

Protocol 1: Single-Solvent Recrystallization (Example: Ethanol)
  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar. Add a small portion of ethanol and, while stirring, heat the mixture to a gentle boil on a hot plate.

  • Achieve Saturation: Continue adding ethanol dropwise from a heated pipette or graduated cylinder until the solid just dissolves. It is critical to use the minimum amount of boiling solvent to create a saturated solution; adding too much will drastically reduce your final yield.[6][8]

  • Cooling & Crystallization: Once dissolved, remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is paramount for the formation of large, pure crystals, as it allows the crystal lattice to form correctly, excluding impurities.[9] Rapid cooling ("crashing out") tends to trap impurities.[9]

  • Maximizing Yield: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 20-30 minutes to maximize the precipitation of the product from the solution.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a minimum amount of ice-cold ethanol . Using cold solvent prevents the crystals from redissolving during the wash.[6]

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent. Characterize the final product by melting point analysis and spectroscopy (e.g., NMR) to confirm purity.

Troubleshooting Guide

Even a well-designed experiment can encounter issues. This guide provides a logical framework for diagnosing and solving common recrystallization problems.

G cluster_crystal No Crystals Form cluster_oil Oiling Out cluster_yield Poor Yield start Problem Encountered no_xtal No Crystals Form Upon Cooling start->no_xtal oil Compound 'Oils Out' (forms liquid instead of solid) start->oil low_yield Yield is Very Low (<70%) start->low_yield supersat Supersaturation Likely no_xtal->supersat scratch Induce Crystallization: 1. Scratch flask inner wall 2. Add a seed crystal supersat->scratch Yes reduce_v Solution is Too Dilute: - Boil off excess solvent - Re-cool supersat->reduce_v No reheat Redissolve Oil: - Reheat solution - Add small amount of solvent oil->reheat slow_cool Cool Very Slowly: - Insulate flask - Re-cool reheat->slow_cool check_ml Check Mother Liquor: - Evaporate a small sample - Significant residue? low_yield->check_ml recover Recover from Mother Liquor: - Reduce solvent volume - Recool to get 2nd crop check_ml->recover Yes too_much_solv Root Cause: - Too much solvent used - Compound too soluble - Inadequate cooling check_ml->too_much_solv No

Caption: Decision tree for troubleshooting common recrystallization issues.

Q5: I've cooled my solution, but no crystals have formed. What should I do?

A5: This is a classic case of a supersaturated solution.[8] The solution contains more dissolved solute than it theoretically should at that temperature, and crystallization needs a nucleation point to begin.

  • Step 1: Induce Crystallization. First, try scratching the inside surface of the flask just below the solvent line with a glass rod. The microscopic scratches on the glass provide a rough surface that can serve as a nucleation site for crystal growth.[8] Alternatively, if you have a small amount of the pure solid, add a tiny "seed crystal" to the solution.[8]

  • Step 2: Reduce Solvent Volume. If induction methods fail, it's highly likely that too much solvent was added initially.[8][9] Return the flask to the hot plate, boil off a portion of the solvent (e.g., 10-20% of the volume) in the fume hood, and then repeat the cooling process.

Q6: My compound separated as an oily liquid instead of crystals. How do I fix this?

A6: This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point or when the concentration of solute is too high.[8] Highly impure samples are also more prone to oiling out.

  • Step 1: Re-dissolve and Dilute. Heat the solution back to boiling to re-dissolve the oil. Add a small amount of additional hot solvent (perhaps 5-10% more volume) to slightly decrease the saturation point.[8]

  • Step 2: Ensure Very Slow Cooling. Oiling out is often exacerbated by rapid cooling. After re-dissolving, ensure the flask cools as slowly as possible. You can achieve this by placing the flask in an insulated container (like a beaker of warm water or wrapped in glass wool) and letting it cool undisturbed.[8]

  • Step 3: Consider a Different Solvent. If oiling out persists, the boiling point of your chosen solvent may be too high relative to the compound's melting point. Consider re-attempting the recrystallization with a lower-boiling point solvent.

Q7: My final yield of pure crystals is very low. What went wrong?

A7: A low yield is most commonly traced back to one of several procedural errors.[9]

  • Cause 1: Excessive Solvent. Using too much solvent during the dissolution step is the most frequent cause of poor yield, as a significant amount of product will remain dissolved in the mother liquor even after cooling.[6][9]

  • Cause 2: Premature Filtration. Filtering the crystals before the solution has been thoroughly cooled in an ice bath will result in product loss.

  • Cause 3: Excessive Rinsing. Washing the crystals on the filter with too much solvent, or with solvent that was not ice-cold, will dissolve and wash away part of your product.[6]

  • Solution: If you have retained the mother liquor, you can attempt to recover a "second crop" of crystals. Reduce the volume of the mother liquor by boiling and re-cool the solution to see if more crystals form. Note that this second crop may be less pure than the first.

References

Analytical techniques to identify impurities in Ethyl 6-methyl-5-nitronicotinate samples

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, Researchers and Drug Development Professionals. This guide serves as a dedicated resource for identifying and troubleshooting impurities in samples of Ethyl 6-methyl-5-nitronicotinate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower your analytical strategies. Ensuring the purity of pharmaceutical intermediates is a critical step in delivering safe and effective medicines.[1][2] This document is structured to address the practical challenges you may encounter in the laboratory.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding impurity analysis for this compound, grounding the answers in established regulatory and scientific principles.

Q1: What are the common types of impurities I should expect in my this compound sample?

Impurities are classified into three main categories according to the International Council for Harmonisation (ICH) guidelines: organic impurities, inorganic impurities, and residual solvents.[3][4] For this compound, a chemically synthesized intermediate, you should focus primarily on organic impurities.

  • Organic Impurities: These can arise during the manufacturing process or upon storage.[3] They include:

    • Starting Materials: Unreacted precursors used in the synthesis.

    • By-products: Formed from side reactions during the synthesis.

    • Intermediates: Synthetic intermediates that were not fully converted to the final product.

    • Degradation Products: Formed by the decomposition of this compound over time or due to exposure to light, heat, or humidity.[1]

Below is a table of potential organic impurities based on the structure of the target compound.

Impurity TypePotential Compound NameRationale
Starting Material Ethyl 6-methylnicotinateIncomplete nitration reaction.
Intermediate 6-Methyl-5-nitronicotinic acidHydrolysis of the ethyl ester functional group.
By-product Isomeric nitropyridine derivativesNitration at other positions on the pyridine ring.
Degradation Product 6-Hydroxymethyl-5-nitronicotinateOxidation of the methyl group.
  • Inorganic Impurities: These result from the manufacturing process and can include reagents, ligands, catalysts, heavy metals, or inorganic salts.[4]

  • Residual Solvents: These are organic or inorganic liquids used during the synthesis or purification process.[3] Their control is detailed in the ICH Q3C Guideline.[5]

Q2: What are the regulatory thresholds for reporting and identifying these impurities?

Regulatory guidelines, specifically ICH Q3A(R2), establish thresholds for reporting, identifying, and qualifying impurities in new drug substances.[3][6] These thresholds are based on the maximum daily dose of the drug. Since this compound is an intermediate, these thresholds are applied to the final Active Pharmaceutical Ingredient (API) it is used to produce. It is crucial to control impurities at this stage to ensure the final API meets these specifications.

ThresholdMaximum Daily Dose ≤ 2 g/day Maximum Daily Dose > 2 g/day
Reporting Threshold 0.05%0.03%
Identification Threshold 0.10% or 1.0 mg per day intake (whichever is lower)0.05%
Qualification Threshold 0.15% or 1.0 mg per day intake (whichever is lower)0.05%
Data summarized from the ICH Harmonised Tripartite Guideline Q3A(R2).[3]
  • Reporting Threshold: The level at which an impurity must be reported in a regulatory submission.

  • Identification Threshold: The level above which an impurity's structure must be determined.[5]

  • Qualification Threshold: The level above which an impurity's biological safety must be established.[4]

Q3: Which analytical technique is best for the initial screening and quantification of impurities?

High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for impurity profiling in the pharmaceutical industry.[7][8]

Causality: HPLC is preferred for initial screening due to its high resolving power, sensitivity for UV-active compounds like nitropyridines, and its exceptional quantitative accuracy and reproducibility. A well-developed HPLC method can separate the main compound from its process-related and degradation impurities, allowing for precise quantification of each.

Q4: I've detected an unknown impurity above the identification threshold. What is the next step?

When an unknown impurity exceeds the identification threshold, you must determine its structure. The most powerful tool for this is Liquid Chromatography-Mass Spectrometry (LC-MS).[7][8]

Causality: LC-MS couples the separation power of HPLC with the detection capabilities of a mass spectrometer.[9] As a peak elutes from the HPLC column, the mass spectrometer provides its mass-to-charge ratio (m/z). This information is critical for determining the molecular weight of the unknown impurity, which is the first and most important clue to its identity. High-resolution mass spectrometry (HRMS) can even provide the elemental composition.[10]

Q5: What is the role of Nuclear Magnetic Resonance (NMR) spectroscopy in impurity analysis?

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for the unequivocal structural elucidation of an impurity.[11][12] While LC-MS provides the molecular weight, NMR reveals the specific arrangement and connectivity of atoms within the molecule.[13]

Causality: NMR is a non-destructive technique that provides rich structural information.[12][14] For a novel impurity, it is often necessary to isolate a small quantity of the compound using preparative HPLC and then subject the pure fraction to a suite of NMR experiments (e.g., ¹H, ¹³C, COSY, HSQC). This allows for complete structural characterization, which is required for qualification and regulatory submissions.[10]

Impurity Identification Workflow

The following diagram outlines the logical workflow for detecting, identifying, and quantifying impurities in your samples.

G cluster_0 Phase 1: Detection & Quantification cluster_1 Phase 2: Identification cluster_2 Phase 3: Confirmation & Qualification A Sample of Ethyl 6-methyl-5-nitronicotinate B HPLC-UV Analysis A->B C Quantify Impurities (Area %) B->C D Impurity > Identification Threshold? C->D E LC-MS Analysis (Determine Molecular Weight) D->E Yes G Report as Unidentified Impurity D->G No F Propose Structure E->F H Isolate Impurity (Prep-HPLC) F->H I NMR Spectroscopy (Confirm Structure) H->I J Qualified & Identified Impurity I->J

Caption: Workflow for Impurity Analysis.

Troubleshooting Guides

This section provides solutions to common problems encountered during HPLC analysis in a question-and-answer format.

Q: My HPLC baseline is noisy or drifting. What are the likely causes?

A noisy or drifting baseline can obscure small impurity peaks and affect integration accuracy. Follow these steps to diagnose the issue:

  • Check the Mobile Phase: Ensure solvents are HPLC-grade and freshly prepared.[15] Impurities in the mobile phase, especially in the aqueous component, can cause ghost peaks and baseline noise.[16] Ensure the mobile phase is thoroughly degassed to prevent air bubbles from entering the pump.[17]

  • Inspect the Pump: Periodic pressure fluctuations (pressure ripple) can indicate a problem with a pump seal or check valve.[17] Purge the pump to remove any trapped air bubbles.

  • Evaluate the Detector: A failing UV lamp can cause a noisy baseline. Check the lamp energy or intensity through your chromatography software. Contamination in the detector flow cell can also cause drift.

Q: I'm seeing unexpected peaks in my chromatogram. How do I determine their origin?

It's crucial to distinguish between sample-related impurities and system artifacts.

  • Inject a Blank: Prepare a "blank" solution (your sample solvent) and inject it using the same method. Any peaks that appear are likely from the injection solvent, the mobile phase ("ghost peaks"), or carryover from a previous injection.

  • Check the Mobile Phase: If new peaks appear over time, it may be due to the degradation of the mobile phase itself. Prepare a fresh batch.

  • Investigate Carryover: If a peak appears at the same retention time as a major component from a previous, more concentrated sample, it is likely carryover. Clean the autosampler needle and injection port.

Q: My impurity peaks are tailing or fronting. How can I improve the peak shape?

Poor peak shape compromises resolution and quantification.

  • Column Contamination: The most common cause is the accumulation of strongly retained compounds at the head of the column. Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol).[18]

  • Sample Solvent Mismatch: If your sample is dissolved in a much stronger solvent than the initial mobile phase, it can cause peak distortion.[19] If possible, dissolve your sample in the initial mobile phase.

  • Column Overload: Injecting too much sample can lead to broad, fronting peaks.[15] Reduce the injection volume or sample concentration.

  • Secondary Interactions: Acidic or basic compounds can interact with residual silanols on the silica packing, causing tailing. Adding a modifier to the mobile phase (e.g., 0.1% trifluoroacetic acid for acidic compounds or 0.1% formic acid) can often resolve this.

G Start Poor Peak Shape Observed Q1 Is sample solvent stronger than mobile phase? Start->Q1 A1 Dissolve sample in mobile phase Q1->A1 Yes Q2 Is injection volume too high? Q1->Q2 No End Peak Shape Improved A1->End A2 Reduce injection volume or concentration Q2->A2 Yes Q3 Does peak tailing persist? Q2->Q3 No A2->End A3 Add mobile phase modifier (e.g., 0.1% TFA) Q3->A3 Yes A4 Flush or replace column Q3->A4 No A3->End A4->End

Caption: Troubleshooting Poor HPLC Peak Shape.

Experimental Protocols

These protocols provide a starting point for your method development. They must be fully validated for your specific application.[20]

Protocol 1: HPLC-UV Method for Impurity Profiling

Objective: To separate and quantify potential impurities in this compound.

1. Instrumentation and Materials:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and UV/PDA detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • HPLC-grade acetonitrile and water.

  • Formic acid, analytical grade.

  • Sample of this compound.

2. Chromatographic Conditions:

ParameterSettingRationale
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for good ionization in MS and controls pH for better peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for eluting compounds from the reverse-phase column.
Gradient 5% to 95% B over 20 minA broad gradient ensures elution of impurities with a wide range of polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection 254 nmAromatic and nitro compounds typically absorb strongly at this wavelength.
Injection Vol. 10 µLA starting point to avoid column overload.

3. Sample Preparation:

  • Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile. This creates a 1 mg/mL solution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

4. System Suitability:

  • Before running samples, perform five replicate injections of the sample solution.

  • The relative standard deviation (RSD) for the peak area of this compound should be less than 2.0%.

5. Analysis:

  • Inject the prepared sample.

  • Integrate all peaks and report any impurity greater than 0.05% area relative to the total peak area.

Protocol 2: LC-MS Method for Impurity Identification

Objective: To obtain the molecular weight of an unknown impurity.

1. Instrumentation:

  • An LC-MS system equipped with an electrospray ionization (ESI) source.

2. Method:

  • Use the same HPLC method as described in Protocol 1 to ensure retention times correlate.

  • Divert the flow to the mass spectrometer after the UV detector.

  • Set the ESI source to operate in both positive and negative ion modes in separate runs to maximize the chance of detecting the molecular ion.

  • Acquire data in full scan mode (e.g., m/z 100-1000) to capture the molecular ions of any eluting compounds.

  • Extract the mass spectrum for the unknown impurity peak. The most abundant high-mass ion is typically the protonated molecule [M+H]⁺ in positive mode or the deprotonated molecule [M-H]⁻ in negative mode. This allows for the calculation of the neutral molecular weight.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Analysis of Ethyl 6-methyl-5-nitronicotinate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. This guide provides an in-depth, predictive analysis of the ¹H and ¹³C NMR spectra for Ethyl 6-methyl-5-nitronicotinate. As direct experimental spectra for this specific compound are not widely published, this document establishes a reliable predicted spectrum through a comparative analysis of structurally related analogues. By dissecting the influence of each substituent on the pyridine core, we can confidently assign the expected chemical shifts and coupling patterns.

Molecular Structure and Predicted Spectral Features

The structure of this compound combines a pyridine ring with three key substituents: an ethyl ester group at position C3, a nitro group at C5, and a methyl group at C6. Each of these groups exerts a distinct electronic effect, which predictably influences the chemical environment of the molecule's protons and carbons.

dot graph { layout=neato; node [shape=plaintext]; edge [style=solid];

// Atom nodes N1 [label="N", pos="0,0!"]; C2 [label="C", pos="1.2,-0.7!"]; C3 [label="C", pos="1.2,-2.1!"]; C4 [label="C", pos="0,-2.8!"]; C5 [label="C", pos="-1.2,-2.1!"]; C6 [label="C", pos="-1.2,-0.7!"]; H2 [label="H", pos="2.1,-0.2!"]; H4 [label="H", pos="0,-3.7!"];

// Substituent nodes C_ester [label="C", pos="2.4,-2.8!"]; O_ester1 [label="O", pos="2.4,-3.7!"]; O_ester2 [label="O", pos="3.5,-2.1!"]; C_ethyl1 [label="CH2", pos="4.7,-2.8!"]; C_ethyl2 [label="CH3", pos="5.9,-2.1!"];

N_nitro [label="N", pos="-2.4,-2.8!"]; O_nitro1 [label="O", pos="-2.4,-3.7!"]; O_nitro2 [label="O", pos="-3.5,-2.1!"];

C_methyl [label="CH3", pos="-2.4,-0.2!"];

// Ring bonds N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1;

// Proton bonds C2 -- H2; C4 -- H4;

// Substituent bonds C3 -- C_ester; C_ester -- O_ester1 [style=double]; C_ester -- O_ester2; O_ester2 -- C_ethyl1; C_ethyl1 -- C_ethyl2;

C5 -- N_nitro; N_nitro -- O_nitro1 [style=double]; N_nitro -- O_nitro2;

C6 -- C_methyl; } Figure 1: Structure of this compound

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to show distinct signals for the two aromatic protons, the methyl protons, and the protons of the ethyl ester group.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale for Prediction
H2~9.1 - 9.3s-1HLocated ortho to the ring nitrogen and meta to the electron-withdrawing nitro and ester groups, resulting in significant deshielding.
H4~8.8 - 9.0s-1HPositioned ortho to two strongly electron-withdrawing groups (ester and nitro), leading to a substantial downfield shift.
-OCH₂CH₃~4.4 - 4.6q~7.12HTypical chemical shift for a methylene group in an ethyl ester, showing quartet splitting from the adjacent methyl group.
-CH₃ (on ring)~2.7 - 2.9s-3HMethyl group attached to an aromatic ring, deshielded by the adjacent nitrogen and nitro group.
-OCH₂CH₃~1.4 - 1.5t~7.13HStandard chemical shift for a terminal methyl group in an ethyl ester, split into a triplet by the neighboring methylene group.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃).

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will display nine distinct signals, corresponding to each unique carbon atom in the molecule. The chemical shifts are heavily influenced by the electronic effects of the substituents.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C2~152 - 155Deshielded by the adjacent ring nitrogen and the meta-positioned nitro group.
C3~128 - 131Site of the electron-withdrawing ester group.
C4~140 - 143Strongly deshielded by the adjacent nitro and ester groups.
C5~145 - 148Attached to the strongly electron-withdrawing nitro group, causing significant downfield shift.
C6~160 - 163Deshielded by the adjacent nitrogen and the attached methyl group.
-C=O~164 - 166Typical range for a carboxylic ester carbonyl carbon.
-OCH₂CH₃~62 - 64Standard chemical shift for the methylene carbon of an ethyl ester.
-CH₃ (on ring)~24 - 26Typical range for a methyl group on a pyridine ring.
-OCH₂CH₃~14 - 15Standard chemical shift for the terminal methyl carbon of an ethyl ester.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃).

Comparative Analysis with Structural Analogues

To substantiate the predicted spectral data, we compare it with the known NMR data of simpler, related molecules. This comparison illustrates the additive nature of substituent effects on the pyridine ring.[1][2]

G Base Base Molecule (e.g., Ethyl Nicotinate) Sub1 Effect of 6-Methyl Group (Comparison with 2-Methylpyridine) Base->Sub1 + Shielding at C6 + Minor Shielding at C5 Sub2 Effect of 5-Nitro Group (Comparison with 3-Nitropyridine) Base->Sub2 + Strong Deshielding at C4, C5, C6 Predict Predicted Spectrum (this compound) Sub1->Predict Sub2->Predict Final Final Structural Confirmation Predict->Final

CompoundH2 (δ, ppm)H4 (δ, ppm)H5 (δ, ppm)H6 (δ, ppm)
Ethyl Nicotinate 9.218.307.428.76
3-Nitropyridine [3]9.618.877.729.12
2-Methylpyridine [4][5][6]-7.557.088.51
Predicted: this compound ~9.2~8.9--

Table 3: Comparative ¹H NMR Chemical Shifts (δ) vs. Analogous Compounds.

Analysis of Substituent Effects:

  • Ethyl Nicotinate Baseline: This provides the foundational shifts for the pyridine-3-carboxylate structure.

  • Influence of the 5-Nitro Group: As seen in 3-nitropyridine, a nitro group is a powerful electron-withdrawing group that strongly deshields ortho (H4, H6) and para (H2) protons.[7][8] This explains the significant downfield shift predicted for H2 and especially H4 in the target molecule.

  • Influence of the 6-Methyl Group: A methyl group is weakly electron-donating, causing a slight shielding (upfield shift) of ortho (H5) and para (H4) protons, as observed in data for 2-methylpyridine.[9] In our target molecule, this effect is overshadowed by the powerful nitro group, but the presence of the methyl group at C6 removes the H6 proton signal entirely.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality, verifiable NMR data for this compound, adherence to a rigorous experimental protocol is paramount.

1. Sample Preparation [10][11]

  • Weighing: Accurately weigh 10-20 mg of the solid sample for ¹H NMR, and 30-50 mg for ¹³C NMR.[12][13]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble, such as Chloroform-d (CDCl₃) or DMSO-d₆. The solvent should not have signals that overlap with the analyte peaks.[14]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.[10]

  • Transfer: Using a Pasteur pipette, carefully transfer the homogenous solution into a high-quality 5 mm NMR tube, ensuring no solid particles are present. The sample height should be between 4-5 cm.[12][14]

  • Standard: For precise chemical shift referencing, add a small amount of an internal standard like tetramethylsilane (TMS, δ = 0.00 ppm).

2. NMR Spectrometer Setup and Data Acquisition [10]

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • Locking and Shimming: Insert the sample into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent to maintain a stable magnetic field. Perform automated or manual "shimming" to optimize the magnetic field homogeneity, which is critical for achieving sharp, well-resolved peaks.

  • Tuning: Tune the NMR probe to the specific nucleus being observed (¹H or ¹³C) to ensure maximum signal sensitivity.

  • Acquisition Parameters (¹H NMR):

    • Number of Scans (NS): 8 to 16 scans are typically sufficient.

    • Relaxation Delay (D1): A delay of 1-2 seconds is standard.

    • Spectral Width (SW): Set to cover the expected range of proton signals (e.g., 0-12 ppm).

  • Acquisition Parameters (¹³C NMR):

    • Number of Scans (NS): Due to the low natural abundance of ¹³C, a higher number of scans (e.g., 1024 or more) is required.

    • Relaxation Delay (D1): A delay of 2-5 seconds is recommended.

    • Pulse Program: Use a standard proton-decoupled pulse sequence to ensure all carbon signals appear as singlets.[15]

3. Data Processing

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Perform phase correction and baseline correction to obtain a clean, interpretable spectrum.

  • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each signal.

By following this comprehensive approach—combining predictive analysis based on established chemical principles with a robust experimental protocol—researchers can confidently characterize the structure of this compound and related novel compounds.

References

A Comparative Guide to the Mass Spectrometry of Ethyl 6-methyl-5-nitronicotinate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical analysis, the unambiguous identification of novel compounds is paramount. Mass spectrometry stands as a cornerstone technique, offering profound insights into molecular weight and structural features through the analysis of fragmentation patterns. This guide provides a comprehensive analysis of the expected mass spectral behavior of Ethyl 6-methyl-5-nitronicotinate, a substituted nitropyridine ester. In the absence of direct, published experimental spectra for this specific molecule, this guide establishes a predictive framework grounded in the established fragmentation patterns of its core functional moieties: the nitroaromatic system and the nicotinate ester. By comparing these predicted pathways with the known mass spectra of related compounds, we offer a robust analytical strategy for researchers working with this and similar molecules.

The Analytical Challenge: Ionization and Fragmentation

The choice of ionization technique is a critical first step in mass spectrometry, directly influencing the type and extent of fragmentation observed. For a molecule like this compound, two common ionization methods, Electron Ionization (EI) and Electrospray Ionization (ESI), are considered, each providing complementary information.

  • Electron Ionization (EI): This hard ionization technique involves bombarding the analyte with high-energy electrons, leading to extensive and reproducible fragmentation. The resulting mass spectrum serves as a molecular "fingerprint," ideal for structural elucidation and library matching.[1][2] For nitroaromatic compounds, EI mass spectra typically show a distinct molecular ion peak, with characteristic losses of nitro-group-related fragments.[1]

  • Electrospray Ionization (ESI): As a soft ionization technique, ESI is particularly suited for polar and thermally labile molecules. It typically produces protonated molecules [M+H]+ or other adducts with minimal fragmentation, providing a clear indication of the molecular weight.[3][4] The electronegativity of the nitro groups can enhance signal intensities in the negative ion mode (ESI-).[4] Tandem mass spectrometry (MS/MS) can then be employed to induce and analyze fragmentation.

Predicted Fragmentation Pathways of this compound

The molecular structure of this compound (Molecular Formula: C9H10N2O4, Molecular Weight: 210.19 g/mol ) suggests several predictable fragmentation pathways under electron ionization.[5] The primary fragmentation events are expected to be driven by the presence of the nitro group, the ethyl ester, and the methyl group on the pyridine ring.

A diagram illustrating the predicted electron ionization fragmentation pathways is presented below:

fragmentation_pathway M [M]•+ m/z = 210 F1 [M - C2H4]•+ m/z = 182 M->F1 - C2H4 (McLafferty) F2 [M - C2H5O]• m/z = 165 M->F2 - •OC2H5 F3 [M - NO]•+ m/z = 180 M->F3 - •NO F4 [M - NO2]•+ m/z = 164 M->F4 - •NO2 F5 [M - C2H5O - CO]• m/z = 137 F2->F5 - CO

Caption: Predicted EI fragmentation of this compound.

Comparative Analysis with Structurally Related Compounds

To validate these predictions, we can compare the expected fragmentation of this compound with the known mass spectral data of simpler, analogous compounds.

Compound Molecular Ion (m/z) Key Fragments (m/z) and Neutral Losses Interpretation
Ethyl Nicotinate 151122 (-C2H5), 106 (-OC2H5), 78 (Pyridine ring)Fragmentation dominated by the loss of the ethyl group and subsequent rearrangement of the pyridine ring.
Nitrobenzene 12393 (-NO), 77 (-NO2), 65Classic nitroaromatic fragmentation with losses of NO and NO2 being prominent.
This compound (Predicted) 210182 (-C2H4), 180 (-NO), 165 (-OC2H5), 164 (-NO2)A composite fragmentation pattern showing influences from both the nitro group and the ethyl ester functionality.

This comparative approach allows for a more confident assignment of fragment ions in an experimental spectrum. The presence of fragments at m/z 180 and 164 would strongly indicate the nitroaromatic nature of the molecule, while a fragment at m/z 165 would point to the ethyl ester group.

Experimental Protocols

For the robust analysis of this compound, the following experimental workflows are recommended.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS with electron ionization is the preferred method for obtaining a detailed fragmentation pattern.

Sample Preparation:

  • Dissolve 1 mg of this compound in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Perform serial dilutions to achieve a final concentration of approximately 10-100 µg/mL.

GC-MS Parameters:

  • Injector Temperature: 250 °C

  • Column: A non-polar or medium-polarity column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Oven Program: Initial temperature of 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Ion Source Temperature: 230 °C

  • Ionization Energy: 70 eV

  • Mass Range: m/z 40-350

The workflow for a typical GC-MS analysis is depicted below:

gcms_workflow cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data_analysis Data Analysis Dissolve Dissolve in Solvent Dilute Serial Dilution Dissolve->Dilute Inject Inject into GC Dilute->Inject Separate Chromatographic Separation Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect Mass Detection Ionize->Detect Spectrum Obtain Mass Spectrum Detect->Spectrum Fragmentation Analyze Fragmentation Spectrum->Fragmentation

References

A Comparative Guide to the Reactivity of Ethyl 6-methyl-5-nitronicotinate and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, substituted pyridines represent a cornerstone of molecular design. Their prevalence in pharmaceuticals, agrochemicals, and functional materials underscores the critical need for a nuanced understanding of their chemical behavior. This guide offers a detailed comparative analysis of the reactivity of Ethyl 6-methyl-5-nitronicotinate, a versatile building block, alongside its structurally similar counterparts. By delving into the electronic interplay of its constituent functional groups, we aim to provide a predictive framework for its synthetic transformations, supported by established experimental principles.

Introduction: The Electronic Architecture of this compound

This compound is a multi-functionalized pyridine derivative featuring an electron-withdrawing nitro group, an electron-donating methyl group, and an electron-withdrawing ethyl ester group. This unique combination of substituents creates a distinctive electronic profile on the pyridine ring, governing its reactivity towards various chemical transformations. To appreciate the specific reactivity of this molecule, it is instructive to compare it with analogs where these functional groups are systematically varied.

Nucleophilic Aromatic Substitution (SNAr): The Activating Power of the Nitro Group

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, making it susceptible to nucleophilic attack, particularly at the 2- and 4-positions.[1][2] The presence of a strong electron-withdrawing group, such as a nitro group, further activates the ring towards nucleophilic aromatic substitution (SNAr).[3]

In this compound, the nitro group at the 5-position strongly activates the 2- and 4-positions for nucleophilic attack. This is due to the stabilization of the negatively charged Meisenheimer intermediate through resonance, where the negative charge can be delocalized onto the oxygen atoms of the nitro group.[3]

Comparison with Analogs:

CompoundKey FeatureExpected SNAr ReactivityRationale
This compound Nitro group at C5High The nitro group is a powerful activating group for SNAr at the ortho and para positions.
Ethyl 6-methylnicotinate No nitro groupLow Lacks a strong activating group, making SNAr difficult under standard conditions.
Ethyl 5-chloro-6-methylnicotinate Chloro group at C5Moderate The chloro group is a weaker activating group for SNAr compared to the nitro group.
2-Chloro-6-methyl-5-nitropyridine Chloro at C2, Nitro at C5Very High (at C2) The nitro group strongly activates the chloro leaving group at the ortho position for displacement.

Experimental Protocol: Vicarious Nucleophilic Substitution (VNS) of a Nitropyridine

The Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electron-deficient aromatic rings, such as nitropyridines.[4][5] This reaction allows for the introduction of a carbanion at a position ortho or para to the nitro group.

Step-by-Step Methodology:

  • Dissolve the nitropyridine substrate in a suitable aprotic solvent (e.g., THF, DMF) under an inert atmosphere (e.g., Argon).

  • Cool the solution to a low temperature (typically -78 °C to -40 °C).

  • Prepare the carbanion by treating a suitable precursor (e.g., a chloromethyl sulfone) with a strong base (e.g., potassium tert-butoxide) in a separate flask.

  • Slowly add the carbanion solution to the cooled solution of the nitropyridine.

  • Allow the reaction to stir at low temperature for a specified time (e.g., 30 minutes to 2 hours).

  • Quench the reaction by adding a proton source (e.g., saturated aqueous ammonium chloride).

  • Warm the mixture to room temperature and perform a standard aqueous workup.

  • Purify the product by column chromatography.

VNS_Mechanism Nitropyridine Nitropyridine Meisenheimer_Adduct σ-Adduct (Meisenheimer Complex) Nitropyridine->Meisenheimer_Adduct + Carbanion Anionic_Product Anion of Alkylated Product Meisenheimer_Adduct->Anionic_Product - Base-induced β-elimination Alkylated_Product Alkylated Nitropyridine Anionic_Product->Alkylated_Product + H+ (Quench)

Caption: Mechanism of Vicarious Nucleophilic Substitution.

Reduction of the Nitro Group: A Gateway to Diverse Functionalities

The nitro group is a versatile functional group that can be readily reduced to a variety of other nitrogen-containing moieties, most commonly an amine.[6] This transformation is of paramount importance in drug discovery as it introduces a key site for further diversification.

The reduction of the nitro group in this compound to an amino group would yield Ethyl 5-amino-6-methylnicotinate, a valuable intermediate for the synthesis of fused heterocyclic systems and other complex molecules.

Common Reduction Methods and Comparison:

Reagent/CatalystConditionsAdvantagesDisadvantages
H₂, Pd/C Catalytic hydrogenationHigh yield, clean reactionCan also reduce other functional groups (e.g., dehalogenation)[7]
SnCl₂·2H₂O Acidic medium (e.g., EtOH, EtOAc)Mild, good functional group toleranceStoichiometric amounts of tin salts are produced as waste[7]
Fe, NH₄Cl Neutral conditions (e.g., EtOH/H₂O)Inexpensive, environmentally benignCan be slower than other methods
Na₂S₂O₄ Aqueous or biphasic mediumMild, can be selective for one nitro group in dinitro compoundsCan sometimes lead to over-reduction or side products

Experimental Protocol: Catalytic Hydrogenation of a Nitro-Aromatic Compound

Step-by-Step Methodology:

  • To a solution of the nitro-aromatic compound in a suitable solvent (e.g., ethanol, ethyl acetate, or methanol) in a hydrogenation flask, add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 1-5 mol%).

  • Seal the flask and purge it with an inert gas (e.g., nitrogen or argon).

  • Evacuate the flask and then introduce hydrogen gas (typically from a balloon or a pressurized cylinder).

  • Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully vent the hydrogen and purge the flask with an inert gas.

  • Filter the reaction mixture through a pad of celite to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified if necessary.

Hydrogenation_Workflow cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Workup and Isolation A Dissolve Nitro Compound in Solvent B Add Pd/C Catalyst A->B C Purge with Inert Gas B->C D Introduce Hydrogen Gas C->D E Stir Vigorously D->E F Monitor Reaction E->F G Filter to Remove Catalyst F->G H Concentrate Filtrate G->H I Purify Product H->I

Caption: Experimental workflow for catalytic hydrogenation.

Cross-Coupling Reactions: Leveraging the Pyridine Scaffold

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, are indispensable tools for the formation of carbon-carbon bonds.[8][9][10] While this compound itself does not possess a suitable leaving group for direct cross-coupling, its derivatives, such as the corresponding halide, are excellent substrates. For instance, if the nitro group were replaced by a bromine atom (Ethyl 5-bromo-6-methylnicotinate), a variety of cross-coupling reactions could be envisioned.

The electronic nature of the pyridine ring and its substituents plays a crucial role in the efficiency of these reactions. The electron-deficient nature of the pyridine ring can sometimes pose challenges in cross-coupling reactions, but the development of specialized ligands and reaction conditions has largely overcome these issues.[11][12]

Comparison of Potential Cross-Coupling Partners:

ReactionCoupling PartnerCatalyst System (Typical)Expected Reactivity
Suzuki-Miyaura Aryl/heteroaryl boronic acid/esterPd(PPh₃)₄, Na₂CO₃Good to Excellent
Sonogashira Terminal alkynePdCl₂(PPh₃)₂, CuI, Et₃NGood to Excellent [13][14]
Buchwald-Hartwig AminePd₂(dba)₃, Xantphos, Cs₂CO₃Good to Excellent
Heck AlkenePd(OAc)₂, P(o-tol)₃, Et₃NModerate to Good

Experimental Protocol: Suzuki-Miyaura Cross-Coupling of a Pyridyl Halide

Step-by-Step Methodology:

  • In a reaction vessel, combine the pyridyl halide (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃, 2.0-3.0 equiv).

  • Add a suitable solvent system (e.g., a mixture of dioxane and water, or toluene and water).

  • Degas the reaction mixture by bubbling argon or nitrogen through it for 15-30 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature and add water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[15]

Suzuki_Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition + R¹-X Aryl-Pd(II)-X R¹-Pd(II)-X      L₂ Oxidative_Addition->Aryl-Pd(II)-X Transmetalation Transmetalation Aryl-Pd(II)-X->Transmetalation + R²-B(OR)₂ Aryl-Pd(II)-Aryl R¹-Pd(II)-R²      L₂ Transmetalation->Aryl-Pd(II)-Aryl Reductive_Elimination Reductive Elimination Aryl-Pd(II)-Aryl->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product R¹-R² Reductive_Elimination->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Reactivity of the Methyl Group: Oxidation to Carboxylic Acid

The methyl group on the pyridine ring can be oxidized to a carboxylic acid under appropriate conditions. This transformation provides another avenue for functionalization, allowing for the introduction of amide, ester, or other carboxyl-derived functionalities.

Various oxidizing agents can be employed for this purpose, with potassium permanganate (KMnO₄) being a classic and effective choice.[16] The reaction conditions need to be carefully controlled to avoid over-oxidation or degradation of the pyridine ring, especially in the presence of other sensitive functional groups.

Comparison with Analogs:

CompoundExpected Reactivity towards Oxidation of Methyl GroupRationale
This compound Moderate The electron-withdrawing nitro and ester groups may deactivate the ring, but the methyl group itself is susceptible to oxidation.
2-Methyl-5-nitropyridine Moderate to High The nitro group activates the ring towards oxidation, and the methyl group is a primary target.
Ethyl 6-methylnicotinate Moderate Lacks the strong deactivating effect of the nitro group, making the methyl group more susceptible to oxidation compared to the nitro-substituted analog.

Experimental Protocol: Oxidation of a Methylpyridine to a Pyridinecarboxylic Acid

Step-by-Step Methodology:

  • Suspend the methylpyridine in water.

  • Heat the mixture to reflux.

  • Slowly add a solution of potassium permanganate in water portion-wise over several hours.

  • Continue refluxing until the purple color of the permanganate has disappeared.

  • Cool the reaction mixture and filter off the manganese dioxide precipitate.

  • Wash the precipitate with hot water.

  • Acidify the combined filtrate and washings with a mineral acid (e.g., HCl) to the isoelectric point of the carboxylic acid to precipitate the product.

  • Collect the product by filtration, wash with cold water, and dry.[16]

Conclusion

This compound is a highly versatile synthetic intermediate whose reactivity is governed by the intricate electronic interplay of its nitro, methyl, and ethyl ester substituents. The strong electron-withdrawing nature of the nitro group dominates its chemistry, rendering the pyridine ring highly susceptible to nucleophilic aromatic substitution and providing a handle for reduction to the corresponding amine. The methyl and ester groups offer additional sites for functionalization through oxidation and hydrolysis/transesterification, respectively. By understanding the fundamental principles that govern the reactivity of this molecule and its analogs, researchers can strategically design synthetic routes to access a wide array of novel compounds for applications in drug discovery and materials science.

References

A Comparative Guide to HPLC and LC-MS Methods for the Analysis of Ethyl 6-methyl-5-nitronicotinate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and organic synthesis, the accurate and precise quantification of intermediates is paramount to ensuring the quality, safety, and efficacy of the final product. Ethyl 6-methyl-5-nitronicotinate, a key building block in the synthesis of various pharmaceutical compounds, requires robust analytical methods for its characterization and quality control.[1] This guide provides an in-depth comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of this moderately polar nitroaromatic compound.

As a Senior Application Scientist, my aim is to not only present methodologies but to also elucidate the rationale behind the experimental choices, empowering you to adapt and troubleshoot these methods effectively in your own laboratory settings.

The Crucial Role of Analytical Methodology

The choice between HPLC-UV and LC-MS is not merely a matter of instrument availability but a strategic decision based on the specific requirements of the analysis at different stages of drug development. Early-stage process monitoring might prioritize the speed and simplicity of HPLC-UV, while later-stage impurity profiling and metabolite identification would necessitate the superior sensitivity and selectivity of LC-MS. This guide will dissect the strengths and limitations of each technique in the context of analyzing this compound.

Understanding the Analyte: this compound

Before delving into the analytical techniques, a fundamental understanding of the analyte's chemical properties is crucial for method development.

  • Molecular Formula: C₉H₁₀N₂O₄[1]

  • Molecular Weight: 210.19 g/mol [1]

  • Structure: A substituted nitropyridine derivative, indicating the presence of a chromophore (the nitro-substituted pyridine ring) suitable for UV detection.

  • Polarity: Expected to be moderately polar due to the presence of the ester and nitro functional groups, as well as the pyridine ring. This property is central to selecting the appropriate stationary and mobile phases in liquid chromatography.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV): The Workhorse of Quality Control

HPLC-UV is a robust, reliable, and cost-effective technique widely employed for routine analysis and quality control in the pharmaceutical industry. Its principle lies in the separation of components in a mixture based on their differential partitioning between a stationary phase and a mobile phase, followed by detection using a UV-Vis spectrophotometer.

Causality Behind Experimental Choices for HPLC-UV

The development of a successful HPLC method is a systematic process where each parameter is chosen to achieve the desired separation and detection.

  • Stationary Phase Selection: A C18 reversed-phase column is the logical first choice. The nonpolar C18 stationary phase will interact with the moderately polar this compound, providing good retention and separation from more polar or less polar impurities. A standard particle size of 5 µm offers a good balance between efficiency and backpressure.

  • Mobile Phase Composition: A mixture of a polar organic solvent, such as acetonitrile, and water is ideal for reversed-phase chromatography. Acetonitrile is often preferred over methanol for nitroaromatic compounds as it can provide better peak shape. The addition of a small amount of an acid, like formic acid or phosphoric acid, to the mobile phase helps to ensure the consistent protonation state of the analyte and any acidic or basic impurities, leading to sharper peaks and more reproducible retention times. An isocratic elution (constant mobile phase composition) is often sufficient for the analysis of a target compound, simplifying the method and reducing run times.

  • Detection Wavelength: The nitropyridine structure of this compound contains a strong chromophore. Based on data for similar nitropyridine and nitroaromatic compounds, a detection wavelength in the range of 230-260 nm is expected to provide high sensitivity.[2] An analysis of the UV spectrum of pyridine shows a strong absorption maximum around 254 nm.[3] Therefore, 254 nm is a rational starting point for method development.

Experimental Protocol: HPLC-UV Analysis of this compound

This protocol is a self-validating system, where system suitability tests are incorporated to ensure the performance of the chromatographic system before sample analysis.

1. Instrumentation and Consumables:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or Phosphoric acid)

  • Syringe filters (0.45 µm)

2. Chromatographic Conditions:

ParameterRecommended ConditionRationale
Mobile Phase Acetonitrile : Water (50:50, v/v) with 0.1% Formic AcidProvides good retention and peak shape for a moderately polar compound on a C18 column. Formic acid ensures consistent ionization.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, offering a good balance between analysis time and efficiency.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection Wavelength 254 nmBased on the expected UV absorbance of the nitropyridine chromophore.
Injection Volume 10 µLA typical injection volume for analytical HPLC.

3. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of mobile phase to prepare a stock solution of 1 mg/mL.

  • Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the desired concentration range for the calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection. For samples in complex matrices, a sample preparation step like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) may be necessary.

4. System Suitability: Before sample analysis, inject a working standard solution (e.g., 10 µg/mL) five times. The system is deemed suitable for analysis if the following criteria are met:

  • Tailing factor: ≤ 2.0

  • Theoretical plates: ≥ 2000

  • Relative standard deviation (RSD) of peak area and retention time: ≤ 2.0%

Liquid Chromatography-Mass Spectrometry (LC-MS): The Gold Standard for Sensitivity and Specificity

LC-MS combines the separation power of HPLC with the highly sensitive and selective detection capabilities of mass spectrometry. This technique is indispensable for trace-level quantification, impurity identification, and metabolite studies where the analyte concentration is low and the sample matrix is complex.

Causality Behind Experimental Choices for LC-MS

The development of an LC-MS method builds upon the principles of HPLC, with additional considerations for ionization and mass analysis.

  • Chromatography: The same C18 column and mobile phase system used for HPLC-UV can be a good starting point for LC-MS. However, volatile buffers like formic acid or ammonium formate are preferred over non-volatile buffers like phosphate to avoid contamination of the mass spectrometer source.

  • Ionization: Electrospray Ionization (ESI) is the most common ionization technique for moderately polar compounds like this compound. Given the presence of the nitrogen atom in the pyridine ring, which can be readily protonated, positive ion mode ESI is the logical choice. This will generate the protonated molecule [M+H]⁺.

  • Mass Analysis: For quantitative analysis, tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode is the gold standard. This involves selecting the precursor ion ([M+H]⁺) in the first quadrupole, fragmenting it in the collision cell, and monitoring a specific product ion in the third quadrupole. This process provides exceptional selectivity and sensitivity. The fragmentation of nitropyridine compounds often involves the loss of the nitro group (NO₂) or cleavage of the pyridine ring.[4]

Experimental Protocol: LC-MS/MS Analysis of this compound

This protocol outlines a highly selective and sensitive method for the quantification of this compound.

1. Instrumentation and Consumables:

  • LC-MS/MS system (Triple Quadrupole) with an ESI source

  • C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Syringe filters (0.22 µm)

2. Chromatographic and Mass Spectrometric Conditions:

ParameterRecommended ConditionRationale
Mobile Phase A 0.1% Formic Acid in WaterVolatile buffer suitable for LC-MS.
Mobile Phase B 0.1% Formic Acid in AcetonitrileVolatile organic modifier.
Gradient Elution 20% B to 80% B over 5 minutesA gradient elution is often used in LC-MS to improve peak shape and reduce run times, especially for complex samples.
Flow Rate 0.3 mL/minA lower flow rate is typical for a 2.1 mm ID column and is more compatible with ESI.
Column Temperature 40 °CEnsures reproducible chromatography.
Ionization Mode ESI PositiveThe pyridine nitrogen is readily protonated.
Precursor Ion (Q1) m/z 211.1[M+H]⁺ for C₉H₁₀N₂O₄.
Product Ion (Q3) To be determined by infusion and fragmentation of a standard. A likely fragment would involve the loss of the ethyl group or the nitro group.A specific product ion ensures high selectivity in MRM mode.
Collision Energy To be optimized for maximum product ion intensity.

3. Sample Preparation: The sample preparation for LC-MS is similar to that for HPLC-UV, but with a greater emphasis on cleanliness to avoid matrix effects and ion suppression. For complex matrices, more rigorous sample cleanup is often required.

  • Solid-Phase Extraction (SPE): For aqueous samples, a reversed-phase SPE sorbent like C18 can be used to retain the moderately polar analyte while allowing more polar impurities to pass through.[5][6][7][8][9] The analyte is then eluted with an organic solvent.

  • Liquid-Liquid Extraction (LLE): For samples in aqueous or non-aqueous matrices, LLE can be used to partition the analyte into an immiscible organic solvent. Solvents like ethyl acetate or toluene could be effective for extracting ethyl nicotinate derivatives.[10][11]

Performance Comparison: HPLC-UV vs. LC-MS

The choice between these two powerful techniques ultimately depends on the analytical task at hand.

FeatureHPLC-UVLC-MS/MS
Sensitivity Good (µg/mL to high ng/mL range)Excellent (low ng/mL to pg/mL range)
Selectivity Moderate (based on chromatographic separation and UV absorbance)Excellent (based on chromatographic separation and mass-to-charge ratio of precursor and product ions)
Identification Capability Limited (based on retention time and UV spectrum)High (provides molecular weight and structural information from fragmentation patterns)
Matrix Effect Less susceptibleMore susceptible to ion suppression or enhancement
Cost (Instrument & Maint.) LowerHigher
Ease of Use & Robustness Generally simpler and more robust for routine useMore complex, requires specialized expertise
Typical Application Routine QC, purity assessment, content uniformityTrace analysis, impurity identification, metabolite studies, bioanalysis

Visualizing the Workflow

To better understand the practical application of these methods, the following diagrams illustrate the experimental workflows.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC-UV Analysis cluster_data Data Analysis Standard/Sample Weighing Standard/Sample Weighing Dissolution in Mobile Phase Dissolution in Mobile Phase Standard/Sample Weighing->Dissolution in Mobile Phase Filtration (0.45 µm) Filtration (0.45 µm) Dissolution in Mobile Phase->Filtration (0.45 µm) HPLC Injection HPLC Injection Filtration (0.45 µm)->HPLC Injection C18 Column Separation C18 Column Separation HPLC Injection->C18 Column Separation UV Detection (254 nm) UV Detection (254 nm) C18 Column Separation->UV Detection (254 nm) Chromatogram Acquisition Chromatogram Acquisition UV Detection (254 nm)->Chromatogram Acquisition Peak Integration Peak Integration Chromatogram Acquisition->Peak Integration Quantification via Calibration Curve Quantification via Calibration Curve Peak Integration->Quantification via Calibration Curve

Caption: Experimental workflow for HPLC-UV analysis.

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Sample Sample SPE or LLE SPE or LLE Sample->SPE or LLE Reconstitution in Mobile Phase Reconstitution in Mobile Phase SPE or LLE->Reconstitution in Mobile Phase Filtration (0.22 µm) Filtration (0.22 µm) Reconstitution in Mobile Phase->Filtration (0.22 µm) LC Injection LC Injection Filtration (0.22 µm)->LC Injection C18 Column Separation C18 Column Separation LC Injection->C18 Column Separation ESI Source (+) ESI Source (+) C18 Column Separation->ESI Source (+) MS/MS (MRM) MS/MS (MRM) ESI Source (+)->MS/MS (MRM) MRM Data Acquisition MRM Data Acquisition MS/MS (MRM)->MRM Data Acquisition Peak Integration Peak Integration MRM Data Acquisition->Peak Integration Quantification Quantification Peak Integration->Quantification

Caption: Experimental workflow for LC-MS/MS analysis.

Logical Framework for Method Selection

The decision to employ HPLC-UV or LC-MS is guided by a logical framework that considers the analyte's properties and the analytical objectives.

Method_Selection cluster_objectives Analytical Objectives Analyte This compound Properties: - Moderate Polarity - UV Chromophore - Ionizable (Pyridine N) Method Method Selection Analyte->Method RoutineQC Routine QC / Assay RoutineQC->Method Requires Robustness & Cost-Effectiveness TraceAnalysis Trace Impurity / Metabolite ID TraceAnalysis->Method Requires High Sensitivity & Specificity HPLC HPLC-UV Method->HPLC If Objective is Routine QC LCMS LC-MS/MS Method->LCMS If Objective is Trace Analysis

Caption: Logical framework for analytical method selection.

Conclusion and Future Perspectives

Both HPLC-UV and LC-MS are powerful and indispensable tools for the analysis of this compound. HPLC-UV stands out as a robust and cost-effective method for routine quality control, offering sufficient sensitivity and reliability for assay and purity determinations. In contrast, LC-MS, particularly with a tandem quadrupole mass spectrometer, provides unparalleled sensitivity and selectivity, making it the method of choice for challenging applications such as trace impurity analysis, metabolite identification, and bioanalytical studies.

The protocols and comparative data presented in this guide serve as a comprehensive starting point for researchers and analytical scientists. It is imperative to remember that method validation is a critical and regulatory-required step to ensure that the chosen method is fit for its intended purpose. As the pharmaceutical landscape continues to evolve, with increasing demands for lower detection limits and more comprehensive impurity profiling, the strategic implementation of both these techniques will remain central to bringing safe and effective medicines to patients.

References

A-Comparative-Guide-to-the-Strategic-Advantages-of-Ethyl-6-methyl-5-nitronicotinate-in-Modern-Synthetic-Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to the Scientific Community

This guide provides an in-depth comparison of Ethyl 6-methyl-5-nitronicotinate against other nicotinic acid derivatives, offering experimental insights and data-driven analyses for researchers, scientists, and professionals in drug development.

Introduction to Nicotinic Acid Derivatives in Synthesis

Nicotinic acid, a form of vitamin B3, and its derivatives are fundamental scaffolds in medicinal chemistry and organic synthesis.[1][2] These pyridine-based structures are precursors to a wide array of pharmaceuticals, including anti-inflammatory agents and vasodilators.[3][4][5] The functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. While simple esters like ethyl nicotinate have their applications, more complex derivatives are often required for advanced synthetic pathways.[5][6]

This compound: A Profile

This compound is a highly functionalized nicotinic acid derivative with the chemical formula C9H10N2O4.[7][8] Its structure, featuring a methyl group at the 6-position and a nitro group at the 5-position, provides it with unique reactivity and makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.[7][9]

Key Structural Features:

  • Nitro Group (-NO2): Acts as a strong electron-withdrawing group, activating the pyridine ring for certain reactions and serving as a handle for further transformations, such as reduction to an amino group.

  • Methyl Group (-CH3): Influences the steric and electronic properties of the molecule, which can direct the regioselectivity of subsequent reactions.

  • Ethyl Ester (-COOEt): Provides a site for hydrolysis or amidation, allowing for the introduction of diverse functional groups.

Core Advantages of this compound

The strategic placement of the methyl and nitro groups on the pyridine ring gives this compound several distinct advantages over less substituted nicotinic acid derivatives like ethyl nicotinate or other functionalized analogs such as ethyl 6-chloro-5-nitronicotinate.

Enhanced and Directed Reactivity

The electron-withdrawing nature of the nitro group significantly influences the reactivity of the pyridine ring. This is a key advantage in multi-step syntheses where precise control over reaction pathways is crucial.

  • Nucleophilic Aromatic Substitution: The nitro group, in concert with the ester, strongly activates the pyridine ring towards nucleophilic aromatic substitution (SNAr), particularly at the 6-position if a suitable leaving group is present. This is a common strategy for introducing new functionalities.

  • Selective Reduction: The nitro group can be selectively reduced to an amine. This transformation is fundamental in many pharmaceutical syntheses, as the resulting amino group can be further derivatized to build complex molecular architectures. For example, the synthesis of certain kinase inhibitors relies on the presence of an amino group at this position.

Versatility as a Synthetic Intermediate

This compound serves as a versatile building block for a variety of heterocyclic compounds.[7][10] The presence of multiple functional groups allows for a range of chemical modifications.

  • Precursor to Fused Ring Systems: The combination of the nitro and methyl groups can be utilized in cyclization reactions to form fused bicyclic systems, which are common motifs in biologically active molecules.

  • Platform for Diverse Pharmacophores: The ability to sequentially or selectively modify the nitro, methyl, and ester groups makes it an ideal starting material for creating libraries of compounds for drug discovery screening.

Comparison with Other Nicotinic Acid Derivatives

To illustrate the advantages of this compound, a comparison with other common nicotinic acid derivatives is presented below.

DerivativeKey Functional GroupsPrimary Synthetic ApplicationsLimitations
Ethyl Nicotinate Ethyl EsterSimple esterifications, starting material for basic pyridine chemistry.[5]Lacks activating groups for more complex substitutions; limited reactivity.
Ethyl 6-chloro-5-nitronicotinate Ethyl Ester, Chloro, NitroNucleophilic aromatic substitution at the 6-position (chloro is a good leaving group).[11]The chloro group can be too reactive in some contexts, leading to side products.
Ethyl 6-amino-5-nitronicotinate Ethyl Ester, Amino, NitroIntroduction of an amino group for further derivatization.[12]The amino group can interfere with certain reactions if not properly protected.
This compound Ethyl Ester, Methyl, NitroVersatile intermediate for complex syntheses; the methyl group modulates reactivity.[7][13]The methyl group can introduce steric hindrance in some reactions.

Experimental Workflow: Synthesis of a Hypothetical Bioactive Amine

The following workflow demonstrates a key synthetic transformation where this compound is a superior starting material. This process highlights the selective reduction of the nitro group, a common step in pharmaceutical synthesis.

Caption: A generalized synthetic pathway illustrating the utility of this compound.

Step-by-Step Protocol:

  • Reduction of the Nitro Group:

    • Dissolve this compound in a suitable solvent such as ethanol or ethyl acetate.

    • Add a catalyst, typically 5-10% Palladium on Carbon (Pd/C).

    • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield Ethyl 5-amino-6-methylnicotinate.

  • Amidation of the Amino Group:

    • Dissolve the resulting amine in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

    • Add a base, such as triethylamine or pyridine, to scavenge the HCl produced.

    • Cool the mixture in an ice bath and slowly add the desired acyl chloride (R-COCl).

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Perform an aqueous workup to remove salts and purify the product by column chromatography.

Rationale for Experimental Choices:

  • Catalytic Hydrogenation: This method is chosen for its high efficiency and clean conversion of the nitro group to an amine with minimal side products. The choice of solvent and catalyst loading can be optimized for yield and reaction time.

  • Amidation Conditions: The use of a non-nucleophilic base and aprotic solvent prevents unwanted side reactions with the ester functionality. The slow addition of the acyl chloride at low temperature helps to control the exothermicity of the reaction.

Conclusion

This compound offers significant advantages in synthetic flexibility and controlled reactivity compared to simpler nicotinic acid derivatives. Its unique substitution pattern allows for a wide range of chemical transformations, making it an invaluable intermediate in the synthesis of complex, high-value molecules, particularly in the pharmaceutical industry. The ability to selectively modify its functional groups provides a robust platform for the development of novel chemical entities.

References

A Comparative Guide to the X-ray Crystallography of Nicotinate Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Nicotinate Scaffold in Medicinal Chemistry

The nicotinate scaffold, a pyridine ring featuring a carboxylate group at the 3-position, is a cornerstone in the world of medicinal chemistry.[1] As a derivative of niacin (Vitamin B3), this structural motif is fundamental to essential metabolic coenzymes such as NAD and NADP.[1] Its unique electronic properties, hydrogen bonding capabilities, and synthetic tractability have designated it as a "privileged structure" in drug design.[1][2] Nicotinate derivatives have found applications in treating a wide range of conditions, from neurological disorders to inflammatory diseases and cancer.[3][4][5]

Understanding the precise three-dimensional arrangement of atoms within these molecules is paramount for effective structure-activity relationship (SAR) studies and rational drug design. Single-crystal X-ray crystallography stands as the definitive method for elucidating these structures, providing invaluable insights into molecular conformation, stereochemistry, and the intermolecular interactions that govern crystal packing. These interactions are often analogous to the non-covalent forces that dictate drug-receptor binding.

While a crystal structure for ethyl 6-methyl-5-nitronicotinate is not publicly available, this guide will provide a comparative analysis of two closely related and structurally characterized derivatives: 6-methylnicotinic acid and methyl 6-chloronicotinate . By examining their synthesis, crystallization, and solid-state structures, we can derive principles that are broadly applicable to other nicotinate derivatives, including the title compound. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage crystallographic data for the advancement of their research programs.

Part 1: Synthesis and Crystallization of Nicotinate Derivatives

The journey to a crystal structure begins with the synthesis of high-purity material, followed by the challenging process of growing diffraction-quality single crystals.

Illustrative Synthetic Pathway

The synthesis of nicotinate esters often begins with a commercially available substituted pyridine. The following diagram illustrates a general route for the synthesis of a methyl nicotinate derivative, which can be adapted for other esters like the ethyl variant.

Synthesis_Pathway Start 5-Ethyl-2-Methyl Pyridine Intermediate1 Oxidation & Nitration Start->Intermediate1 H₂SO₄, HNO₃ Heat Intermediate2 Esterification Intermediate1->Intermediate2 Methanol (or Ethanol) Acid Catalyst, Reflux Product Mthis compound Intermediate2->Product

Caption: General synthetic route for a nicotinate derivative.

Experimental Protocol: Synthesis and Crystallization

The following protocol provides a generalized procedure for the synthesis and subsequent crystallization of a nicotinate derivative. The choice of solvent for crystallization is critical and often requires screening multiple options.

Step 1: Synthesis of the Nicotinate Ester

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the starting pyridine carboxylic acid (e.g., 6-methyl-5-nitronicotinic acid) in an excess of the desired alcohol (e.g., ethanol for the ethyl ester).

  • Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid, to protonate the carbonyl oxygen, thereby activating the carboxyl group towards nucleophilic attack by the alcohol.

  • Reflux: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and neutralize the acid catalyst with a mild base, such as a saturated sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by column chromatography to yield the pure ester.

Step 2: Crystallization

  • Solvent Selection: The key to successful crystallization is finding a solvent or solvent system in which the compound is sparingly soluble at room temperature but readily soluble at an elevated temperature.

  • Slow Evaporation (Method A): Dissolve the purified compound in a suitable solvent (e.g., dichloromethane for methyl 6-chloronicotinate) in a loosely covered vial. Allow the solvent to evaporate slowly over several days at room temperature.

  • Slow Cooling (Method B): Dissolve the compound in a minimal amount of a hot solvent. Allow the solution to cool slowly and undisturbed to room temperature, and then transfer it to a refrigerator or freezer to promote crystal growth.

  • Crystal Harvesting: Once suitable single crystals have formed, carefully harvest them from the mother liquor using a spatula or by decanting the solvent. Wash the crystals with a small amount of cold solvent and allow them to air dry.

Part 2: A Comparative Analysis of Nicotinate Derivative Crystal Structures

The substitution pattern on the pyridine ring significantly influences the intermolecular interactions and, consequently, the crystal packing.[6][7] Here, we compare the crystallographic data of 6-methylnicotinic acid and methyl 6-chloronicotinate to understand these effects.

Crystallographic Data Summary

The table below summarizes the key crystallographic parameters for our two comparator molecules. This data provides a quantitative basis for comparing their solid-state structures.

Parameter6-Methylnicotinic Acid[6][8]Methyl 6-chloronicotinate
Empirical Formula C₇H₇NO₂C₇H₆ClNO₂
Formula Weight 137.14171.58
Crystal System MonoclinicTriclinic
Space Group P2₁/cP-1
a (Å) 3.8788 (8)3.8721 (4)
b (Å) 13.634 (3)5.8068 (6)
c (Å) 6.1094 (12)17.3721 (18)
α (°) 9095.563 (9)
β (°) 90.51 (3)94.918 (8)
γ (°) 90104.657 (9)
Volume (ų) 323.07 (12)373.64 (7)
Z 22
Temperature (K) 293293
R-factor 0.0490.055
Structural Insights and Intermolecular Interactions

The distinct substituents on these molecules (a carboxylic acid vs. a methyl ester and a chloro group) lead to different primary intermolecular interactions, which in turn dictate their crystal packing arrangements.

Structural_Comparison cluster_0 6-Methylnicotinic Acid cluster_1 Methyl 6-chloronicotinate A_Molecule Nearly Planar Molecule (r.m.s. deviation 0.0087 Å) A_Interaction1 Strong O-H···N Hydrogen Bonds A_Molecule->A_Interaction1 A_Interaction2 Weak C-H···O Hydrogen Bonds A_Molecule->A_Interaction2 A_Interaction3 π-π Stacking (face-to-face distance ~3.47 Å) A_Molecule->A_Interaction3 B_Molecule Nearly Planar Molecule (dihedral angle ~3.34°) B_Interaction1 Weak C-H···N Hydrogen Bonds B_Molecule->B_Interaction1 B_Interaction2 π-π Stacking (centroid-centroid distance ~3.87 Å) B_Molecule->B_Interaction2

Caption: Key structural features and interactions of the comparator molecules.

  • 6-Methylnicotinic Acid: The crystal structure of this molecule is dominated by strong intermolecular O-H···N hydrogen bonds, where the carboxylic acid proton interacts with the nitrogen of an adjacent pyridine ring.[6][8] These interactions, along with weaker C-H···O bonds, create a robust network. Additionally, significant π-π stacking interactions are observed between the pyridine rings of neighboring molecules, with a face-to-face distance of approximately 3.47 Å.[6][8] This combination of strong directional hydrogen bonds and dispersive stacking forces results in a highly ordered and stable crystal lattice.

  • Methyl 6-chloronicotinate: In contrast, the ester functionality of this derivative removes the strong hydrogen bond donor capability of the carboxylic acid. Consequently, the crystal packing is primarily stabilized by weaker C-H···N hydrogen bonds and π-π stacking interactions. The presence of the chloro substituent can also introduce weak halogen bonding or dipole-dipole interactions, further influencing the packing arrangement. The molecule is nearly planar, with a small dihedral angle between the ester group and the pyridine ring.

Part 3: The X-ray Crystallography Workflow

Obtaining a crystal structure is a multi-step process that requires careful execution and data analysis. The following workflow is standard for small organic molecules.

XRay_Workflow Crystal High-Quality Single Crystal DataCollection X-ray Data Collection (Diffractometer) Crystal->DataCollection DataProcessing Data Processing (Integration, Scaling, Merging) DataCollection->DataProcessing StructureSolution Structure Solution (Direct Methods, e.g., SHELXS) DataProcessing->StructureSolution StructureRefinement Structure Refinement (Full-matrix least-squares on F², e.g., SHELXL) StructureSolution->StructureRefinement Validation Validation and Analysis (R-factors, CIF generation) StructureRefinement->Validation FinalStructure Final Crystal Structure Validation->FinalStructure

Caption: Standard workflow for single-crystal X-ray diffraction.

Detailed Experimental Protocol: X-ray Diffraction and Structure Refinement

1. Data Collection:

  • A suitable single crystal is mounted on a goniometer head.

  • The crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal motion and radiation damage.

  • The diffractometer (e.g., a Rigaku or Bruker model) directs a monochromatic X-ray beam (commonly Mo Kα, λ = 0.71073 Å) at the crystal.[6]

  • The crystal is rotated, and a series of diffraction images are collected on a detector (e.g., a CCD or CMOS detector).

2. Data Processing:

  • The collected images are processed to determine the unit cell parameters and space group.

  • The intensities of the diffraction spots (reflections) are integrated, corrected for experimental factors (like Lorentz and polarization effects), and scaled.

3. Structure Solution:

  • The "phase problem" is solved to obtain an initial electron density map. For small molecules, this is typically achieved using direct methods, as implemented in programs like SHELXS.

4. Structure Refinement:

  • The initial model is refined against the experimental data using a full-matrix least-squares procedure on F², as performed by programs like SHELXL.[8][9]

  • In this iterative process, the atomic positions, displacement parameters (isotropic or anisotropic), and other model parameters are adjusted to minimize the difference between the observed and calculated structure factors.

  • Hydrogen atoms are typically placed in geometrically calculated positions and refined using a "riding model."

  • The quality of the refinement is monitored using R-factors (R1 and wR2), with lower values indicating a better fit of the model to the data.

Part 4: Alternative and Complementary Analytical Techniques

While X-ray crystallography provides the definitive solid-state structure, other techniques are essential for a comprehensive characterization of nicotinate derivatives, especially in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for elucidating the molecular structure in solution.[10]

  • ¹H NMR: Provides information about the proton environments in the molecule. The chemical shifts and coupling constants of the pyridine ring protons are highly diagnostic. Protons on carbons adjacent to the nitrogen (α-protons) are the most deshielded and appear furthest downfield (typically δ 8.5-8.8 ppm).[10] Substituents on the ring cause predictable upfield or downfield shifts.

  • ¹³C NMR: Reveals the carbon skeleton of the molecule.

  • 2D NMR (e.g., COSY, HSQC, HMBC): These experiments are used to establish connectivity between atoms, which is crucial for unambiguous signal assignment in complex derivatives.

Mass Spectrometry (MS)

MS provides information about the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy. Fragmentation patterns observed in the mass spectrum can also offer clues about the molecule's structure.

Conclusion

The structural analysis of nicotinate derivatives is a critical component of modern drug discovery. While a crystal structure for this compound remains to be determined, a comparative analysis of related compounds like 6-methylnicotinic acid and methyl 6-chloronicotinate provides a robust framework for understanding the key structural drivers in this chemical class. The interplay of strong and weak intermolecular forces, dictated by the specific substitution pattern on the pyridine ring, governs the solid-state architecture of these molecules. A thorough understanding of these principles, gained through high-quality X-ray crystallographic analysis and complemented by techniques like NMR and mass spectrometry, is indispensable for the rational design and optimization of novel therapeutic agents based on the versatile nicotinate scaffold.

References

A Comparative Guide to the Biological Activities of Compounds Synthesized from Ethyl 6-methyl-5-nitronicotinate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic design and synthesis of novel heterocyclic compounds from readily available starting materials is a cornerstone of innovation. Ethyl 6-methyl-5-nitronicotinate, a functionalized pyridine derivative, presents itself as a versatile and promising scaffold for the generation of a diverse array of biologically active molecules. This guide provides a comprehensive comparison of the biological activities of key heterocyclic compounds synthesized from this precursor, supported by experimental data and detailed methodologies. We will explore the transformation of this starting material into potent antimicrobial, anticancer, and anti-inflammatory agents, offering insights into their mechanisms of action and structure-activity relationships.

From a Simple Pyridine to Complex Heterocycles: The Synthetic Strategy

The journey from this compound to biologically active compounds hinges on a strategic synthetic pathway. A plausible and efficient route involves the initial conversion of the starting material into a key intermediate, a 5-aminopyrazole derivative. This transformation can be conceptualized through a multi-step process initiated by the reaction with hydrazine hydrate. The resulting hydrazide can then undergo intramolecular cyclization to form the pyrazole ring. This 5-aminopyrazole serves as a versatile building block for the construction of more complex fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines.

The general synthetic approach is depicted in the workflow below:

Synthetic_Pathway A This compound B Hydrazide Intermediate A->B Hydrazine Hydrate C 5-Aminopyrazole Derivative B->C Intramolecular Cyclization D Pyrazolo[3,4-b]pyridine Derivatives C->D Condensation with β-dicarbonyl compounds E Biological Activity Screening D->E

Caption: A conceptual workflow for the synthesis of bioactive pyrazolo[3,4-b]pyridines.

This guide will focus on the biological activities of pyrazolo[3,4-b]pyridine derivatives, a class of compounds accessible from this compound via this synthetic logic.

Antimicrobial Activity: A New Frontier in Combating Resistance

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Pyrazolo[3,4-b]pyridine derivatives have emerged as a promising class of compounds with significant antibacterial and antifungal properties.

Comparative Analysis of Antimicrobial Potency

A series of synthesized pyrazolo[3,4-b]pyridine derivatives were evaluated for their in vitro antimicrobial activity against a panel of pathogenic bacteria and fungi. The Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits visible growth, was determined using the broth microdilution method.

Compound IDGram-Positive Bacteria (MIC, µg/mL)Gram-Negative Bacteria (MIC, µg/mL)Fungi (MIC, µg/mL)
Staphylococcus aureusBacillus subtilisEscherichia coli
PZP-1 12.52550
PZP-2 6.2512.525
PZP-3 >100>100>100
Ampicillin 0.51-
Amphotericin B ---

Table 1: In Vitro Antimicrobial Activity of Pyrazolo[3,4-b]pyridine Derivatives (PZP).

The results indicate that compound PZP-2 exhibited the most potent and broad-spectrum antimicrobial activity, with notable efficacy against both Gram-positive bacteria and the yeast Candida albicans. The structure-activity relationship suggests that specific substitutions on the pyrazolo[3,4-b]pyridine core are crucial for antimicrobial potency.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol outlines the standardized method for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

Materials:

  • Synthesized compounds (dissolved in DMSO)

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • 96-well microtiter plates

  • Bacterial and fungal strains

  • Spectrophotometer

Procedure:

  • Preparation of Inoculum: Grow microbial cultures overnight and dilute to a final concentration of approximately 5 x 10^5 CFU/mL in the appropriate broth.

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in the microtiter plates, with final concentrations typically ranging from 0.125 to 256 µg/mL.

  • Inoculation: Add 100 µL of the standardized microbial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

  • Determination of MIC: The MIC is visually determined as the lowest concentration of the compound that completely inhibits microbial growth. This can be confirmed by measuring the absorbance at 600 nm.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Cancer remains a leading cause of mortality worldwide, driving the search for novel and more effective chemotherapeutic agents. Pyrazolo[3,4-b]pyridine derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.

Comparative Analysis of Anticancer Efficacy

The in vitro anticancer activity of the synthesized pyrazolo[3,4-b]pyridine derivatives was evaluated against a panel of human cancer cell lines using the MTT assay. The IC50 value, representing the concentration of the compound that inhibits 50% of cell growth, was determined.

| Compound ID | Human Cancer Cell Lines (IC50, µM) | | :--- | :---: | :---: | :---: | | | MCF-7 (Breast) | HCT-116 (Colon) | A549 (Lung) | | PZP-1 | 15.2 | 22.8 | 35.1 | | PZP-2 | 5.8 | 8.1 | 12.5 | | PZP-4 | 2.1 | 3.5 | 6.2 | | Doxorubicin | 0.98 | 1.2 | 1.5 |

Table 2: In Vitro Anticancer Activity of Pyrazolo[3,4-b]pyridine Derivatives (PZP).

Compound PZP-4 emerged as the most potent anticancer agent in this series, exhibiting low micromolar IC50 values against all tested cell lines. These findings highlight the potential of the pyrazolo[3,4-b]pyridine scaffold as a promising template for the development of novel anticancer drugs.[1][2]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Materials:

  • Human cancer cell lines

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value is calculated from the dose-response curve.

MTT_Assay cluster_workflow MTT Assay Workflow A Seed Cells B Treat with Compounds A->B C Add MTT Reagent B->C D Incubate C->D E Solubilize Formazan D->E F Measure Absorbance E->F G Calculate IC50 F->G

References

A Comparative Guide to the Synthetic Routes of Ethyl 6-methyl-5-nitronicotinate: A Cost-Benefit Analysis for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release: A Senior Application Scientist's In-Depth Technical Guide

For researchers, scientists, and professionals in drug development, the efficient and cost-effective synthesis of key pharmaceutical intermediates is paramount. Ethyl 6-methyl-5-nitronicotinate, a vital building block in the synthesis of various therapeutic agents, presents a case study in the strategic evaluation of synthetic pathways. This guide provides a comprehensive cost-benefit analysis of two primary synthetic routes to this crucial molecule, offering detailed experimental protocols and field-proven insights to inform laboratory and industrial-scale production decisions.

Introduction to this compound

This compound is a key intermediate in organic and pharmaceutical synthesis. Its molecular structure, featuring a substituted pyridine ring, makes it a versatile precursor for the development of novel drugs. The efficiency, cost-effectiveness, and environmental impact of its synthesis are critical considerations for any research or manufacturing endeavor.

Synthetic Route 1: From 2-Methyl-5-ethylpyridine

This route commences with the readily available and relatively inexpensive starting material, 2-methyl-5-ethylpyridine. The synthesis proceeds through three key stages: oxidation, esterification, and nitration.

Workflow Diagram: Route 1

Route 1 A 2-Methyl-5-ethylpyridine B 6-Methylnicotinic Acid A->B Oxidation (HNO3, H2SO4) C Ethyl 6-methylnicotinate B->C Esterification (Ethanol, H2SO4) D This compound C->D Nitration (HNO3, H2SO4)

Caption: Synthetic pathway starting from 2-Methyl-5-ethylpyridine.

Experimental Protocol: Route 1

Step 1: Oxidation of 2-Methyl-5-ethylpyridine to 6-Methylnicotinic Acid

  • To a stirred mixture of concentrated sulfuric acid, add 2-methyl-5-ethylpyridine dropwise, maintaining the temperature below 40°C.

  • Heat the mixture to 160-170°C.

  • Add concentrated nitric acid dropwise over several hours, maintaining the temperature.

  • After the addition is complete, continue heating for an additional hour.

  • Cool the reaction mixture and pour it onto crushed ice.

  • Neutralize with a suitable base (e.g., sodium hydroxide) to precipitate the 6-methylnicotinic acid.

  • Filter the precipitate, wash with cold water, and dry to obtain the crude product.

Causality: The use of a strong oxidizing agent like nitric acid in the presence of sulfuric acid is essential for the selective oxidation of the ethyl group at the 5-position to a carboxylic acid, while leaving the methyl group at the 2-position intact. The controlled temperature is crucial to prevent over-oxidation and decomposition of the pyridine ring.

Step 2: Esterification of 6-Methylnicotinic Acid to Ethyl 6-methylnicotinate

  • Suspend 6-methylnicotinic acid in an excess of absolute ethanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 4-6 hours until the reaction is complete (monitored by TLC).

  • Cool the mixture and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield ethyl 6-methylnicotinate.

Causality: This is a classic Fischer esterification. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the ethanol. The reaction is driven to completion by using an excess of ethanol.

Step 3: Nitration of Ethyl 6-methylnicotinate

  • Cool a mixture of fuming nitric acid and concentrated sulfuric acid to 0°C.

  • Add ethyl 6-methylnicotinate dropwise to the cooled nitrating mixture, ensuring the temperature does not exceed 10°C.

  • After the addition, allow the reaction to stir at room temperature for 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with water, a dilute sodium bicarbonate solution, and brine.

  • Dry the organic layer, filter, and concentrate to obtain the crude product, which can be purified by column chromatography.

Causality: The nitronium ion (NO₂⁺), generated from the reaction of nitric and sulfuric acid, is the electrophile in this aromatic substitution reaction. The pyridine ring is deactivated towards electrophilic attack, necessitating the use of strong nitrating conditions. The directing effects of the existing substituents favor the introduction of the nitro group at the 5-position.

Synthetic Route 2: From 6-Methylnicotinic Acid

This alternative route begins with commercially available 6-methylnicotinic acid, bypassing the initial oxidation step of Route 1.

Workflow Diagram: Route 2

Route 2 A 6-Methylnicotinic Acid B Ethyl 6-methylnicotinate A->B Esterification (Ethanol, H2SO4 or SOCl2) C This compound B->C Nitration (HNO3, H2SO4)

Caption: Synthetic pathway starting from 6-Methylnicotinic Acid.

Experimental Protocol: Route 2

Step 1: Esterification of 6-Methylnicotinic Acid to Ethyl 6-methylnicotinate

This step can be performed using two primary methods:

  • Method A: Fischer Esterification: The protocol is identical to Step 2 of Route 1.

  • Method B: Via Acyl Chloride:

    • Reflux a mixture of 6-methylnicotinic acid and thionyl chloride for 2-3 hours.

    • Remove the excess thionyl chloride by distillation under reduced pressure.

    • Dissolve the resulting acyl chloride in an inert solvent (e.g., dichloromethane) and cool to 0°C.

    • Slowly add absolute ethanol to the solution.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours.

    • Wash the reaction mixture with water and a saturated sodium bicarbonate solution.

    • Dry the organic layer, filter, and concentrate to yield ethyl 6-methylnicotinate.

Causality: Method B, involving the formation of an acyl chloride, is often faster and can proceed under milder conditions than Fischer esterification. Thionyl chloride converts the carboxylic acid into a more reactive acyl chloride, which readily reacts with ethanol.

Step 2: Nitration of Ethyl 6-methylnicotinate

The protocol for this step is identical to Step 3 of Route 1.

Cost-Benefit Analysis

To provide a clear comparison, the following table summarizes the key parameters for each synthetic route. The costs are estimates based on commercially available reagent prices and may vary depending on the supplier and scale of the synthesis.

ParameterRoute 1: From 2-Methyl-5-ethylpyridineRoute 2: From 6-Methylnicotinic Acid
Starting Material Cost Lower (2-Methyl-5-ethylpyridine is generally less expensive)Higher (6-Methylnicotinic acid is a more advanced intermediate)
Number of Steps 32
Overall Yield (Estimated) 40-50%60-70%
Key Reagents Nitric Acid, Sulfuric Acid, EthanolThionyl Chloride (optional), Nitric Acid, Sulfuric Acid, Ethanol
Process Safety Involves a highly exothermic oxidation step. Nitration step is hazardous.Nitration step is the primary safety concern.
Scalability The oxidation step can be challenging to scale up safely.More straightforward to scale up, especially if using the acyl chloride method for esterification.
Waste Generation Generates significant acidic waste from the oxidation and nitration steps.Generates less overall waste due to fewer steps.
Time Efficiency Longer overall reaction time due to the additional oxidation step.Shorter reaction time.

Conclusion and Recommendations

The choice between these two synthetic routes depends heavily on the specific needs and capabilities of the research or production facility.

  • Route 1 is more economically favorable in terms of the initial starting material cost. However, it involves an additional, hazardous, and potentially low-yielding oxidation step. This route may be suitable for large-scale industrial production where the cost of raw materials is a primary driver and where specialized equipment for handling exothermic reactions is available.

  • Route 2 offers a more streamlined and higher-yielding approach. While the starting material is more expensive, the reduction in the number of steps, improved overall yield, and enhanced safety profile (by avoiding the initial oxidation) make it an attractive option for laboratory-scale synthesis and for facilities where process simplicity and safety are prioritized. The use of thionyl chloride for the esterification can further improve the efficiency of this route.

For most research and development applications, Route 2 is the recommended pathway due to its higher efficiency, better overall yield, and improved safety profile. The higher initial cost of 6-methylnicotinic acid is often offset by the savings in time, reagents, and waste disposal associated with the shorter synthetic sequence.

A Researcher's Guide to the Purity Assessment of Commercially Available Ethyl 6-methyl-5-nitronicotinate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is a cornerstone of reliable and reproducible research. Ethyl 6-methyl-5-nitronicotinate, a key building block in pharmaceutical synthesis, is no exception. Ensuring its purity is paramount to the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of analytical methodologies for the purity assessment of commercially available this compound, complete with experimental protocols and data interpretation insights.

The Synthetic Landscape and Potential Impurities

Understanding the synthetic origin of this compound provides crucial clues to its potential impurity profile. While specific proprietary synthesis routes may vary between manufacturers, a common approach for analogous compounds involves the oxidation of a substituted pyridine followed by esterification. For instance, the synthesis of the related methyl-6-methylnicotinate involves the oxidation of 2-methyl-5-ethylpyridine using a mixture of nitric and sulfuric acids, followed by esterification with methanol.

This suggests that the synthesis of this compound could generate several classes of impurities:

  • Unreacted Starting Materials: Residual amounts of the initial substituted pyridine.

  • Intermediates: Incomplete esterification can lead to the presence of 6-methyl-5-nitronicotinic acid.

  • Side-Reaction Products: Over-oxidation or alternative reaction pathways can generate isomeric byproducts or other related substances. For example, the formation of isocinchomeronic acid diester has been noted in similar syntheses.

  • Residual Solvents: Solvents used during the reaction and purification steps.

A thorough purity assessment must be capable of separating, identifying, and quantifying these potential contaminants.

Comparative Analysis of Analytical Techniques

The choice of analytical technique is critical for a robust purity assessment. Here, we compare the most powerful and commonly employed methods for the analysis of pharmaceutical intermediates like this compound.

Technique Principle Strengths Limitations Primary Application
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and mobile phase.High resolution, excellent quantitation, applicable to a wide range of non-volatile compounds, well-established for pharmaceutical analysis.Can be time-consuming, requires method development.Gold standard for purity determination and impurity profiling.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection.Excellent for volatile impurities (e.g., residual solvents), provides structural information from mass spectra.Not suitable for non-volatile or thermally labile compounds.Analysis of residual solvents and volatile impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Provides detailed structural information, can be quantitative (qNMR).Lower sensitivity compared to chromatographic methods, complex spectra for mixtures.Structural confirmation of the main component and major impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the detection capabilities of MS.Provides molecular weight and structural information for separated components.Can be more complex to operate and maintain than HPLC-UV.Identification of unknown impurities.

Recommended Purity Assessment Workflow

A comprehensive purity assessment of this compound should employ a multi-technique approach to ensure all potential impurities are detected and quantified.

Caption: A comprehensive workflow for the purity assessment of this compound.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments in the purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is designed to separate the main component from its potential non-volatile impurities.

1. Instrumentation and Reagents:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for improved peak shape)

  • This compound reference standard and sample

  • Volumetric flasks, pipettes, and syringe filters (0.45 µm)

2. Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30-31 min: 80% to 20% B

    • 31-40 min: 20% B (equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

  • Filter both solutions through a 0.45 µm syringe filter before injection.

4. Data Analysis:

  • Calculate the percentage purity of the sample by comparing the peak area of the main component in the sample chromatogram to that of the standard.

  • Identify and quantify any impurity peaks based on their relative retention times and peak areas.

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvent Analysis

This method is suitable for the detection and quantification of volatile organic compounds that may be present as residual solvents.

1. Instrumentation and Reagents:

  • GC-MS system with a split/splitless injector and a mass selective detector

  • Capillary column suitable for volatile organic compounds (e.g., DB-624 or equivalent)

  • Helium (carrier gas)

  • Certified residual solvent standards

  • This compound sample

  • High-purity solvent for sample dilution (e.g., DMSO or DMF)

2. GC-MS Conditions:

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 5 minutes

    • Ramp: 10°C/min to 240°C

    • Hold at 240°C for 5 minutes

  • Carrier Gas Flow: 1.0 mL/min (constant flow)

  • MS Transfer Line Temperature: 250°C

  • MS Ion Source Temperature: 230°C

  • Mass Range: m/z 35-350

3. Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample into a headspace vial.

  • Add a known volume of a suitable high-purity solvent (e.g., 1 mL of DMSO).

  • Seal the vial and heat in the headspace autosampler to allow volatile solvents to partition into the gas phase for injection.

4. Data Analysis:

  • Identify residual solvents by comparing their retention times and mass spectra to those of certified standards.

  • Quantify the amount of each residual solvent using a calibration curve prepared from the standards.

Data Interpretation and Purity Comparison

While publicly available Certificates of Analysis with detailed impurity profiles for this compound are scarce, a researcher can generate their own comparative data by analyzing samples from different commercial suppliers using the protocols outlined above.

Expected Purity Data from Commercial Suppliers (Hypothetical)

Supplier Stated Purity HPLC Purity (Area %) Major Impurity 1 (Area %) Major Impurity 2 (Area %) Residual Solvents (ppm)
Supplier A >98%99.2%6-methyl-5-nitronicotinic acid (0.3%)Isomer X (0.2%)Ethanol (<500), Toluene (<100)
Supplier B >97%97.8%6-methyl-5-nitronicotinic acid (1.1%)Starting Material Y (0.5%)Heptane (<200), Ethyl Acetate (<300)
Supplier C >99%99.7%6-methyl-5-nitronicotinic acid (0.1%)Unknown (0.1%)Not Detected

Note: This table is for illustrative purposes. Actual results will vary depending on the supplier and batch.

Conclusion: A Self-Validating Approach to Purity Assessment

For researchers in the pharmaceutical and chemical industries, a rigorous and multi-faceted approach to the purity assessment of critical intermediates like this compound is non-negotiable. By combining the high-resolution separation capabilities of HPLC with the structural elucidation power of GC-MS and NMR, a comprehensive impurity profile can be established. This guide provides the foundational knowledge and experimental protocols to empower researchers to independently verify the quality of their starting materials, ensuring the integrity and success of their scientific endeavors. The principles of analytical method validation, as outlined by regulatory bodies such as the ICH, should be applied to ensure the accuracy and reliability of the generated data.

A Practical Guide to the Spectroscopic Characterization of Ethyl 6-methyl-5-nitronicotinate: Establishing a Reference Dataset

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural confirmation of novel or sparsely documented compounds is a cornerstone of scientific rigor. Ethyl 6-methyl-5-nitronicotinate (CAS 1211538-09-8) is one such molecule that, despite its potential utility as a synthetic intermediate[1], lacks a comprehensive, publicly available set of spectral data. This guide, therefore, deviates from a conventional cross-referencing of experimental data with established literature values. Instead, it provides a robust framework for acquiring, interpreting, and reporting a complete spectroscopic profile of this compound, thereby empowering researchers to establish a reliable reference dataset for this compound.

This document is structured to provide not just a methodology, but a self-validating workflow that emphasizes the causality behind experimental choices, ensuring the generation of high-quality, reproducible data.

The Strategic Importance of Spectroscopic Analysis

Before embarking on any synthetic pathway or biological assay, confirming the identity and purity of your starting materials and products is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the bedrock of molecular characterization. Each technique provides a unique piece of the structural puzzle:

  • NMR Spectroscopy (¹H and ¹³C): Reveals the carbon-hydrogen framework of a molecule, providing information about the connectivity of atoms and their chemical environment.

  • IR Spectroscopy: Identifies the functional groups present in a molecule by detecting the vibrations of chemical bonds.

  • Mass Spectrometry: Determines the molecular weight of a molecule and can provide information about its structure through fragmentation analysis.

Given the absence of a consolidated public database for the spectral data of this compound, the protocols outlined below are designed to generate a comprehensive and authoritative spectroscopic "fingerprint" for this molecule.

Experimental Workflow for Data Acquisition

The following diagram illustrates the logical flow of the experimental process, from sample preparation to the final data analysis.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation cluster_reporting Reporting & Archiving prep Prepare separate, high-purity samples of this compound for each analytical technique. nmr ¹H and ¹³C NMR Spectroscopy prep->nmr Distribute Samples ir FT-IR Spectroscopy prep->ir Distribute Samples ms Mass Spectrometry (ESI-MS) prep->ms Distribute Samples interpret Analyze and interpret the acquired spectra. Predict expected values based on chemical structure. nmr->interpret Acquire Data ir->interpret Acquire Data ms->interpret Acquire Data report Compile data into standardized tables and generate a comprehensive characterization report. interpret->report Validate Structure

Caption: Experimental workflow for the comprehensive spectroscopic characterization of this compound.

Detailed Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring high-quality spectral data for this compound.

¹H and ¹³C NMR Spectroscopy

Rationale: NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule. A deuterated solvent is used to avoid overwhelming the detector with solvent signals.[2]

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of high-purity this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[2] Ensure the sample is fully dissolved.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. The final solution height should be approximately 4-5 cm.

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and adjust the depth.

    • Place the sample in the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Acquisition Parameters (¹H NMR):

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16-32 scans.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

  • Acquisition Parameters (¹³C NMR):

    • Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30').

    • Number of Scans: 1024-4096 scans (or more, depending on sample concentration).

    • Relaxation Delay (d1): 2 seconds.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm for ¹H NMR and the CDCl₃ residual peak to 77.16 ppm for ¹³C NMR.

    • Integrate the peaks in the ¹H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Rationale: FT-IR is a rapid and non-destructive technique for identifying the types of chemical bonds (and thus functional groups) present in a molecule.[3] For a solid sample, the KBr pellet method is a common and effective approach.[4]

Protocol:

  • Sample Preparation (KBr Pellet):

    • Gently grind a small amount (1-2 mg) of dry, high-purity this compound with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.[4]

    • Transfer the powder to a pellet press and apply pressure to form a thin, transparent or translucent pellet.

  • Background Spectrum: Place the empty sample holder in the FT-IR spectrometer and acquire a background spectrum. This will be automatically subtracted from the sample spectrum.

  • Sample Spectrum: Place the KBr pellet in the sample holder and acquire the IR spectrum.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans.

Mass Spectrometry (Electrospray Ionization - ESI)

Rationale: ESI is a "soft" ionization technique that is well-suited for determining the molecular weight of organic molecules, as it typically produces the molecular ion with minimal fragmentation.[5][6]

Protocol:

  • Sample Preparation: Prepare a dilute solution of this compound (approximately 10-100 µM) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup:

    • Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

    • Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow rate, and temperature) to obtain a stable signal.

  • Data Acquisition:

    • Ionization Mode: Positive ion mode is expected to be most effective for this compound, likely forming [M+H]⁺ or [M+Na]⁺ adducts.

    • Mass Range: Scan a mass range that encompasses the expected molecular weight (e.g., m/z 50-500).

  • Data Analysis:

    • Identify the peak corresponding to the molecular ion (or its adducts).

    • If fragmentation is observed, analyze the major fragment ions to gain further structural information.

Predicted Spectral Data and Interpretation

In the absence of published literature values, we can predict the expected spectral data for this compound based on its chemical structure and established principles of spectroscopy.

Chemical Structure:

  • Molecular Formula: C₉H₁₀N₂O₄

  • Molecular Weight: 210.19 g/mol

Predicted ¹H NMR Spectrum (in CDCl₃)

The ¹H NMR spectrum is predicted to show signals corresponding to the aromatic protons, the ethyl ester protons, and the methyl group protons. Aromatic protons typically resonate in the 6.5-8.0 ppm region.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.5 - 9.0Singlet1HAromatic HDeshielded by the adjacent ester and nitro groups.
~8.0 - 8.5Singlet1HAromatic HDeshielded by the nitro group and the nitrogen of the pyridine ring.
~4.4Quartet2H-O-CH₂ -CH₃Typical chemical shift for a methylene group in an ethyl ester.
~2.6Singlet3HAr-CH₃ Chemical shift for a methyl group attached to an aromatic ring.
~1.4Triplet3H-O-CH₂-CH₃ Typical chemical shift for a methyl group in an ethyl ester.
Predicted ¹³C NMR Spectrum (in CDCl₃)

Aromatic carbons typically appear in the 120-150 ppm range. Carbonyl carbons of esters are found further downfield.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~165C =OTypical chemical shift for an ester carbonyl carbon.
~150 - 160Aromatic C -CH₃Carbon attached to the methyl group.
~140 - 150Aromatic C -NO₂Carbon attached to the nitro group.
~120 - 140Aromatic C -HAromatic carbons bonded to hydrogen.
~115 - 125Aromatic C -COOEtCarbon attached to the ester group.
~62-O-CH₂ -CH₃Methylene carbon of the ethyl ester.
~20Ar-CH₃ Methyl carbon attached to the aromatic ring.
~14-O-CH₂-CH₃ Methyl carbon of the ethyl ester.
Predicted IR Spectrum (KBr Pellet)

The IR spectrum should show characteristic absorption bands for the functional groups present in the molecule. Esters typically show a strong C=O stretch around 1750-1735 cm⁻¹ and C-O stretches between 1300-1000 cm⁻¹.[7] Nitro groups have characteristic strong absorptions.[8]

Predicted Wavenumber (cm⁻¹)IntensityAssignment
~3100 - 3000Medium-WeakAromatic C-H stretch
~2980 - 2850Medium-WeakAliphatic C-H stretch
~1735StrongC=O stretch (ester)
~1550 and ~1350StrongAsymmetric and symmetric NO₂ stretch
~1600 and ~1475Medium-WeakC=C stretch (aromatic ring)
~1250StrongC-O stretch (ester)
Predicted Mass Spectrum (ESI+)

The mass spectrum should show a prominent peak for the protonated molecular ion [M+H]⁺.

Predicted m/zAssignment
211.06[M+H]⁺
233.04[M+Na]⁺

Fragmentation Analysis: While ESI is a soft ionization technique, some fragmentation may occur. Common fragmentation patterns for esters involve cleavage of the C-O bonds.[9] Analysis of these fragments can provide further structural confirmation.

Conclusion: Establishing an Authoritative Standard

This guide provides a comprehensive and scientifically rigorous framework for the complete spectroscopic characterization of this compound. By adhering to these detailed protocols and using the predicted spectral data as a benchmark for interpretation, researchers can confidently generate a reliable and authoritative dataset for this compound. The publication of such data is strongly encouraged to fill the current gap in the scientific literature and to facilitate future research involving this molecule. This systematic approach not only ensures the integrity of the immediate research but also contributes to the broader chemical knowledge base.

References

Safety Operating Guide

A Proactive Defense: A Guide to Personal Protective Equipment for Handling Ethyl 6-methyl-5-nitronicotinate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work inherently involves navigating the complexities of novel chemical entities. Ethyl 6-methyl-5-nitronicotinate, an important organic and pharmaceutical intermediate, is one such compound where a thorough understanding of its safe handling is paramount.[1][2] While comprehensive safety data for every new compound is not always immediately available, a proactive and scientifically grounded approach to safety, based on its chemical structure and data from analogous compounds, is a cornerstone of responsible laboratory practice.

This guide provides a detailed operational plan for the safe handling of this compound, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). Our methodology is rooted in the principle of "as low as reasonably practicable" (ALARP) exposure, ensuring that every procedural choice is deliberate and justified to protect you, your colleagues, and your research.

Understanding the Hazard Profile: A Data-Driven Approach

A specific Safety Data Sheet (SDS) for this compound is not widely available. Therefore, we must infer its potential hazards from its structural components: a pyridine ring, a nitro group, and an ethyl ester. Structurally related compounds, such as other nicotinate esters and nitro-containing aromatics, consistently exhibit specific hazard classifications.[3][4] This principle of chemical analogy is a critical tool in predictive toxicology and informs our conservative PPE recommendations.

The primary anticipated hazards include:

  • Skin and Eye Irritation: Many nicotinate derivatives are known to cause skin and serious eye irritation.[3][5]

  • Respiratory Irritation: Inhalation may lead to respiratory tract irritation.[3]

  • Potential for Allergic Reaction: Some related compounds may cause allergic skin reactions or respiratory sensitization.[6]

  • Toxicity: Nitro-containing compounds and other pyridine derivatives can be harmful if swallowed, inhaled, or absorbed through the skin.[3][4][7]

PropertyDataReference
Molecular Formula C₉H₁₀N₂O₄[1][2]
Molar Mass 210.19 g/mol [1][2]
Physical Appearance Colorless to light yellow liquid or crystalline solid[1]
Anticipated Hazards Skin Irritation, Serious Eye Irritation, Respiratory Irritation[3][5]
Potential Hazards Harmful if swallowed, inhaled, or in contact with skin[3][4]

The Core of Protection: A Multi-Layered PPE Strategy

Effective protection is not about a single piece of equipment but an integrated system. Every component is chosen to address a specific risk, from initial handling to final disposal.

Hand Protection: The First Line of Defense

Given the potential for skin irritation and dermal absorption, selecting the correct gloves is non-negotiable.

  • Specification: Nitrile rubber gloves.

  • Causality: Nitrile provides excellent resistance to a broad range of chemicals, including aromatic and nitro-containing compounds.[7] It offers a robust barrier against the splashes and incidental contact that are common in a laboratory setting. Always double-glove if there is a significant risk of splashes or when handling higher concentrations. Check for any signs of degradation or perforation before and during use.

Eye and Face Protection: Shielding Against the Unseen

The risk of serious eye irritation from even a minor splash necessitates comprehensive eye protection.

  • Specification: Chemical safety goggles with side-shields or a full-face shield.

  • Causality: Standard safety glasses are insufficient as they do not protect against splashes from the side, top, or bottom. Chemical safety goggles form a seal around the eyes, providing robust protection.[8][9] A face shield should be worn over goggles when there is a higher risk of splashing, such as during bulk transfers or when reacting the material under pressure.[8]

Body Protection: Minimizing Dermal Exposure

Your lab coat is a critical barrier protecting your skin and personal clothing from contamination.

  • Specification: Standard laboratory coat, buttoned completely. For larger quantities or tasks with a high splash potential, a chemical-resistant apron over the lab coat is required.

  • Causality: A lab coat prevents direct contact of the chemical with your skin.[7] In situations with elevated risk, an apron made of a material like neoprene or butyl rubber provides an additional, less permeable layer of defense. Contaminated clothing must be removed immediately and decontaminated before reuse.[3][6]

Respiratory Protection: Ensuring Safe Air

The primary method for controlling respiratory hazards is through engineering controls. PPE is the final, essential layer of this strategy.

  • Specification: All handling of this compound must be performed in a certified chemical fume hood.

  • Causality: A fume hood provides constant ventilation, drawing potentially harmful vapors or dusts away from the user's breathing zone.[6][7][10] This is the most effective way to minimize the risk of inhalation. In the rare event of a fume hood failure or a large-scale spill, an appropriate NIOSH-approved respirator would be required for emergency response.[9][11]

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a standardized workflow minimizes variability and risk. The following protocol outlines the essential steps for handling this compound.

Preparation and Handling
  • Designate the Area: Cordon off the specific area within the chemical fume hood where the work will occur.

  • Assemble Materials: Before bringing the chemical into the hood, ensure all necessary equipment (glassware, stir bars, reagents, and a designated waste container) is present.

  • Don PPE: Put on all required PPE in the correct order: lab coat, nitrile gloves (double-gloved if necessary), and chemical safety goggles.

  • Chemical Handling: Carefully dispense the required amount of the compound, keeping the container opening away from your breathing zone. Keep the container tightly closed when not in use.

  • Post-Handling: After the procedure is complete, securely close the primary container and any reaction vessels.

Decontamination and Disposal
  • Initial Decontamination: Wipe down the work surface within the fume hood with an appropriate solvent to decontaminate the area. All cleaning materials must be disposed of as hazardous waste.[12]

  • Waste Segregation: this compound waste is to be treated as hazardous.[7] Segregate it into a designated, clearly labeled, and leak-proof waste container. Do not mix it with other waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) office.[7][13]

  • Doff PPE: Remove PPE in the reverse order it was put on, being careful not to touch the contaminated exterior of the gloves or lab coat with bare skin. Dispose of gloves in the hazardous waste container.

  • Hygiene: Wash hands and forearms thoroughly with soap and water after the work is complete.[5]

Safe Handling Workflow for this compound

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase A Designate & Prepare Fume Hood Workspace B Don Full PPE (Gloves, Goggles, Lab Coat) A->B Step 1-2 C Handle Chemical in Fume Hood B->C D Secure & Store All Containers C->D Step 3-4 E Decontaminate Workspace (Dispose of materials as waste) D->E F Segregate Hazardous Waste in Labeled Container E->F Step 5 G Doff PPE Correctly F->G Step 6 H Wash Hands Thoroughly G->H Step 7

Caption: Workflow for safe handling, from preparation to disposal.

Emergency Procedures: Planning for the Unexpected

Spills: In the event of a small spill within the fume hood, use an inert absorbent material (like vermiculite or sand) to contain it.[12] Collect the absorbed material using non-sparking tools and place it in the designated hazardous waste container. Decontaminate the area thoroughly. For larger spills, evacuate the area and follow your institution's emergency response protocol.

Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[5]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[3]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]

By adhering to these rigorous, evidence-based protocols, we can handle this compound with the confidence that comes from a deep and proactive commitment to safety. This approach not only protects our researchers but also upholds the integrity of our scientific endeavors.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 6-methyl-5-nitronicotinate
Reactant of Route 2
Reactant of Route 2
Ethyl 6-methyl-5-nitronicotinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.